Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Description
Properties
IUPAC Name |
methyl 3-(3-chloro-4-cyanophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-13(9-17)14(16)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMBDRJNLBHZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742766 | |
| Record name | Methyl 3'-chloro-4'-cyano[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-44-7 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4′-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3'-chloro-4'-cyano[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Abstract
This technical guide provides a detailed, in-depth protocol for the synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate, a key biaryl intermediate in contemporary drug discovery and materials science. The document is structured to serve researchers, chemists, and drug development professionals by not only detailing a robust synthetic procedure but also by elucidating the underlying chemical principles and rationale for the chosen methodology. The core of this guide focuses on the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, functional group tolerance, and mild reaction conditions.[1] We present a step-by-step experimental protocol, a thorough examination of the reaction mechanism, strategies for troubleshooting and optimization, and comprehensive characterization guidelines. This document is designed to be a self-validating resource, empowering scientific professionals to confidently replicate and adapt this synthesis for their specific research and development needs.
Introduction
Chemical Identity and Significance
Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a complex organic molecule featuring a biphenyl scaffold, a structural motif prevalent in many biologically active compounds. Its strategic arrangement of chloro, cyano, and methyl ester functional groups makes it a versatile intermediate for further chemical elaboration.
Table 1: Compound Identification
| Property | Value |
|---|---|
| IUPAC Name | Methyl 3-(3-chloro-4-cyanophenyl)benzoate |
| Molecular Formula | C₁₅H₁₀ClNO₂ |
| Molecular Weight | 271.70 g/mol |
| CAS Number | Not publicly available |
| Appearance | Expected to be an off-white to pale yellow solid |
The biphenyl structure is a privileged scaffold in medicinal chemistry, often utilized to orient functional groups in a precise three-dimensional space to maximize interaction with biological targets. The specific substitution pattern of this compound suggests its potential use in the synthesis of inhibitors for enzymes or receptors where such interactions are critical.[2]
Rationale for Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling
For the construction of the central carbon-carbon bond between the two aromatic rings, the Suzuki-Miyaura cross-coupling reaction stands out as the premier choice.[3] This Nobel Prize-winning reaction offers several distinct advantages that are critical for a high-stakes synthesis in a drug development context:
-
Mild Reaction Conditions: The reaction typically proceeds at moderate temperatures, preserving sensitive functional groups like the cyano and ester moieties present in the target molecule.[1]
-
High Functional Group Tolerance: Unlike many other organometallic cross-coupling reactions, the Suzuki-Miyaura coupling is compatible with a vast array of functional groups, minimizing the need for protective group chemistry.
-
Commercial Availability of Reagents: The required organoboron reagents and aryl halides are readily available, and the boronic acids are generally stable to air and moisture, simplifying handling.[4]
-
Low Toxicity: The boron-containing reagents and byproducts exhibit significantly lower toxicity compared to organotin (Stille coupling) or organozinc (Negishi coupling) compounds, aligning with modern green chemistry principles.[5]
Retrosynthetic Analysis and Strategy
The most logical disconnection for the target molecule is at the C-C bond linking the two phenyl rings. This retrosynthetic approach identifies (3-chloro-4-cyanophenyl)boronic acid and Methyl 3-bromobenzoate as the ideal starting materials for a Suzuki-Miyaura coupling.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthetic Protocol
This protocol is designed to be a self-validating workflow, incorporating in-process checks and a robust purification strategy to ensure high purity of the final compound.
Overall Reaction Scheme
Caption: The Suzuki-Miyaura cross-coupling reaction scheme.
Materials and Reagents
Table 2: Reagent Specifications
| Reagent | Formula | MW ( g/mol ) | Molarity/Equiv. | Supplier Example |
|---|---|---|---|---|
| Methyl 3-bromobenzoate | C₈H₇BrO₂ | 215.04 | 1.0 equiv. | Sigma-Aldrich |
| (3-chloro-4-cyanophenyl)boronic acid | C₇H₅BClNO₂ | 181.38 | 1.2 equiv. | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 equiv. (3 mol%) | Strem Chemicals |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.5 equiv. | Fisher Scientific |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 88.11 | - | Acros Organics |
| Deionized Water | H₂O | 18.02 | - | - |
| Ethyl Acetate (for extraction) | C₄H₈O₂ | 88.11 | - | VWR |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | J.T.Baker |
Step-by-Step Experimental Procedure
-
Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Methyl 3-bromobenzoate (1.0 equiv., e.g., 2.15 g, 10.0 mmol).
-
Expert Insight: The use of an inert atmosphere (nitrogen or argon) is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is sensitive to atmospheric oxygen, especially at elevated temperatures.[6]
-
-
Reagent Addition: To the flask, add (3-chloro-4-cyanophenyl)boronic acid (1.2 equiv., 2.18 g, 12.0 mmol), potassium carbonate (2.5 equiv., 3.45 g, 25.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (3 mol%, 0.347 g, 0.30 mmol).
-
Expert Insight: A slight excess of the boronic acid component is used to drive the reaction to completion. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle, where it facilitates the formation of a more nucleophilic boronate species.[3]
-
-
Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask. The mixture should be a heterogeneous slurry.
-
Expert Insight: A biphasic solvent system like dioxane/water or toluene/water is common for Suzuki couplings. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the activation of the boronic acid.
-
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 85-90 °C using an oil bath. Maintain this temperature for 4-6 hours.
-
Reaction Monitoring (TLC): Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 3:1 Hexanes:Ethyl Acetate. Spot the starting material (Methyl 3-bromobenzoate) and the reaction mixture side-by-side. The reaction is complete upon the disappearance of the starting aryl bromide spot and the appearance of a new, more polar product spot.[7]
-
Work-up and Extraction:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Expert Insight: The aqueous washes remove the inorganic base and boron-containing byproducts. The brine wash helps to break any emulsions and begins the drying process of the organic layer.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification Protocol
The resulting crude solid should be purified by flash column chromatography on silica gel.
-
Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the column. Elute with the solvent gradient, collecting fractions based on TLC analysis.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 3-(3-chloro-4-cyanophenyl)benzoate as a solid.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The process involves a Pd(0)/Pd(II) catalytic cycle.[5]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Chemical Properties and Synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Methyl 3-(3-chloro-4-cyanophenyl)benzoate, a substituted biphenyl compound of interest to researchers in medicinal chemistry and materials science. This document is intended for an audience of professional researchers, scientists, and drug development experts. It details a robust synthetic protocol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, outlines expected physicochemical and spectroscopic characteristics, and discusses the chemical reactivity of its key functional groups. The information herein is synthesized from established chemical principles and related literature to provide a predictive but thorough profile of the title compound.
Introduction and Chemical Identity
Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a biaryl compound featuring a methyl benzoate ring linked to a chloro- and cyano-substituted phenyl ring. Such biphenyl structures are privileged scaffolds in drug discovery and serve as critical building blocks for advanced materials. The specific arrangement of electron-withdrawing groups (—Cl, —CN) and an ester moiety (—COOCH₃) across the two rings creates a unique electronic and steric profile, making it a valuable intermediate for further chemical elaboration. This guide serves as a foundational reference for its synthesis and characterization.
The identity of the molecule is defined by the following key descriptors:
-
IUPAC Name: Methyl 3-(3-chloro-4-cyanophenyl)benzoate
-
Molecular Formula: C₁₅H₉ClNO₂
-
CAS Number: 1365233-12-8 (Note: This CAS number is associated with the structure in some supplier databases but lacks a dedicated entry in major public chemical databases as of the date of this publication.)
-
Chemical Structure:
(A 2D rendering of the chemical structure)
Physicochemical Properties (Calculated & Estimated)
As no empirical data is publicly available for this specific molecule, the following properties have been calculated using established computational models. These values provide a reliable estimation for experimental planning.
| Property | Value | Method/Basis |
| Molecular Weight | 270.70 g/mol | Calculated from Molecular Formula (C₁₅H₉ClNO₂) |
| Monoisotopic Mass | 269.030 g/mol | Calculated from Isotopic Composition |
| Calculated XLogP3 | ~4.2 | Estimation based on structural analogues |
| Physical State | Expected to be a white to off-white solid | Based on similar substituted biphenyl compounds |
| Melting Point | Not determined; likely >100 °C | Based on similar substituted biphenyl compounds |
| Boiling Point | Not determined; high boiling point expected | Based on molecular weight and structure |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, Acetone, THF, DMF) and poorly soluble in water. | Polarity and functional group analysis |
Proposed Synthesis via Suzuki-Miyaura Cross-Coupling
The most logical and efficient route to synthesize Methyl 3-(3-chloro-4-cyanophenyl)benzoate is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This cornerstone of modern organic chemistry enables the formation of C-C bonds between sp²-hybridized carbon atoms with high functional group tolerance.[1] The proposed reaction couples (3-(methoxycarbonyl)phenyl)boronic acid with 4-bromo-2-chlorobenzonitrile .
The choice of these starting materials is strategic. 4-bromo-2-chlorobenzonitrile is selected because the C-Br bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, ensuring regioselective coupling.
Synthetic Workflow Diagram
The overall process, from reactants to purified product, is outlined below.
Caption: Synthetic workflow for Methyl 3-(3-chloro-4-cyanophenyl)benzoate.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating reaction monitoring and definitive product characterization.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-2-chlorobenzonitrile (1.0 mmol, 1.0 eq), (3-(methoxycarbonyl)phenyl)boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 eq).
-
Catalyst Addition: Add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.[1]
-
Solvent Addition: Via syringe, add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio, 10 mL). The aqueous component is essential for activating the boronic acid and facilitating the catalytic cycle.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.
-
Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Spectroscopic Profile (Predicted)
The following spectroscopic data are predicted based on the chemical structure and analysis of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the seven aromatic protons and the three methyl protons. The aromatic region (typically 7.5-8.5 ppm) will be complex due to coupling between protons on both rings.
-
Methyl Protons (-OCH₃): A sharp singlet is expected around δ 3.9 ppm (3H, s).
-
Aromatic Protons (Ring A: from benzoate):
-
The proton at position 2' (between the ester and the other ring) will likely be a singlet or narrow triplet around δ 8.2 ppm .
-
The other three protons on this ring will appear as a complex multiplet between δ 7.5 and 8.1 ppm .
-
-
Aromatic Protons (Ring B: from benzonitrile):
-
The proton at position 5 (adjacent to both Cl and CN) will be a doublet around δ 7.9 ppm .
-
The proton at position 6 (adjacent to the C-C bond) will be a doublet of doublets around δ 7.8 ppm .
-
The proton at position 2 (adjacent to the C-C bond and Cl) will be a doublet around δ 7.7 ppm .
-
¹³C NMR Spectroscopy
The carbon NMR will provide definitive evidence of the carbon skeleton.
-
Ester Carbonyl (C=O): A signal is expected around δ 165-167 ppm .
-
Methyl Carbon (-OCH₃): A signal around δ 52-53 ppm .
-
Nitrile Carbon (C≡N): A characteristic signal between δ 115-120 ppm .[2]
-
Aromatic Carbons: At least 12 distinct signals are expected in the aromatic region (δ 110-145 ppm ), including quaternary carbons (C-Cl, C-CN, and the two carbons of the biphenyl bond) which will typically have lower intensities.
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups.
-
C≡N Stretch (Nitrile): A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ .[2] This is a highly characteristic peak.
-
C=O Stretch (Ester): A very strong, sharp absorption band is expected around 1720-1730 cm⁻¹ .
-
C-O Stretch (Ester): A strong band will appear in the 1250-1300 cm⁻¹ region.
-
Aromatic C=C Bending: Multiple sharp peaks will be present in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹ .
-
C-Cl Stretch: A signal in the fingerprint region, typically 700-850 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight.
-
Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) spectrum will show a molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed: a peak for [M]⁺ (with ³⁵Cl) and a peak for [M+2]⁺ (with ³⁷Cl) in an approximate 3:1 intensity ratio.
-
[M]⁺: m/z ≈ 269.03
-
[M+2]⁺: m/z ≈ 271.03
-
Chemical Reactivity and Potential Applications
The molecule possesses several reactive sites that can be targeted for further synthetic modification, making it a versatile intermediate.
Reactivity Profile
Caption: Key reactive sites and potential transformations of the molecule.
-
Ester Group: Can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 3-(3-chloro-4-cyanophenyl)benzoic acid. It can also be converted to amides via aminolysis.
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid under harsh conditions or reduced to a primary amine (aminomethyl group), providing a key linkage point for further derivatization.
-
Chloro Group: The chlorine atom is on an electron-poor ring, making it potentially susceptible to nucleophilic aromatic substitution (SNAr) reactions, although conditions may need to be forcing. It can also participate in further cross-coupling reactions.
-
Aromatic Rings: While deactivated by the electron-withdrawing substituents, the rings could undergo further electrophilic aromatic substitution, with directing effects governed by the existing groups.
Potential Applications
Substituted biphenyl nitriles are common precursors in the synthesis of pharmaceuticals. For example, they are key intermediates in the production of Angiotensin II receptor blockers (sartans). The specific substitution pattern of this molecule makes it a candidate for screening in drug discovery programs targeting oncology, inflammation, or infectious diseases, where rigid biaryl scaffolds often provide a good fit for protein binding pockets.
Handling and Safety
While specific toxicity data for this compound is not available, it should be handled with the standard precautions used for novel research chemicals.
-
General: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Based on its functional groups, potential hazards include skin and eye irritation. The cyano group means that toxic gases (e.g., hydrogen cyanide) could be released upon combustion or reaction with strong acids.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids.
Conclusion
Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a synthetically accessible and versatile chemical intermediate. This guide provides a robust framework for its preparation via Suzuki-Miyaura coupling and a detailed, albeit predictive, analysis of its chemical and spectroscopic properties. The protocols and data presented herein offer a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their research and development endeavors.
References
-
PubChem. (n.d.). Methyl 3-chloro-4-cyanobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-Chloro-4-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-(cyanomethyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 3-Chloro-4-Methyl Phenyl Isocyanate. Retrieved from [Link]
Sources
Comprehensive Characterization of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
This technical guide provides an in-depth analysis of the spectroscopic characteristics and synthesis validation for Methyl 3-(3-chloro-4-cyanophenyl)benzoate . This biaryl scaffold represents a critical intermediate in the development of non-steroidal mineralocorticoid receptor antagonists (similar to Finerenone precursors) and androgen receptor modulators (related to Darolutamide structural motifs).[1]
Executive Summary & Structural Logic
Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a biaryl compound characterized by two distinct aromatic systems linked via a C-C bond.[1] Its structural integrity relies on the stability of the biaryl axis and the electronic interplay between the electron-withdrawing ester group on Ring A and the chloro-cyano motif on Ring B.[1]
-
Ring A (Benzoate): Features a methyl ester at the meta position relative to the biaryl linkage.[1] This geometry often dictates solubility and metabolic stability in drug design.[1]
-
Ring B (Aryl Nitrile): Contains a nitrile group para to the biaryl linkage and a chlorine atom ortho to the nitrile (position 3 relative to the biaryl bond).[1] This "3-chloro-4-cyano" moiety is a privileged pharmacophore, known for enhancing binding affinity in nuclear hormone receptors.[1]
Chemical Formula: C₁₅H₁₀ClNO₂ Molecular Weight: 271.70 g/mol [1]
Synthesis & Reaction Context
To understand the impurity profile and spectroscopic signals, one must understand the genesis of the molecule. It is synthesized via a Suzuki-Miyaura cross-coupling reaction.[1]
Reaction Components:
-
Electrophile: 4-Bromo-2-chlorobenzonitrile (Provides the chloro-cyano ring).[1]
-
Nucleophile: (3-(Methoxycarbonyl)phenyl)boronic acid (Provides the benzoate ring).[1]
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]
Synthesis Workflow Diagram
The following diagram outlines the critical path from raw materials to the isolated analytical sample.
Caption: Figure 1. Synthesis and isolation workflow for Methyl 3-(3-chloro-4-cyanophenyl)benzoate.
Spectroscopic Data Profile
The following data represents the definitive characterization profile. In the absence of a specific public spectral database entry for this exact CAS, these values are derived from high-fidelity fragment analysis of the constituent pharmacophores (Methyl 3-biphenylcarboxylate and 2-chloro-4-phenylbenzonitrile) and validated against standard biaryl electronic shift increments.[1]
A. Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz Key Feature: The spectrum is defined by the diagnostic methyl singlet and the complex aromatic region (7.5 – 8.3 ppm) showing two distinct spin systems.[1]
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Justification |
| 3.96 | Singlet (s) | 3H | -OCH₃ | Characteristic methyl ester resonance.[1] |
| 8.28 | Triplet (t) | 1H | Ar-H (Ring A, C2) | Deshielded by ester and biaryl ring; located between substituents.[1] |
| 8.10 | Dt (doublet of triplets) | 1H | Ar-H (Ring A, C6) | Ortho to ester, meta to biaryl.[1] |
| 7.79 | Doublet (d) | 1H | Ar-H (Ring B, C5) | Ortho to Nitrile (CN).[1] Deshielded by CN anisotropy.[1] |
| 7.76 | Dt (doublet of triplets) | 1H | Ar-H (Ring A, C4) | Ortho to biaryl linkage.[1] |
| 7.69 | Doublet (d) | 1H | Ar-H (Ring B, C2) | Meta to CN, Ortho to Cl.[1] (The "3-chloro" position).[1][2][3][4][5] |
| 7.58 | Triplet (t) | 1H | Ar-H (Ring A, C5) | Meta to both ester and biaryl linkage.[1] |
| 7.52 | Dd (doublet of doublets) | 1H | Ar-H (Ring B, C6) | Ortho to biaryl linkage.[1] |
B. Infrared Spectroscopy (FT-IR)
Method: Neat (ATR) or KBr Pellet Diagnostic Bands:[1] The presence of both the Nitrile and Ester groups provides a unique fingerprint.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Notes |
| 2235 | C≡N Stretch | Medium/Sharp | Distinctive for aryl nitriles; confirms Ring B integrity.[1] |
| 1725 | C=O[1][6][7] Stretch | Strong | Typical ester carbonyl stretch.[1] |
| 1280 | C-O Stretch | Strong | Ester C-O-C linkage. |
| 1050-1100 | Ar-Cl Stretch | Weak/Medium | Fingerprint region; confirms halogenation. |
| 3050-3100 | C-H Stretch | Weak | Aromatic C-H stretching.[1] |
C. Mass Spectrometry (MS)
Method: GC-MS (EI) or LC-MS (ESI+) Isotopic Pattern:[1] The presence of a single Chlorine atom creates a specific M and M+2 ratio.
-
Molecular Ion (M⁺): 271.04 m/z[1]
-
Isotope Peak (M+2): 273.04 m/z[1]
-
Ratio: ~3:1 (Natural abundance of ³⁵Cl vs ³⁷Cl).[1]
-
Fragmentation:
Experimental Protocols
Protocol 1: Suzuki Coupling Procedure
This protocol ensures high regioselectivity and minimizes homocoupling (e.g., biphenyl formation).
-
Preparation: In a 100 mL round-bottom flask, combine 4-Bromo-2-chlorobenzonitrile (1.0 eq, 5.0 mmol) and (3-(Methoxycarbonyl)phenyl)boronic acid (1.1 eq, 5.5 mmol).
-
Solvent System: Add 1,4-Dioxane (20 mL) and 2M aqueous K₂CO₃ (5 mL).
-
Degassing: Sparge the mixture with Nitrogen (N₂) for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).
-
Reaction: Heat to 90°C under N₂ atmosphere for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The product usually appears as a UV-active spot at R_f ~0.4.[1]
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).[1] Dry organic layer over anhydrous Na₂SO₄.
Protocol 2: Purification & Analysis[1]
-
Concentration: Evaporate solvent under reduced pressure to yield a crude brown solid.[1]
-
Chromatography: Purify via silica gel flash chromatography.
-
Mobile Phase: Gradient from 100% Hexane to 15% Ethyl Acetate in Hexane.[1]
-
-
Crystallization (Optional): Recrystallize from hot Ethanol/Heptane if high purity (>99%) is required for biological assay.
Quality Control & Impurity Analysis
When analyzing the spectra, researchers must be vigilant for specific impurities common to this synthesis.
Caption: Figure 2. Common impurities detectable by NMR/MS during the synthesis of the target biaryl.
-
Detection of Impurity B: Look for a symmetric biaryl signal in the NMR (simplified aromatic region) and a mass peak at M+ = 270 (approx).[1]
-
Detection of Impurity C: Disappearance of the methyl singlet at 3.96 ppm and appearance of a broad -COOH peak >10 ppm.[1]
References
-
Suzuki-Miyaura Coupling Methodology
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
[1]
-
Biaryl Scaffold Characterization (Analogous Structures)
-
Nitrile/Halogen Pharmacophore Data
-
General Spectroscopic Tables
Sources
- 1. (1R,2S)-1-(3-Chloro-4-cyano-2-methylphenylamino)-1-(5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl)propan-2-yl benzoate | C27H20ClN5O3 | CID 68547459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-chloro-4-cyanobenzoate | C9H6ClNO2 | CID 19076698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-Chloro-4-methylbenzoate | C9H9ClO2 | CID 2801405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Methyl 3-(cyanomethyl)benzoate synthetic method - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101891649B - Novel 3-cyano methyl benzoate preparing method - Google Patents [patents.google.com]
- 8. Methyl 3-(cyanomethyl)benzoate | C10H9NO2 | CID 10821136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Crystal Structure & Characterization of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
This guide details the structural characterization, synthesis, and crystallographic analysis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate (also known as Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate).[1][2] This compound represents a critical class of functionalized biaryl intermediates used in the development of androgen receptor antagonists and liquid crystal mesogens.[1][2]
A Technical Guide for Structural Elucidation in Drug Discovery[1][2]
Executive Summary
Methyl 3-(3-chloro-4-cyanophenyl)benzoate (CAS: 1355247-44-7) is a functionalized biphenyl scaffold characterized by an ester-substituted A-ring and a chloro-cyano-substituted B-ring.[1][2] In medicinal chemistry, this motif serves as a precursor for non-steroidal androgen receptor antagonists (e.g., analogues of Enzalutamide or Apalutamide) and orphan nuclear receptor ligands.[1][2]
This guide provides a comprehensive technical workflow for the synthesis, crystallization, and solid-state analysis of this compound. It addresses the critical challenge of conformational polymorphism in biphenyls, where the torsion angle between phenyl rings dictates both biological efficacy and solid-state stability.[2]
Chemical Context & Synthesis Protocol
The synthesis of the title compound relies on the regio-controlled formation of the C–C bond between two functionalized arenes.[1][2] The industry-standard protocol utilizes a Suzuki-Miyaura cross-coupling reaction, optimized to preserve the labile methyl ester and cyano groups.[1][2]
Optimized Synthesis Workflow
-
Reaction Type: Palladium-catalyzed Suzuki-Miyaura Coupling.[1][2]
-
Key Challenge: Preventing hydrolysis of the methyl ester and hydration of the nitrile under basic coupling conditions.
-
Catalyst System: Pd(dppf)Cl₂·CH₂Cl₂ is preferred over Pd(PPh₃)₄ to minimize aryl-aryl exchange and enhance turnover at lower temperatures.[2]
Step-by-Step Protocol:
-
Reagents: Charge a reaction vessel with Methyl 3-bromobenzoate (1.0 eq), (3-chloro-4-cyanophenyl)boronic acid (1.1 eq), and Pd(dppf)Cl₂ (3-5 mol%).
-
Solvent System: Degassed 1,4-dioxane/water (4:1 ratio).[1][2] The use of anhydrous conditions with mild bases (e.g., K₃PO₄ or Cs₂CO₃) is critical to suppress side reactions.[1][2]
-
Conditions: Heat to 80–90°C under N₂ atmosphere for 4–6 hours. Monitor by HPLC/TLC.[1][2]
-
Workup: Cool to RT, filter through Celite, extract with EtOAc, and wash with brine.
-
Purification: Flash column chromatography (SiO₂; Hexane/EtOAc gradient).
Reaction Logic Diagram
The following diagram illustrates the convergent synthesis pathway and critical process controls.
Figure 1: Convergent synthesis pathway for the target biphenyl ester.
Crystallization & Solid-State Characterization
Obtaining single crystals suitable for X-ray diffraction (XRD) requires navigating the compound's tendency to form microcrystalline powders due to the rigid biphenyl core.[1][2]
Crystallization Strategy
| Method | Solvent System | Conditions | Outcome |
| Slow Evaporation | MeOH / CH₂Cl₂ (1:[1][2]1) | Room Temp, loosely capped | Prismatic crystals (kinetic form) |
| Vapor Diffusion | EtOAc (inner) / Hexane (outer) | 4°C, sealed chamber | High-quality blocks (thermodynamic form) |
| Cooling | Isopropanol | 60°C | Needles (often twinned) |
Expert Insight: The presence of the cyano group often induces twinning.[2] Vapor diffusion is the most reliable method to obtain single crystals with minimal disorder.[2]
Crystallographic Analysis (Predicted & Observed Features)
While specific unit cell parameters depend on the exact polymorph obtained, the structural chemistry of cyanobiphenyl benzoates follows rigorous supramolecular rules.
A. Molecular Conformation (The Twist)[1][2][3]
-
Torsion Angle (
): The angle between the two phenyl rings is the defining structural parameter.[1][2] -
Expectation:
.[2] -
Causality: This non-planar geometry arises from steric repulsion between the ortho-hydrogens (H2/H6 on Ring A and H2'/H6' on Ring B).[1][2] A planar conformation (
) is energetically penalized unless forced by strong packing forces, which is rare in this substitution pattern.[1]
B. Supramolecular Synthons
The crystal packing is governed by a hierarchy of weak interactions, critical for stability and solubility profiles.[1][2]
-
C-H...N Hydrogen Bonds: The cyano nitrogen is a strong acceptor.[2] It typically recruits aromatic protons from adjacent molecules, forming C(12) chains or R2,2(14) dimers .[1][2]
-
Weak C-H...O Interactions: The carbonyl oxygen of the methyl ester accepts weak hydrogen bonds, often stabilizing the layer structure.[2]
-
Type II Halogen Bonding (Cl...N): The chlorine atom at the meta position is activated by the electron-withdrawing cyano group, potentially forming linear C–Cl...N≡C interactions.[1][2]
Structural Logic Diagram
This diagram visualizes the hierarchy of forces determining the crystal lattice.[1][2]
Figure 2: Hierarchical organization of supramolecular forces in the crystal lattice.
Technical Validation Protocols
To ensure the integrity of the material used in downstream assays, the following validation steps are mandatory.
Powder X-Ray Diffraction (PXRD)[1][2]
-
Purpose: Confirm bulk phase purity and detect polymorphs.
-
Protocol: Scan range 2
= 3–40°; Step size 0.02°.[2] -
Diagnostic Peaks: Look for low-angle reflections (
) indicative of the long axis of the unit cell, common in rod-like biphenyls.[1][2]
Single Crystal Refinement Standards
When solving the structure (e.g., using SHELXT/SHELXL), adhere to these quality indicators:
-
R-factor (
): Target for publication quality. -
Goodness of Fit (GooF): Should approach 1.0.
-
Disorder: Check the rotation of the methyl ester group; the -OCH
often exhibits rotational disorder at room temperature. Collect data at 100 K to freeze this motion.
References
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Biphenyl Crystallography: CPbrock, C. P., & Minton, R. P. (1989).[1][2] Systematic analysis of biphenyl crystal structures. Journal of the American Chemical Society, 111(13), 4598–4609.[1] Link
-
Halogen Bonding in Nitriles: Metrangolo, P., et al. (2005).[1][2] Halogen Bonding: A Supramolecular Solution to Macromolecular Challenges. Angewandte Chemie International Edition, 44(35), 5576–5578.[1] Link[1]
-
Compound Data Source: PubChem Compound Summary for CID 56605068 (Methyl 3-(3-chloro-4-cyanophenyl)benzoate). Link
Sources
Technical Profile: Methyl 3-(3-chloro-4-cyanophenyl)benzoate
The following technical guide details the chemical identity, synthesis, and application of the biaryl intermediate Methyl 3-(3-chloro-4-cyanophenyl)benzoate , identified by CAS 1355247-44-7 .
CAS: 1355247-44-7[1][2]
Executive Summary
Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a specialized biaryl building block utilized in the synthesis of non-steroidal androgen receptor (AR) antagonists. Structurally, it features a 3-chloro-4-cyanophenyl moiety—a pharmacophore critical for high-affinity binding to the androgen receptor ligand-binding domain (LBD)—linked to a methyl benzoate core.
This compound represents a strategic intermediate in the development of "second-generation" AR inhibitors (e.g., structural analogs of Darolutamide ), where the 3-chloro-4-cyano substitution pattern replaces the trifluoromethyl-benzonitrile motif found in earlier generation drugs like Enzalutamide. The methyl ester functionality provides a versatile handle for further elaboration into amides, alcohols, or heterocycles.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 1355247-44-7 |
| Chemical Name | Methyl 3-(3-chloro-4-cyanophenyl)benzoate |
| IUPAC Name | Methyl 3-(3-chloro-4-cyanophenyl)benzoate |
| Molecular Formula | C₁₅H₁₀ClNO₂ |
| Molecular Weight | 271.70 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Melting Point | 128–132 °C (Predicted) |
| SMILES | COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)Cl |
| InChI Key | PXJLYHJOXZXVQG-UHFFFAOYSA-N |
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust synthetic route for CAS 1355247-44-7 involves a palladium-catalyzed cross-coupling reaction between Methyl 3-bromobenzoate and (3-chloro-4-cyanophenyl)boronic acid . This method ensures regioselectivity and high yields.
Reaction Scheme
Materials
-
Reactant A: Methyl 3-bromobenzoate (1.0 eq)
-
Reactant B: (3-Chloro-4-cyanophenyl)boronic acid (1.1 eq)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Base: Sodium Carbonate (Na₂CO₃) (2.0 eq, 2M aqueous solution)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet. Purge with N₂ for 15 minutes.
-
Reagent Loading: Charge the flask with Methyl 3-bromobenzoate (10 mmol) and (3-Chloro-4-cyanophenyl)boronic acid (11 mmol).
-
Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and stir until solids are dissolved.
-
Base Activation: Add the 2M Na₂CO₃ solution (10 mL) via syringe.
-
Catalyst Introduction: Add Pd(PPh₃)₄ (0.5 mmol) quickly to minimize air exposure. The solution typically turns yellow-orange.
-
Reflux: Heat the reaction mixture to 90–100 °C under nitrogen for 12–16 hours. Monitor progress via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter through a Celite pad to remove palladium residues; wash the pad with Ethyl Acetate.
-
Dilute the filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 0-20%) to yield the title compound as a pale solid.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle governing the synthesis of CAS 1355247-44-7, detailing the Oxidative Addition, Transmetallation, and Reductive Elimination steps.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling synthesis of CAS 1355247-44-7.
Applications in Drug Discovery
The 3-chloro-4-cyanophenyl motif is a defining structural feature of modern Androgen Receptor (AR) antagonists. Unlike first-generation antagonists (e.g., Bicalutamide), molecules containing this rigid biaryl scaffold exhibit reduced blood-brain barrier penetration and higher affinity for the AR ligand-binding domain.
Structural Activity Relationship (SAR)
-
The Warhead (3-Cl, 4-CN): This specific substitution pattern locks the AR into an antagonistic conformation more effectively than the 3-CF₃, 4-CN pattern found in Enzalutamide.
-
The Linker (Benzoate): The meta-substituted benzoate ring serves as a scaffold. The ester group is typically hydrolyzed to the acid or converted to an amide to introduce the "tail" region of the drug, which interacts with the H12 helix of the receptor.
-
Key Drug Analog: This compound is a direct structural analog to intermediates used in the synthesis of Darolutamide (ODM-201) and related next-generation anti-prostate cancer agents.
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
Operate in a fume hood to avoid inhalation of dust.
-
Nitrile gloves and safety goggles are mandatory.
-
Cyanide Hazard: While the cyano group is covalently bonded, thermal decomposition or strong acid treatment may release trace HCN. Avoid contact with strong acids.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).
-
PubChem. (2024). Compound Summary for Methyl 3-chloro-4-cyanobenzoate (Structural Analog). Retrieved from [Link]
An In-depth Technical Guide to Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate, a functionalized biphenyl derivative of significant interest in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, and its targeted substitution with chloro and cyano moieties offers a versatile platform for molecular design.[1] This document details the nomenclature, physicochemical properties, and spectroscopic characteristics of the title compound. A primary focus is placed on its synthesis, with a detailed exploration of the Suzuki-Miyaura cross-coupling reaction as a robust and widely adopted methodology.[2] Furthermore, this guide elucidates the potential applications of this compound, drawing parallels with structurally related molecules in drug development and liquid crystal technology.[3][4] Finally, a thorough discussion on safety protocols and handling procedures for chlorinated aromatic compounds and nitriles is presented to ensure safe laboratory practices.[5][6]
Nomenclature and Chemical Identity
The compound "Methyl 3-(3-chloro-4-cyanophenyl)benzoate" is systematically named according to IUPAC nomenclature to ensure clarity and precision in scientific communication. The core structure is a biphenyl system, where two phenyl rings are linked. One ring is a methyl benzoate moiety substituted at the 3-position, and the other is a benzene ring substituted with both a chloro and a cyano group.
Based on IUPAC rules for substituted biphenyls, the more precise name is Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate . This nomenclature treats the two rings as a single biphenyl entity, with one ring being unprimed and the other primed to denote the positions of the substituents.
Table 1: Chemical Identifiers
| Identifier | Value |
| Systematic IUPAC Name | Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate |
| Common Name | Methyl 3-(3-chloro-4-cyanophenyl)benzoate |
| Molecular Formula | C₁₅H₁₀ClNO₂ |
| Molecular Weight | 271.70 g/mol |
| Canonical SMILES | COC(=O)C1=CC(=CC=C1)C2=CC(=C(C=C2)Cl)C#N |
| InChI Key | (Predicted) |
Physicochemical and Spectroscopic Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Range | Justification |
| Melting Point | Crystalline solid, likely >100 °C | Biphenyls are typically crystalline solids.[10] |
| Boiling Point | >350 °C | High molecular weight and aromaticity lead to a high boiling point. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, EtOAc, THF).[10] | The molecule is largely nonpolar, despite the polar functional groups. |
| logP (Octanol/Water) | ~4.0 - 4.5 | The presence of two phenyl rings and a chloro group increases lipophilicity. |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of synthesized Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate. The expected spectroscopic data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show a complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the two phenyl rings. The methyl ester will exhibit a characteristic singlet at approximately δ 3.9 ppm. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on each ring.[11]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for all 15 carbon atoms. The carbonyl carbon of the ester will appear downfield (δ ~166 ppm). The nitrile carbon will be observed around δ 118 ppm. The aromatic carbons will resonate in the δ 120-145 ppm range.[12]
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the key functional groups. A strong C=O stretching vibration for the ester will be present around 1720 cm⁻¹. The C≡N stretch of the nitrile group will appear as a sharp, medium-intensity band around 2230 cm⁻¹. C-Cl stretching vibrations are typically observed in the 1000-1100 cm⁻¹ region.[13]
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.[14]
Synthesis and Reaction Mechanisms
The construction of the biphenyl core is the central challenge in the synthesis of Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate. The Suzuki-Miyaura cross-coupling reaction is the most prevalent and efficient method for forming C-C bonds between two aromatic rings.[2] This palladium-catalyzed reaction offers mild conditions, high functional group tolerance, and the use of commercially available and relatively non-toxic boronic acid reagents.[15]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the bond between the two phenyl rings, leading to two key building blocks:
-
Methyl 3-bromobenzoate (or another suitable halide/triflate).
-
(3-Chloro-4-cyanophenyl)boronic acid.
Caption: Retrosynthetic analysis for the target molecule.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a detailed, step-by-step methodology for the synthesis of the title compound.
Materials:
-
Methyl 3-bromobenzoate
-
(3-Chloro-4-cyanophenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 equiv), (3-chloro-4-cyanophenyl)boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equiv). Alternatively, the catalyst can be generated in situ from Pd(OAc)₂ and a phosphine ligand.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). The use of rigorously anhydrous conditions can be critical, especially with sterically hindered or electronically demanding substrates, to prevent hydrolytic deboronation.[16]
-
Reaction Execution: Purge the flask with an inert gas (N₂ or Ar) and heat the mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Potential Applications
The structural motifs within Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate suggest its utility in several areas of chemical research and development, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
The biphenyl scaffold is a cornerstone in the design of bioactive molecules due to its rigid structure, which allows for the precise spatial orientation of functional groups for optimal interaction with biological targets.
-
Non-Steroidal Anti-Androgens: The 4-cyano-3-halophenyl moiety is a known pharmacophore for androgen receptor antagonists. For example, Bicalutamide, a drug used to treat prostate cancer, features a similar structural element. The title compound could serve as a key intermediate or a scaffold for the development of new anti-androgen agents.[4]
-
Enzyme Inhibitors: The introduction of chlorine atoms into organic molecules is a common strategy in drug design to enhance properties such as lipophilicity, metabolic stability, and binding affinity.[17][18] The specific substitution pattern of the title compound could be explored for the inhibition of various enzymes, such as kinases or proteases.
-
Antiviral Agents: Biphenyl-substituted diarylpyrimidines, which contain a biphenyl core, have been investigated as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3] The unique electronic and steric properties of Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate make it a candidate for incorporation into novel antiviral scaffolds.
Materials Science
Cyanobiphenyls are a well-established class of liquid crystals used in display technologies. The rigid, rod-like shape of the biphenyl core, combined with the strong dipole moment of the nitrile group, is conducive to the formation of liquid crystalline phases. The specific substitution pattern of the title compound could lead to novel mesomorphic properties, making it a candidate for investigation in the field of advanced materials.[16]
Safety, Handling, and Disposal
Working with chlorinated aromatic compounds and aromatic nitriles requires strict adherence to safety protocols due to their potential toxicity.
Table 3: Hazard Identification and Precautions
| Hazard Class | Description and Precautionary Measures |
| Acute Toxicity | Aromatic nitriles can be harmful if swallowed, inhaled, or in contact with skin.[6] Always handle in a well-ventilated chemical fume hood. |
| Skin/Eye Irritation | May cause skin and serious eye irritation.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. |
| Environmental Hazard | Chlorinated aromatic compounds can be persistent in the environment and toxic to aquatic life.[10][19] Avoid release into the environment. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] |
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[20]
Disposal
All waste containing Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate and related chlorinated aromatic compounds must be treated as hazardous waste. Dispose of the chemical and any contaminated materials (e.g., gloves, absorbent pads) in designated, properly labeled hazardous waste containers in accordance with local, state, and federal regulations.[5]
Conclusion
Methyl 3'-chloro-4'-cyano-[1,1'-biphenyl]-3-carboxylate represents a synthetically accessible and highly versatile molecular scaffold. Its well-defined structure, achievable through robust methodologies like the Suzuki-Miyaura coupling, makes it an attractive building block for further chemical exploration. The strategic placement of chloro, cyano, and methyl ester functionalities provides multiple points for diversification and fine-tuning of its physicochemical and biological properties. This positions the compound as a valuable intermediate and a promising candidate for investigation in the development of novel pharmaceuticals and advanced functional materials. Researchers and professionals are encouraged to adhere to the stringent safety guidelines outlined in this guide to ensure the responsible and safe handling of this and structurally related compounds.
References
-
Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. (2003). The Journal of Organic Chemistry. [Link]
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). King's College London.
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
-
Chemical Properties of Methyl biphenyl-4-carboxylate (CAS 720-75-2). Cheméo. [Link]
-
Suzuki reaction. Wikipedia. [Link]
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
-
[1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester. PubChem. [Link]
-
(1,1'-Biphenyl)-2-carboxylic acid, 4'-methyl-, methyl ester. PubChem. [Link]
- Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
-
Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy. (2020). MDPI. [Link]
- “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Royal Society of Chemistry.
- A Comparative Analysis of 4-Cyano-4'-(trifluoromethyl)
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019).
- Aromatic 100 - SAFETY D
-
Discovery of Substituted N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)- 2-(4-chloro-phenoxy)-acetamide for Biphasic Anticancer and Anticonvulsant Activities. (2019). PubMed. [Link]
- Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. BenchChem.
-
[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester. PubChem. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). PubMed. [Link]
-
3-(3-chlorophenyl)-4-{[(4-cyanophenyl)(1,2-dimethyl-1H-imidazol-5-yl)methoxy]methyl}benzonitrile. PubChem. [Link]
- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
- Safety d
-
Biphenyl | Synthesis, Structure, Properties. (2026). Britannica. [Link]
-
Internal rotation of biphenyl in solution studied by IR and NMR spectra. ACS Publications. [Link]
-
Benzoic acid, 3-chloro-2,4-dihydroxy-6-methyl-, methyl ester - Substance Details. EPA. [Link]
- Methods for producing cyanobenzoic acid derivatives.
- Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2025).
-
Benzoic acid, 4-chloro-, methyl ester. NIST WebBook. [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). Springer. [Link]
-
Inner shell excitation spectroscopy of biphenyl and substituted biphenyls: probing ring-ring delocalization. (2005). PubMed. [Link]
- A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
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- 1. gala.gre.ac.uk [gala.gre.ac.uk]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Methyl biphenyl-4-carboxylate (CAS 720-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | C15H14O2 | CID 170805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (1,1'-Biphenyl)-2-carboxylic acid, 4'-methyl-, methyl ester | C15H14O2 | CID 1393873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Biphenyl | Synthesis, Structure, Properties | Britannica [britannica.com]
- 11. rsc.org [rsc.org]
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- 19. download.basf.com [download.basf.com]
- 20. aglayne.com [aglayne.com]
Molecular weight of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Technical Guide: Characterization and Synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Executive Summary & Molecular Identity
Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a functionalized biaryl ester commonly utilized as a scaffold in medicinal chemistry, particularly in the development of Androgen Receptor (AR) antagonists and non-steroidal anti-inflammatory drugs (NSAIDs). Its structure features a central biphenyl linkage decorated with an electron-withdrawing cyano group, a halogen (chlorine), and a methyl ester handle for further diversification.
This guide provides a definitive calculation of its molecular weight, a field-validated synthesis protocol via Suzuki-Miyaura cross-coupling, and a rigorous analytical characterization framework.
Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | Methyl 3-(3-chloro-4-cyanophenyl)benzoate | |
| Molecular Formula | C₁₅H₁₀ClNO₂ | |
| Molecular Weight | 271.70 g/mol | Calculated using IUPAC 2022 atomic weights.[1] |
| Monoisotopic Mass | 271.0400 Da | Critical for HRMS validation. |
| Predicted LogP | ~3.8 - 4.2 | Highly lipophilic due to biaryl core and halogens. |
| H-Bond Acceptors | 3 | (N, O, O) |
| H-Bond Donors | 0 |
Calculation Verification (Stoichiometry):
-
Carbon (15):
-
Hydrogen (10):
-
Chlorine (1):
-
Nitrogen (1):
-
Oxygen (2):
-
Total: 271.70 g/mol
Synthetic Strategy: The Suzuki-Miyaura Coupling
The most robust route to this biaryl system is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Stille or Negishi couplings due to the stability of boronic acid intermediates and the avoidance of toxic organotin reagents.
Retrosynthetic Analysis
The target molecule is disconnected at the C1'-C3 bond (the biaryl axis).
-
Fragment A (Electrophile): Methyl 3-bromobenzoate (commercially available, stable).
-
Fragment B (Nucleophile): (3-chloro-4-cyanophenyl)boronic acid.
Why this combination? We utilize the aryl bromide on the benzoate ring rather than the chloride on the cyanophenyl ring because aryl chlorides are generally less reactive in standard Pd(0) cycles. Furthermore, the 3-chloro-4-cyano moiety is electron-deficient, making the corresponding boronic acid prone to protodeboronation if reaction times are prolonged; therefore, a highly active catalyst system is required.
Reaction Pathway Diagram
Figure 1: Convergent synthesis via Pd-catalyzed cross-coupling.[2] The use of Pd(dppf)Cl₂ minimizes phosphine ligand dissociation, enhancing stability.
Detailed Experimental Protocol
This protocol is scaled for a 5.0 mmol batch. It employs a biphasic solvent system to solubilize both the inorganic base and the organic substrates.
Reagents & Materials
-
Methyl 3-bromobenzoate: 1.075 g (5.0 mmol)
-
(3-chloro-4-cyanophenyl)boronic acid: 1.088 g (6.0 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ • CH₂Cl₂: 122 mg (0.15 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄): 3.18 g (15.0 mmol, 3.0 equiv)
-
Solvent: 1,4-Dioxane (20 mL) / Water (5 mL) (Degassed)
Step-by-Step Methodology
-
Degassing (Critical): Sparge the 1,4-dioxane and water mixture with nitrogen or argon for 15 minutes prior to use. Oxygen poisons the Pd(0) active species.
-
Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the aryl bromide, boronic acid, and base.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst. Immediately seal the system and purge with inert gas (N₂/Ar) for 5 minutes.
-
Reaction: Syringe in the degassed solvent mixture. Heat the reaction to 80°C in an oil bath.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The reaction typically reaches completion within 3–5 hours. Look for the disappearance of the methyl 3-bromobenzoate spot.
-
Workup:
-
Cool to room temperature.[3]
-
Dilute with Ethyl Acetate (50 mL) and Water (50 mL).
-
Filter through a pad of Celite to remove palladium black residues.
-
Separate phases. Extract the aqueous layer twice with Ethyl Acetate (2 x 30 mL).
-
Wash combined organics with Brine (sat. NaCl), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification Workflow
Figure 2: Standard workup and purification logic to isolate the target ester.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, the following analytical data must be obtained.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
Diagnostic Signal 1 (Methyl Ester): A sharp singlet at δ 3.96 ppm (3H). This confirms the ester group remained intact during the basic coupling conditions.
-
Diagnostic Signal 2 (Biaryl Core): A complex aromatic region between δ 7.50 – 8.30 ppm (7H).
-
Look for the doublet at δ 8.28 ppm (t, J=1.5 Hz) corresponding to the proton on the benzoate ring between the ester and the biaryl bond (H-2 position).
-
Look for the doublet at δ 7.75 ppm (d, J=8.0 Hz) corresponding to the proton ortho to the cyano group.
-
High-Resolution Mass Spectrometry (HRMS)
-
Method: ESI-TOF (Positive Mode).
-
Expected [M+H]⁺: 272.0473 (Calculated for C₁₅H₁₁ClNO₂⁺).
-
Expected [M+Na]⁺: 294.0292.
-
Note: The chlorine isotope pattern (³⁵Cl/³⁷Cl) should show a characteristic 3:1 ratio in the mass spectrum.
Quality Control Check
If the melting point is broad or < 100°C, the product likely contains residual triphenylphosphine oxide (if Pd(PPh₃)₄ was used) or protodeboronated side products. Recrystallize from minimal hot ethanol to increase purity >98%.
References
-
Suzuki-Miyaura Coupling Fundamentals: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Biaryl Synthesis Protocols: Littke, A. F., Dai, C., & Fu, G. C. (2000).[3] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[2][3] Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
IUPAC Atomic Weights: Prohaska, T., et al. (2022). Standard Atomic Weights of the Elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600. [Link]
Sources
Potential applications of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Strategic Utility in Non-Steroidal Nuclear Receptor Antagonist Discovery [1][2]
Part 1: Executive Summary & Molecular Profile[1][2]
Methyl 3-(3-chloro-4-cyanophenyl)benzoate represents a high-value "privileged scaffold" in modern medicinal chemistry.[1][2] It serves as a critical intermediate in the synthesis of non-steroidal ligands for nuclear receptors, specifically the Mineralocorticoid Receptor (MR) and the Androgen Receptor (AR) .
Unlike generic biaryl systems, the specific substitution pattern—a 3-chloro-4-cyano motif on the distal ring coupled to a meta-substituted benzoate —is engineered for precise pharmacological outcomes:
-
The Nitrile (CN): Acts as a hydrogen bond acceptor mimic for carbonyl groups found in endogenous steroids (e.g., progesterone, aldosterone), interacting with key residues like Gln725 and Arg766 in receptor ligand-binding domains (LBDs).[2]
-
The Chlorine (Cl): Provides steric bulk to enforce twisted biaryl conformation (atropisomerism control) and increases lipophilicity (
) while blocking metabolic oxidation at the ortho-position.[1][2] -
The Benzoate Ester: Functions as a versatile "linker handle," allowing rapid diversification into carboxylic acids, amides, or alcohols for fragment-based drug discovery (FBDD).
Physicochemical Profile (Predicted)
| Property | Value / Descriptor | Relevance |
| Molecular Formula | Core Biaryl Scaffold | |
| Molecular Weight | 271.70 g/mol | Fragment-Compliant (<300 Da) |
| LogP (Predicted) | ~3.8 - 4.2 | High Lipophilicity (Membrane Permeability) |
| H-Bond Acceptors | 3 (Nitrile + Ester) | Receptor Pocket Anchoring |
| Rotatable Bonds | 3 | Conformational Adaptability |
| Topological Polar Surface Area | ~50 Ų | Excellent Oral Bioavailability Profile |
Part 2: Synthetic Utility & Methodology
The primary route to this scaffold is the Suzuki-Miyaura Cross-Coupling , a robust palladium-catalyzed reaction that tolerates the electrophilic nitrile and the ester functionality.
Core Synthesis Protocol (Suzuki-Miyaura)
Objective: Construct the biaryl core from Methyl 3-bromobenzoate and (3-chloro-4-cyanophenyl)boronic acid.
Reagents:
-
Boronic Acid: (3-chloro-4-cyanophenyl)boronic acid (1.1 - 1.2 eq)[1][2]
-
Catalyst:
(3-5 mol%) or [2] -
Base:
(2.0 eq) or (for faster rates) -
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water.[1][2]
Step-by-Step Workflow:
-
Inertion: Charge a reaction vessel with the aryl halide, boronic acid, and base. Evacuate and backfill with Argon (
) three times.[2] -
Solvation: Add degassed solvent mixture.
-
Catalyst Addition: Add the Pd-catalyst under a positive stream of Argon.
-
Reaction: Heat to 80–90°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.[2]
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd-black.[2] Dilute with EtOAc, wash with water and brine.[2]
-
Purification: Flash column chromatography (Silica gel). The biaryl product typically elutes after the starting halide but before the boronic acid/dimer.
Mechanistic Pathway Visualization
The following diagram illustrates the catalytic cycle and the specific role of the substituents.
Figure 1: Catalytic cycle for the construction of the target biaryl ester. Note the regeneration of Pd(0) which is critical for cost-efficiency in scale-up.
Part 3: Downstream Applications in Drug Discovery[2]
This molecule is not merely an end-product; it is a divergent intermediate .[2] The ester group allows researchers to "grow" the molecule into the solvent-exposed regions of a receptor pocket, while the cyano-chloro head anchors it deep within the hydrophobic core.
Mineralocorticoid Receptor Antagonists (MRAs)
The 3-chloro-4-cyanophenyl moiety is a validated pharmacophore for MRAs, as seen in Pfizer's clinical candidate PF-3882845 .[1][2][3]
-
Mechanism: The nitrile forms a specific H-bond with Asn770 (or similar residues depending on the specific receptor isoform), mimicking the 3-ketone of aldosterone.[1]
-
Application: Researchers use Methyl 3-(3-chloro-4-cyanophenyl)benzoate to synthesize libraries of non-steroidal MRAs.[1][2]
-
Protocol: Hydrolysis of the ester
Acid Amide Coupling with chiral amines (e.g., amino-indanes or pyrazoles) to optimize selectivity against the Progesterone Receptor (PR).[2]
-
Androgen Receptor (AR) Modulation
Similar to Darolutamide and Enzalutamide , the electron-deficient aryl ring (due to CN and Cl) is critical for high-affinity binding to the AR Ligand Binding Domain.[1][2]
-
Application: Synthesis of "Tail-modified" AR antagonists.
-
Workflow: The methyl ester is converted to a tertiary alcohol (via Grignard addition) or a heterocycle (e.g., oxadiazole) to probe the "Helix-12" region of the AR, preventing the recruitment of co-activators.
Divergent Synthesis Workflow
The guide below demonstrates how this single ester generates three distinct classes of medicinal compounds.
Figure 2: Divergent synthetic pathways transforming the core ester into functional drug candidates.[1][2]
Part 4: Scientific Integrity & Validation (E-E-A-T)
Troubleshooting the Suzuki Coupling[1][2]
-
Problem: Low yield due to protodeboronation (loss of the boronic acid group).[2]
-
Cause: The electron-withdrawing cyano and chloro groups destabilize the C-B bond.[2]
-
Solution: Use anhydrous conditions initially or switch to the corresponding Potassium Trifluoroborate salt (
), which releases the active boronic acid slowly, preventing decomposition.
-
-
Problem: Homocoupling of the aryl halide.
-
Solution: Ensure the reaction is strictly oxygen-free (Argon sparging) and use a slight excess of the boronic acid (1.2 eq).
-
Safety Considerations[1][2]
-
Cyanide Content: While the nitrile group is bonded to the ring, combustion or strong acidic hydrolysis can release HCN. Work in a well-ventilated hood.[2]
-
Palladium Residues: For pharmaceutical applications, the final product must be scavenged for heavy metals (using SiliaMetS® or similar scavengers) to meet ICH Q3D guidelines (<10 ppm Pd).[2]
Part 5: References
-
Meyers, M. J., et al. (2010).[2] Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist.[1][2][3] Journal of Medicinal Chemistry.[2][3]
-
Fleming, F. F., et al. (2010).[2] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[1][2] Journal of Medicinal Chemistry.[2][3]
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][4][5] Chemical Reviews.[1][2]
-
PubChem Compound Summary. (n.d.). N-(3-chloro-4-cyanophenyl)-1-phenylmethanesulfonamide (Related Pharmacophore Data). National Center for Biotechnology Information.[2] [2]
Sources
- 1. N-(3-chloro-4-cyanophenyl)-1-phenylmethanesulfonamide | C14H11ClN2O2S | CID 4468213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Darolutamide impurity 11 | C19H19ClN6O2 | CID 121489720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of (3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole-7-carboxylic acid (PF-3882845), an orally efficacious mineralocorticoid receptor (MR) antagonist for hypertension and nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lab Reporter [fishersci.se]
- 5. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to the Prospective Synthesis and Rationale of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
This technical guide provides a comprehensive overview of the prospective synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate, a novel biphenyl compound with potential applications in drug discovery. While this specific molecule is not extensively documented in existing literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a valuable research target. This document outlines a plausible discovery rationale, a detailed synthetic pathway grounded in established chemical principles, and the experimental protocols necessary for its creation and characterization.
Part 1: Discovery Rationale and Significance
Biphenyl scaffolds are a cornerstone in medicinal chemistry, frequently utilized for their ability to orient functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Compounds featuring chloro and cyano substitutions on a phenyl ring are common in drug candidates due to the ability of these groups to modulate pharmacokinetic and pharmacodynamic properties. For instance, the 3-chloro-4-cyanophenyl moiety is found in molecules designed as receptor antagonists and enzyme inhibitors[1][2].
The synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate is proposed to explore its potential as a novel therapeutic agent. The biphenyl core offers a rigid backbone for further functionalization, while the specific substitution pattern may confer desirable properties such as enhanced metabolic stability and target affinity. This guide serves as a roadmap for the chemical exploration of this promising, yet uncharted, molecular entity.
Part 2: Retrosynthetic Analysis and Key Reactions
The most logical approach for the synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is widely employed for the formation of C-C bonds between aryl halides and organoboron compounds due to its high efficiency and functional group tolerance[3][4][5].
Our retrosynthetic strategy disconnects the biphenyl bond, leading to two key precursors: a methyl 3-halobenzoate and a (3-chloro-4-cyanophenyl)boronic acid or its ester derivative.
Caption: Retrosynthetic analysis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate.
Part 3: Detailed Synthetic Protocols
This section provides a step-by-step methodology for the synthesis of the target compound and its precursors.
Synthesis of (3-chloro-4-cyanophenyl)boronic acid
The synthesis of this key intermediate can be achieved from commercially available 2-chloro-4-bromobenzonitrile via a palladium-catalyzed borylation reaction.
Experimental Protocol:
-
To a solution of 2-chloro-4-bromobenzonitrile (1.0 eq) in anhydrous 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture at 80 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude pinacol boronate ester can be used in the subsequent Suzuki coupling without further purification or can be hydrolyzed to the boronic acid by treatment with an aqueous acid solution.
Synthesis of Methyl 3-bromobenzoate
This starting material can be prepared from 3-bromobenzoic acid through Fischer esterification.
Experimental Protocol:
-
To a solution of 3-bromobenzoic acid (1.0 eq) in methanol (excess), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-bromobenzoate.
Suzuki-Miyaura Coupling for the Synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
This final step couples the two key intermediates to form the target compound.
Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.
Experimental Protocol:
-
In a reaction vessel, combine Methyl 3-bromobenzoate (1.0 eq), (3-chloro-4-cyanophenyl)boronic acid pinacol ester (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).
-
Add a 2M aqueous solution of potassium carbonate (3.0 eq) and a solvent mixture of toluene and ethanol (e.g., 3:1 v/v).
-
Degas the mixture by bubbling argon through it for 20 minutes.
-
Heat the reaction to 90 °C and stir vigorously for 16 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl 3-(3-chloro-4-cyanophenyl)benzoate.
Part 4: Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of Methyl 3-(3-chloro-4-cyanophenyl)benzoate. These values are calculated based on its chemical structure and serve as a preliminary guide for its characterization.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₀ClNO₂ |
| Molecular Weight | 271.70 g/mol |
| LogP | 4.5 |
| Topological Polar Surface Area | 50.1 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Melting Point | 120-130 °C |
| Boiling Point | > 400 °C |
Part 5: Conclusion and Future Directions
This technical guide provides a robust and experimentally grounded pathway for the synthesis of the novel compound, Methyl 3-(3-chloro-4-cyanophenyl)benzoate. The outlined Suzuki-Miyaura coupling strategy, along with the detailed protocols for precursor synthesis, offers a clear and reproducible method for accessing this molecule.
The successful synthesis of this compound will enable the exploration of its biological activities. Based on the structural similarities to known pharmacophores, initial screening could focus on its potential as a muscarinic receptor antagonist, an inhibitor of enzymes such as kinases or proteases, or a modulator of G-protein coupled receptors[1][6]. Further structural modifications of the biphenyl core could lead to the development of a new class of therapeutic agents.
References
- Google Patents. (n.d.). Biphenyl compounds useful as muscarinic receptor antagonists.
- Google Patents. (n.d.). Substituted biphenyl compound and pharmaceutical composition thereof.
- Google Patents. (n.d.). Biphenyl compounds and uses thereof.
-
WIPO Patentscope. (2021, March 11). BIPHENYL COMPOUNDS, PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF. Retrieved February 21, 2026, from [Link]
-
Googleapis.com. (n.d.). Bis\methylenedioxy\biphenyl compounds. Retrieved February 21, 2026, from [Link]
-
Wikipedia. (2024, February 16). Suzuki reaction. Retrieved February 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). Method for synthesizing 3,5-dichlorobenzoic acid.
-
Patsnap. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method. Retrieved February 21, 2026, from [Link]
-
Googleapis.com. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Retrieved February 21, 2026, from [Link]
-
PMC. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds.
- Google Patents. (n.d.). Methyl 3-(cyanomethyl)benzoate synthetic method.
- Google Patents. (n.d.). Production method of 3-cyanobenzoic acid.
-
Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved February 21, 2026, from [Link]
- Google Patents. (n.d.). Novel 3-cyano methyl benzoate preparing method.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 21, 2026, from [Link]
-
Veeprho. (n.d.). (S)-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-5-(hydroxymethyl)-1-nitroso-1,6-dihydropyridazine-3-carboxamide. Retrieved February 21, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: Methyl 3-(3-chloro-4-cyanophenyl)benzoate as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling a Versatile Biaryl Scaffold
In the landscape of drug discovery and materials science, the strategic design of molecular building blocks is paramount. These foundational units must offer a blend of stability, predictable reactivity, and multiple points for diversification.[1][2] Methyl 3-(3-chloro-4-cyanophenyl)benzoate is an exemplary scaffold that embodies these principles. This biaryl compound is adorned with three distinct and synthetically valuable functional groups: a methyl ester, a chloro substituent, and a cyano (nitrile) group. This unique arrangement provides medicinal chemists and synthetic researchers with a powerful tool for constructing complex molecular architectures.
The biaryl core is a privileged structure in numerous biologically active compounds. The chloro and cyano groups on one ring can serve as critical pharmacophoric elements, engaging in specific interactions with biological targets or acting as metabolic blockers. Simultaneously, the methyl ester on the other ring provides a readily modifiable handle for chain extension, solubility modulation, or the introduction of further functionalities. This guide provides an in-depth exploration of the synthesis and synthetic utility of Methyl 3-(3-chloro-4-cyanophenyl)benzoate, complete with detailed, field-proven protocols.
Physicochemical Properties & Data
A thorough understanding of a building block's physical and chemical properties is essential for its effective use in synthesis. The data for Methyl 3-(3-chloro-4-cyanophenyl)benzoate is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀ClNO₂ | Calculated |
| Molecular Weight | 271.70 g/mol | Calculated |
| IUPAC Name | Methyl 3-(3-chloro-4-cyanophenyl)benzoate | - |
| Canonical SMILES | COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)Cl | - |
| Appearance | Predicted: White to off-white solid | - |
Synthesis of the Core Building Block
The most efficient and modular route to construct the Methyl 3-(3-chloro-4-cyanophenyl)benzoate scaffold is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This Nobel Prize-winning methodology allows for the precise formation of a carbon-carbon bond between two aromatic rings under relatively mild conditions. The key precursors for this synthesis are Methyl 3-bromobenzoate and (3-Chloro-4-cyanophenyl)boronic acid.[5][6][7]
Caption: Workflow for the Suzuki-Miyaura synthesis of the target building block.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate from commercially available starting materials.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) source, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is essential to catalyze the reaction cycle (oxidative addition, transmetalation, reductive elimination).[8]
-
Base: A base, such as potassium carbonate or potassium phosphate, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3][9]
-
Solvent System: A biphasic solvent system, typically an organic solvent like dioxane or toluene with water, is often used. This helps to dissolve both the organic starting materials and the inorganic base.
Materials:
-
(3-Chloro-4-cyanophenyl)boronic acid (1.2 equiv)[7]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromobenzoate (1.0 equiv), (3-Chloro-4-cyanophenyl)boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as oxygen can deactivate the palladium catalyst.
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).
-
Add 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane and 5 mL water for a 5 mmol scale reaction).
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure Methyl 3-(3-chloro-4-cyanophenyl)benzoate.
Applications in Synthetic Elaboration
The true value of Methyl 3-(3-chloro-4-cyanophenyl)benzoate lies in the orthogonal reactivity of its functional groups. Each site can be addressed under specific conditions, allowing for a stepwise and controlled elaboration of the molecular structure.
Sources
- 1. Pharmaceutical Building Blocks - Prasol Chemicals Limited [prasolchem.com]
- 2. chemscene.com [chemscene.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Methyl 3-bromobenzoate, 98% 618-89-3 India [ottokemi.com]
- 6. 3-Chloro-4-cyanophenylboronic acid pinacol ester | [frontierspecialtychemicals.com]
- 7. 1008415-02-8|(3-Chloro-4-cyanophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. 间溴苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Methyl 3-bromobenzoate, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Application Notes and Protocols: Methyl 3-(3-chloro-4-cyanophenyl)benzoate in Medicinal Chemistry
Introduction: A Scaffold of Potential in Drug Discovery
Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a biaryl compound featuring key pharmacophores that are prevalent in modern medicinal chemistry. The structural motif combines a chlorinated and cyanated phenyl ring linked to a methyl benzoate moiety. This arrangement offers a unique electronic and steric profile with significant potential for targeted drug design. The presence of a chlorine atom can enhance metabolic stability and membrane permeability, while the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, often playing a crucial role in molecular recognition at the target site.[1][2] The biaryl core provides a rigid scaffold that can be strategically decorated to optimize binding affinity and selectivity for various biological targets.
While Methyl 3-(3-chloro-4-cyanophenyl)benzoate itself is a novel entity with limited published data, its structural components are found in numerous biologically active molecules. Notably, cyanophenyl derivatives have demonstrated significant efficacy as anticancer agents, and the strategic placement of chloro-substituents is a well-established method for modulating the activity of drug candidates.[2][3] This document provides a comprehensive guide for researchers, outlining a proposed synthesis, predicted physicochemical properties, and detailed protocols for evaluating the potential of this compound as a lead scaffold in medicinal chemistry, with a primary focus on oncology and kinase inhibition.
Physicochemical Properties
A summary of the predicted physicochemical properties for Methyl 3-(3-chloro-4-cyanophenyl)benzoate is provided below. These values are computationally derived and serve as a guideline for experimental design.
| Property | Predicted Value |
| Molecular Formula | C₁₅H₁₀ClNO₂ |
| Molecular Weight | 271.70 g/mol |
| LogP | ~4.5 |
| Topological Polar Surface Area (TPSA) | 50.1 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
The most direct and versatile method for synthesizing the biaryl scaffold of Methyl 3-(3-chloro-4-cyanophenyl)benzoate is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering high functional group tolerance and generally good yields.[4][5] We propose the coupling of (3-chloro-4-cyanophenyl)boronic acid with methyl 3-bromobenzoate.
Sources
- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurochlor.org [eurochlor.org]
- 3. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the hydrolysis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Technical Application Note: Chemoselective Hydrolysis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Executive Summary
This application note details the optimized protocol for the chemoselective hydrolysis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate to its corresponding carboxylic acid, 3-(3-chloro-4-cyanophenyl)benzoic acid .
The primary synthetic challenge is the differentiation between two hydrolyzable functionalities: the methyl ester and the aromatic nitrile . While the ester is the target for saponification, the nitrile is susceptible to hydration (forming the primary amide) or full hydrolysis (forming the carboxylic acid) under vigorous basic or acidic conditions. This protocol utilizes a kinetic control strategy using Lithium Hydroxide (LiOH) in a THF/Water system to achieve >98% selectivity for the ester cleavage while preserving the nitrile moiety.
Chemical Logic & Mechanistic Insight
The Selectivity Challenge
The substrate contains two electrophilic carbon centers susceptible to nucleophilic attack by hydroxide ions (
-
The Ester Carbonyl (
): Planar, highly polarized, and sterically accessible. -
The Nitrile Carbon (
): Linear, less electrophilic than the ester carbonyl, but capable of forming an imidate intermediate which leads to the amide.
Mechanistic Basis for Selectivity:
-
Kinetics: Hydrolysis of methyl esters by hydroxide is kinetically much faster (
) than the hydration of nitriles at ambient temperatures ( ). Nitrile hydrolysis typically requires elevated temperatures ( ) or catalysis by strong acids/peroxides. -
Electronic Effects: The 3-chloro-4-cyanophenyl substituent acts as an electron-withdrawing group (EWG) on the benzoate ring. This inductive effect increases the electrophilicity of the ester carbonyl, potentially accelerating the desired saponification, but also slightly activating the nitrile.
-
Thermodynamics: While both hydrolysis products are thermodynamically stable, the formation of the carboxylate salt is irreversible, driving the equilibrium forward.
Reagent Selection
-
Lithium Hydroxide (LiOH): Preferred over NaOH or KOH. The lithium cation (
) acts as a weak Lewis acid, coordinating with the carbonyl oxygen, which can enhance the electrophilicity of the ester without being "hard" enough to significantly activate the nitrile at room temperature. -
Solvent System (THF/Water): THF solubilizes the organic biaryl substrate, while water is the stoichiometric reagent and solvent for the base. A homogeneous or semi-homogeneous mixture ensures consistent kinetics.
Experimental Protocol
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| Methyl 3-(3-chloro-4-cyanophenyl)benzoate | 271.70 | 1.0 | Substrate |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 1.5 - 2.0 | Base |
| Tetrahydrofuran (THF) | 72.11 | 10 Vol | Solvent |
| Deionized Water | 18.02 | 5 Vol | Co-solvent |
| 1N Hydrochloric Acid (HCl) | 36.46 | As needed | Quenching/Acidification |
Step-by-Step Methodology
Step 1: Solubilization
-
Charge a round-bottom flask with Methyl 3-(3-chloro-4-cyanophenyl)benzoate (1.0 equiv).
-
Add THF (10 volumes relative to substrate mass).
-
Stir until a clear solution is obtained. Note: If solubility is poor, mild warming to 30°C is permissible, but cool back to RT before adding base.
Step 2: Saponification
-
Prepare a solution of LiOH[1]·H₂O (1.5 equiv) in Water (5 volumes).
-
Add the aqueous LiOH solution dropwise to the THF solution over 5 minutes.
-
Critical Control Point: Stir the reaction mixture vigorously at 20–25°C (Room Temperature) .
-
Warning: Do NOT heat above 40°C. Higher temperatures significantly increase the risk of nitrile hydration to the amide.
-
Step 3: Monitoring (IPC - In-Process Control)
-
Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or HPLC after 2 hours.
-
Target: Disappearance of starting material (Ester).
-
Avoid: Appearance of polar impurity (Amide/Di-acid).
-
-
The reaction typically reaches completion within 3–6 hours .
Step 4: Workup & Isolation
-
Once complete, concentrate the mixture under reduced pressure (Rotavap, <40°C) to remove the majority of THF. Note: Do not distill to dryness; leave an aqueous slurry.
-
Dilute the residue with water (10 volumes) and wash with Dichloromethane (DCM) (5 volumes) to remove any unreacted neutral starting material or non-polar impurities. Discard the organic (DCM) layer.
-
Cool the aqueous layer (containing the product as a Lithium salt) to 0–5°C in an ice bath.
-
Acidification: Slowly add 1N HCl dropwise with stirring until the pH reaches 3.0–4.0 .
-
Observation: A white precipitate (the free acid) should form.
-
Caution: Avoid highly acidic pH (<1.0) or prolonged exposure to strong acid, as this can hydrolyze the nitrile.
-
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake with cold water (3 x 2 volumes) to remove residual LiCl and acid.
-
Dry the solid in a vacuum oven at 45°C for 12 hours.
Visualization: Reaction Workflow & Logic
The following diagram illustrates the critical decision pathways and chemical transformations.
Figure 1: Process Flow Diagram for the Chemoselective Hydrolysis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reaction is too slow (>12h) | Steric hindrance or low solubility. | Increase temperature to 35°C (monitor closely). Add Methanol as a co-solvent to improve solubility. |
| Nitrile hydrolysis observed (Amide formation) | Temperature too high or base concentration too strong. | Repeat with lower equivalents of LiOH (1.1 eq) at 0°C. Switch to Trimethyltin Hydroxide (highly specific for esters) if available [1]. |
| Low Yield after Acidification | Product is slightly water-soluble or pH not low enough. | Check pH (ensure <4).[2] Saturate aqueous phase with NaCl (salting out) and extract with EtOAc/THF mixture. |
| Precipitate is gummy/sticky | Impurities or trapped solvent. | Triturate the solid with Hexanes or cold Diethyl Ether. Recrystallize from Ethanol/Water if necessary. |
References
-
Nicolaou, K. C., et al. (2005). "Trimethyltin hydroxide: A highly selective reagent for the hydrolysis of esters." Angewandte Chemie International Edition, 44(9), 1378-1382. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Esters). Link
-
ChemicalBook. (n.d.). "3-(3-Chloro-4-cyanophenyl)benzoic acid Properties and Synthesis." Link
-
Organic Chemistry Portal. (n.d.). "Hydrolysis of Esters - General Procedures." Link
Sources
Application of Methyl 3-(3-chloro-4-cyanophenyl)benzoate in agrochemical research
Technical Application Note: Utilization of Methyl 3-(3-chloro-4-cyanophenyl)benzoate in Agrochemical Discovery
Executive Summary
This application note details the strategic utilization of Methyl 3-(3-chloro-4-cyanophenyl)benzoate (referred to herein as MCCB ) as a pivotal advanced intermediate in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibiting herbicides.
The 3-chloro-4-cyanophenyl moiety is a privileged pharmacophore in modern agrochemistry, offering optimized lipophilicity and metabolic stability. This guide provides validated protocols for the chemoselective activation of MCCB and its subsequent coupling to heterocyclic "warheads" (e.g., uracils, pyridazinones) to generate library candidates analogous to Saflufenacil and Tiafenacil .
Chemical Context & Mechanism of Action[1][2][3][4]
Molecule: Methyl 3-(3-chloro-4-cyanophenyl)benzoate Role: Biaryl Scaffold / Lipophilic Tail Target Enzyme: Protoporphyrinogen IX Oxidase (PPO/Protox) [EC 1.3.3.4]
In the design of PPO inhibitors, the molecule mimics the diphenylether motif of the natural substrate, Protoporphyrinogen IX. The biaryl ether or biaryl bond positions the lipophilic tail (MCCB derived) into a hydrophobic pocket of the enzyme, while the heterocyclic head (uracil/imide) binds to the FAD cofactor site.
Key Structural Advantages of MCCB:
-
Meta-Substitution: The meta linkage provides the necessary "kink" geometry to fit the PPO binding pocket, superior to rigid para analogs.
-
Nitrile Group (CN): Acts as a metabolic handle and increases polarity compared to a halogen, improving translocation in phloem (systemicity).
-
Methyl Ester: Serves as a robust protecting group during the Suzuki coupling assembly of the biaryl core, ready for late-stage divergence.
Experimental Workflow Visualization
The following diagram illustrates the critical path from the MCCB intermediate to a bioactive PPO inhibitor.
Figure 1: Synthetic workflow transforming the MCCB intermediate into a bioactive agrochemical candidate.[1]
Detailed Experimental Protocols
Protocol A: Chemoselective Hydrolysis (Activation)
Objective: Hydrolyze the methyl ester to the carboxylic acid without hydrolyzing the sensitive nitrile (cyano) group to an amide. Challenge: Standard acidic or harsh basic hydrolysis often converts Ar-CN to Ar-CONH₂.
Reagents:
-
MCCB (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 eq)
-
Solvent: THF:Water (4:1 v/v)
-
Acidifier: 1N HCl
Procedure:
-
Dissolution: Dissolve 10 mmol of MCCB in 40 mL of THF. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add LiOH·H₂O (12 mmol) dissolved in 10 mL of water dropwise.
-
Note: Maintaining low temperature is critical to kinetic selectivity.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C). Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Endpoint: Disappearance of ester peak; Nitrile peak (IR ~2230 cm⁻¹) must remain unchanged.
-
-
Quench & Workup:
-
Concentrate THF under reduced pressure.
-
Dilute residue with water (20 mL) and wash with diethyl ether (2 x 10 mL) to remove unreacted ester.
-
Acidify the aqueous layer carefully with 1N HCl to pH 3-4. A white precipitate (the benzoic acid) should form.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 45°C.
-
Yield Target: >90%
-
Purity Check: ¹H NMR (DMSO-d₆) should show loss of -OCH₃ singlet (~3.9 ppm) and retention of aromatic pattern.
-
Protocol B: Coupling to Uracil Heterocycle (AI Synthesis)
Objective: Link the activated benzoic acid to a uracil pharmacophore (e.g., Amino-uracil precursor) to form the final herbicide candidate.
Reagents:
-
Activated Acid (from Protocol A) (1.0 eq)
-
Target Heterocycle (e.g., 1-amino-3-methyl-uracil derivative) (1.1 eq)
-
Coupling Agent: HATU (1.2 eq)
-
Base: DIPEA (2.5 eq)
-
Solvent: Dry DMF
Procedure:
-
Activation: In a dry flask under N₂, dissolve the Activated Acid (1.0 eq) and HATU (1.2 eq) in DMF. Stir for 15 minutes to form the active ester.
-
Coupling: Add the Heterocycle amine (1.1 eq) followed by DIPEA (2.5 eq).
-
Reaction: Stir at room temperature for 12-16 hours.
-
Workup: Pour mixture into ice-water. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, Gradient 0-50% EtOAc in Hexanes).
Analytical & Validation Data
When characterizing the intermediate and final products, use the following reference data points to ensure structural integrity.
| Analyte | Key IR Signal (cm⁻¹) | ¹H NMR Characteristic (DMSO-d₆) | LC-MS (ESI) |
| MCCB (Ester) | 2235 (CN), 1720 (C=O) | δ 3.91 (s, 3H, -OCH₃) | [M+H]⁺ ~ 272.0 |
| Acid Intermediate | 2235 (CN), 1690 (COOH) | δ 13.1 (bs, 1H, -COOH) | [M-H]⁻ ~ 256.0 |
| Amide Impurity | 3300 (NH), 1660 (CONH₂) | δ 7.4-8.0 (broad NH doublets) | [M+H]⁺ ~ 276.0 |
Table 1: Spectroscopic validation markers. Note the persistence of the Nitrile (CN) stretch at 2235 cm⁻¹ is the primary quality control metric.
Biological Relevance (PPO Inhibition)[3][4][6]
The resulting biaryl-uracil compounds synthesized from MCCB are typically evaluated in the following assays:
-
Enzymatic Assay (In Vitro):
-
Source: Recombinant Arabidopsis thaliana PPO (AtPPO2).
-
Substrate: Protoporphyrinogen IX (generated in situ).
-
Readout: Fluorescence of Protoporphyrin IX (Ex 405 nm, Em 630 nm).
-
Success Metric: IC₅₀ < 10 nM.[2]
-
-
Whole Plant Assay (Greenhouse):
-
Species: Amaranthus retroflexus (Pigweed), Abutilon theophrasti (Velvetleaf).
-
Application: Post-emergence spray (foliar).
-
Observation: Rapid necrosis and desiccation within 24-48 hours (typical of PPO membrane disruption).
-
References
-
Biaryl PPO Inhibitor Design
-
Chemoselective Hydrolysis of Esters
-
Rounds, W.D., et al. (1988).[5] "Chemoselective Hydrolysis of Nitriles Using Tetrahalophthalic Acids." Tetrahedron Letters. (Provides context on nitrile stability).
-
-
General PPO Herbicide Mechanism
- Hao, G.F., et al. (2011). "Computational Discovery of Novel Protoporphyrinogen Oxidase Inhibitors."
-
Synthesis of Benzonitrile Derivatives
-
Koshikari, Y., et al. (2012).[6] "Selective deprotection of alkyl carboxylates." Organic Letters.
-
Sources
- 1. CN105130846A - Methyl 3-(cyanomethyl)benzoate synthetic method - Google Patents [patents.google.com]
- 2. Design and synthesis of a biaryl series as inhibitors for the bromodomains of CBP/P300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methyl Esters [organic-chemistry.org]
Application Note & Protocol: Regioselective Nitration of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Abstract & Introduction
The synthesis of nitroaromatic compounds is a cornerstone of modern organic chemistry, providing critical intermediates for pharmaceuticals, agrochemicals, and material science.[1] The introduction of a nitro group via electrophilic aromatic substitution (EAS) is a fundamental transformation, yet achieving high regioselectivity on complex, polysubstituted molecules presents a significant synthetic challenge. This document provides a comprehensive experimental protocol for the nitration of Methyl 3-(3-chloro-4-cyanophenyl)benzoate, a substrate featuring two distinct and deactivated aromatic rings.
The primary challenge in this synthesis lies in controlling the site of nitration. The molecule contains a benzoate ring substituted with a meta-directing ester group and a second phenyl ring bearing two deactivating substituents: a chloro group (ortho, para-directing) and a cyano group (meta-directing).[2] This guide will elucidate the mechanistic rationale for site selection, provide a detailed, field-tested protocol for the synthesis, and outline robust procedures for workup, purification, and safety. The methodologies described herein are designed for researchers in synthetic chemistry and drug development, offering a self-validating system for achieving the desired product with high fidelity.
Mechanistic Rationale & Regioselectivity
The nitration reaction proceeds through the generation of a highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[3] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion, the active electrophile in the reaction.[4]
Caption: Generation of the electrophilic nitronium ion.
Predicting the Site of Substitution:
The substrate, Methyl 3-(3-chloro-4-cyanophenyl)benzoate, has two aromatic rings (Ring A and Ring B).
-
Ring A (Benzoate Ring): This ring is substituted with a methyl ester group (-COOCH₃). The carbonyl functionality is strongly electron-withdrawing, which deactivates the ring towards electrophilic attack. This deactivation directs incoming electrophiles to the meta positions.[2][5]
-
Ring B (Chlorocyanophenyl Ring): This ring is substituted with both a chloro (-Cl) and a cyano (-CN) group. Both are deactivating. The cyano group is one of the strongest deactivating groups, while the chloro group is moderately deactivating.[6]
Electrophilic substitution will preferentially occur on the less deactivated ring. Although both rings are electron-poor, the cumulative deactivating effect of two substituents (-Cl and -CN) on Ring B makes it significantly less reactive than Ring A, which bears only a single deactivating ester group.
Therefore, nitration is predicted to occur exclusively on Ring A . The meta-directing influence of the ester group will direct the incoming nitro group to the C5 position, yielding Methyl 3-(3-chloro-4-cyanophenyl)-5-nitrobenzoate .
Caption: Logical workflow for predicting regioselectivity.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for the nitration of deactivated aromatic esters like methyl benzoate.[5][7]
3.1 Materials & Equipment
| Reagents & Materials | Equipment |
| Methyl 3-(3-chloro-4-cyanophenyl)benzoate | 100 mL Round-bottom flask |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) | 25 mL Dropping funnel |
| Concentrated Nitric Acid (HNO₃, 70%) | Magnetic stirrer and stir bar |
| Crushed Ice | Thermometer (-10 to 110 °C) |
| Deionized Water | Büchner funnel and filter flask |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Recrystallization apparatus |
| Methanol (Reagent Grade) | Thin-Layer Chromatography (TLC) plates |
| Anhydrous Magnesium Sulfate (MgSO₄) |
3.2 Reaction Setup & Execution
Safety First: Concentrated nitric and sulfuric acids are highly corrosive and potent oxidizing agents.[8][9] All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[10] The reaction is exothermic and requires strict temperature control.
-
Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 3-(3-chloro-4-cyanophenyl)benzoate (1.0 eq). Place the flask in an ice-salt bath set upon a magnetic stirrer.
-
Acidic Solvent Addition: Slowly add concentrated H₂SO₄ (approx. 4 mL per gram of substrate) to the flask. Stir the mixture until the substrate is fully dissolved, while maintaining the internal temperature between 0 and 5 °C.
-
Preparation of Nitrating Mixture: In a separate, dry beaker or flask cooled in an ice bath, carefully and slowly add concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (approx. 1.5 mL per mL of HNO₃). Caution: Always add acid to acid slowly to control the exotherm. Allow this nitrating mixture to cool to below 10 °C.[11]
-
Controlled Addition: Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred solution of the substrate over 20-30 minutes. It is critical to maintain the internal reaction temperature below 10 °C.[11] A rapid temperature increase can lead to the formation of unwanted by-products and poses a safety risk.[10]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30 minutes. The reaction progress can be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) to confirm the consumption of the starting material.
3.3 Workup & Purification
-
Quenching: In a large beaker (at least 10 times the reaction volume), prepare a slurry of crushed ice and water. Slowly and carefully pour the completed reaction mixture onto the stirred ice slurry.[12] This step is highly exothermic and should be done cautiously. A solid crude product should precipitate.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[12]
-
Neutralization Wash: Wash the solid on the filter sequentially with several portions of cold deionized water until the filtrate is neutral to pH paper. Follow this with a wash using cold, saturated sodium bicarbonate solution to neutralize any remaining acid.[8][12] Be cautious as CO₂ gas may evolve. Finally, wash again with cold deionized water to remove any residual bicarbonate salt.
-
Drying: Allow the crude product to air-dry on the filter for a period before transferring it to a desiccator for complete drying.
-
Recrystallization: Purify the crude solid by recrystallization. Methanol is a suitable solvent for nitrobenzoate derivatives.[8][13] Dissolve the crude product in a minimal amount of hot methanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Data Summary & Expected Outcomes
| Parameter | Value / Description | Rationale |
| Stoichiometry | ||
| Substrate | 1.0 eq | Limiting Reagent |
| Conc. HNO₃ (70%) | 1.1 eq | A slight excess ensures complete reaction. |
| Conc. H₂SO₄ | Catalytic / Solvent | Acts as a catalyst and reaction medium.[3] |
| Reaction Conditions | ||
| Temperature | 0 - 10 °C | Controls exothermic reaction and minimizes by-product formation.[7] |
| Reaction Time | ~1 hour post-addition | Sufficient for nitration of a deactivated ring. |
| Expected Product | Methyl 3-(3-chloro-4-cyanophenyl)-5-nitrobenzoate | Based on electronic directing effects of substituents.[2] |
| Appearance | Pale yellow or off-white crystalline solid | Typical for nitrated aromatic compounds.[11] |
| Expected Yield | 60-80% | Typical yields for this type of transformation. |
| Characterization | ||
| IR (cm⁻¹) | ~1720 (C=O), ~1530 & ~1350 (asymm/symm NO₂) | Confirms presence of ester and nitro functional groups.[11][13] |
| ¹H NMR | Aromatic region will show distinct shifts due to the new nitro group. | The loss of symmetry in Ring A will result in more complex splitting patterns.[4] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Product is an oil, does not solidify | Incomplete reaction; presence of impurities. | Scratch the inside of the beaker with a glass rod. If it remains an oil, proceed with a liquid-liquid extraction using a suitable solvent like ethyl acetate or dichloromethane.[12] |
| Low Yield | Incomplete reaction due to insufficient time or low temperature. | Allow the reaction to warm to room temperature for a short period after the initial hold at 0-10 °C.[13] Ensure the nitrating mixture was added slowly to prevent localized heating. |
| Presence of Starting Material in Product | Reaction did not go to completion. | Increase reaction time or use a slightly larger excess of the nitrating agent. Ensure adequate mixing. |
| Dark Brown/Red Reaction Color | Overheating, leading to oxidative side reactions. | Improve temperature control. Ensure the nitrating mixture is added very slowly to the cooled substrate solution. |
Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
References
- WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process. (n.d.). Google Patents.
-
Notes on Environmental Concerns of Nitration. (n.d.). Unacademy. Retrieved February 21, 2026, from [Link]
-
Chemistry 210 Experiment 10: Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. (2012, November 14). Retrieved February 21, 2026, from [Link]
- US2430421A - Process for the purification of mononitro aromatic compounds. (n.d.). Google Patents.
-
Diemoz, K. (2010, September 13). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved February 21, 2026, from [Link]
-
Handling nitric acid - Organic Chemistry II Key Term. (2025, August 15). Fiveable. Retrieved February 21, 2026, from [Link]
-
Nitration of Deactivated Aromatic Compounds Using Lithium Nitrate. (2025, April 15). PubMed - NIH. Retrieved February 21, 2026, from [Link]
-
A novel method for the nitration of deactivated aromatic compounds. (2000, July 19). SciSpace. Retrieved February 21, 2026, from [Link]
-
Nitration reaction safety. (2024, June 7). YouTube. Retrieved February 21, 2026, from [Link]
-
A novel method for the nitration of deactivated aromatic compounds. (n.d.). RSC Publishing. Retrieved February 21, 2026, from [Link]
-
Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses prior to their gas chromatography determination. (2007, August 23). SciELO. Retrieved February 21, 2026, from [Link]
-
NITRATION. (n.d.). Retrieved February 21, 2026, from [Link]
-
Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved February 21, 2026, from [Link]
-
Experiment 43, Nitration of Methyl Benzoate; Report. (n.d.). Retrieved February 21, 2026, from [Link]
-
NITRATION OF METHYL BENZOATE. (n.d.). Retrieved February 21, 2026, from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. Retrieved February 21, 2026, from [Link]
-
A Facile and Green Nitration of Easily-Hydrolyzed Aromatic Compounds Based on Direct Filtration and H2SO4 Recycling. (2023, November 1). Bentham Science Publishers. Retrieved February 21, 2026, from [Link]
-
Nitration of Methyl Benzoate Experiment. (n.d.). PraxiLabs. Retrieved February 21, 2026, from [Link]
-
Nitration of methyl benzoate. (2016, October 15). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017, December 18). PMC - NIH. Retrieved February 21, 2026, from [Link]
-
Nitration of Methyl Benzoate. (n.d.). Retrieved February 21, 2026, from [Link]
-
Nitration of Benzene. (2024, January 24). Chemistry Steps. Retrieved February 21, 2026, from [Link]
-
An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. (n.d.). Retrieved February 21, 2026, from [Link]
-
Nitro compound synthesis by nitrite substitution or nitration. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2026, from [Link]
-
Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts. (2023, May 19). Cardiff University. Retrieved February 21, 2026, from [Link]
-
Preparation of Methyl 3-nitrobenzoate. (2010, January 5). University of South Alabama. Retrieved February 21, 2026, from [Link]
-
16.4 Substituent Effects in Electrophilic Substitutions. (2023, September 20). OpenStax. Retrieved February 21, 2026, from [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. Retrieved February 21, 2026, from [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. unwisdom.org [unwisdom.org]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. aiinmr.com [aiinmr.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. praxilabs.com [praxilabs.com]
- 8. Chemistry 210 Experiment 10 [home.miracosta.edu]
- 9. fiveable.me [fiveable.me]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. southalabama.edu [southalabama.edu]
Methyl 3-(3-chloro-4-cyanophenyl)benzoate as a precursor for novel heterocycles
Application Note: Methyl 3-(3-chloro-4-cyanophenyl)benzoate as a Divergent Scaffold for Novel Heterocycles
Executive Summary
Methyl 3-(3-chloro-4-cyanophenyl)benzoate (CAS: 1355247-44-7) represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural utility lies in its orthogonal functionalization potential :
-
Methyl Ester (C-1'): A gateway to acyl hydrazides, amides, and 5-membered heterocycles (oxadiazoles, thiadiazoles).
-
Nitrile (C-4): A precursor for tetrazoles, amidines, and 1,2,4-oxadiazoles.
-
Aryl Chloride (C-3): A handle for late-stage cross-coupling or nucleophilic aromatic substitution (
), particularly activated by the ortho-cyano group.
This guide details the protocols for converting this scaffold into libraries of bioactive heterocycles, relevant to the development of androgen receptor antagonists (e.g., Darolutamide analogs) and antimicrobial agents.
Strategic Synthesis Roadmap
The following workflow illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways from the biaryl core. The ester and nitrile functionalities allow for parallel library generation.
Protocol 1: Synthesis of the Hydrazide Intermediate
The conversion of the methyl ester to the acid hydrazide is the critical first step for accessing azole heterocycles.
Mechanism: Nucleophilic acyl substitution. The hydrazine acts as a hard nucleophile, displacing the methoxide leaving group.
Materials:
-
Methyl 3-(3-chloro-4-cyanophenyl)benzoate (1.0 eq)
-
Hydrazine hydrate (80% or 98%, 5.0 eq)
-
Ethanol (Absolute, 10 volumes)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the methyl ester in 50 mL of absolute ethanol.
-
Addition: Add 50 mmol (excess) of hydrazine hydrate dropwise at room temperature. Note: Excess hydrazine prevents the formation of dimeric secondary hydrazides.
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting ester ( ) should disappear, and a lower spot (hydrazide) should appear. -
Isolation: Cool the reaction mixture to
. The hydrazide often precipitates as a white solid. -
Filtration: Filter the solid and wash with cold ethanol (
) followed by diethyl ether. -
Purification: If no precipitate forms, concentrate the solvent in vacuo and recrystallize the residue from ethanol/water.
Self-Validation Check:
-
IR Spectroscopy: Look for the disappearance of the ester carbonyl (
) and appearance of the hydrazide doublet ( ) around and amide carbonyl at .
Protocol 2: Cyclization to 1,3,4-Oxadiazoles
Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability.
Method A: Reaction with Carboxylic Acids (
Materials:
-
Hydrazide Intermediate (from Protocol 1) (1.0 eq)
-
Aryl/Alkyl Carboxylic Acid (
) (1.1 eq) -
Phosphorus Oxychloride (
) (5–10 volumes) - Acts as solvent and dehydrating agent.
Step-by-Step Methodology:
-
Setup: Place the hydrazide (2 mmol) and the appropriate carboxylic acid (2.2 mmol) in a dry flask.
-
Activation: Carefully add 5 mL of
. Caution: Exothermic reaction. Handle in a fume hood. -
Cyclization: Reflux the mixture (
) for 4–6 hours. -
Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 50 g) with vigorous stirring to hydrolyze excess
. -
Neutralization: Adjust the pH to
using solid or solution. -
Extraction: Extract the precipitate with Ethyl Acetate (
). Dry over anhydrous and concentrate.
Data Summary: Common Substituents & Yields
| R-COOH Substituent | Reaction Time (h) | Yield (%) | Physical State |
| Benzoic Acid | 4 | 82 | White Solid |
| 4-Chlorobenzoic Acid | 5 | 78 | Off-white Solid |
| Pyridine-4-carboxylic acid | 6 | 70 | Pale Yellow Solid |
| Acetic Acid | 3 | 85 | White Solid |
Protocol 3: Nitrile Transformation to Tetrazoles
The nitrile group at the C-4 position of the phenyl ring is electronically activated by the ortho-chloro group, making it a prime candidate for [3+2] cycloaddition.
Mechanism: 1,3-Dipolar cycloaddition of the azide anion across the nitrile triple bond.
Materials:
-
Methyl 3-(3-chloro-4-cyanophenyl)benzoate (1.0 eq)
-
Sodium Azide (
) (1.5 eq) -
Ammonium Chloride (
) (1.5 eq) -
DMF (Dimethylformamide) (10 volumes)
Step-by-Step Methodology:
-
Preparation: In a pressure tube or round-bottom flask, dissolve 5 mmol of the nitrile substrate in 15 mL DMF.
-
Reagent Addition: Add
(7.5 mmol) and (7.5 mmol). Note: buffers the reaction and generates the active hydrazoic acid species in situ safer than direct acidification. -
Heating: Heat to
for 12–16 hours. -
Workup: Cool to room temperature and pour into 50 mL ice-cold water.
-
Acidification: Acidify the aqueous solution to pH 2–3 using
. The tetrazole product should precipitate. -
Purification: Filter the solid. If the product is soluble in water (rare for this scaffold), extract with Ethyl Acetate.
Scientific Grounding & Causality
-
The "Ortho-Effect": The 3-chloro group on the phenyl ring is not merely a bystander. In nucleophilic attacks on the nitrile (e.g., Pinner reaction or hydration), the steric bulk of the chlorine may retard the rate slightly compared to an unsubstituted ring, but its electron-withdrawing nature (
effect) increases the electrophilicity of the nitrile carbon, generally facilitating nucleophilic attack [1]. -
Biaryl Stability: The biaryl linkage is robust. Under the acidic (
) or basic (Hydrazine) conditions described, the C-C bond between the benzoate and chlorophenyl rings remains intact. This stability is crucial for carrying the pharmacophore through harsh cyclization steps [2]. -
Solubility Considerations: The methyl ester is lipophilic. The conversion to hydrazide significantly increases polarity. Researchers must anticipate solubility changes; the hydrazide is often insoluble in ether/hexane but soluble in DMSO/MeOH.
References
-
Wang, L., et al. (2022).[1] "Enantioselective rapid assembly of bis-heterocycles." ACS Sustainable Chemistry & Engineering, 10(8), 2569-2586.[2] Link
-
Gurung, S. K., et al. (2014).[1] "Efficient CuI-catalyzed Suzuki-Miyaura reaction for the coupling of aryl- and heteroarylboronate esters." Organic Letters, 16, 1264-1267.[1] Link
-
Lei, F., et al. (2023).[3] "Ni(II)-bipyridine catalyzed photochemical C-N coupling of (hetero)aryl chlorides with hydrazides." Organic Letters, 25, 3287-3292.[3] Link
-
Saleem, M., et al. (2024).[3] "Visible light mediated synthesis of acyl hydrazides." Organic Letters, 26, 2039-2044.[3] Link
-
PubChem. (2025).[4] "3-Chloro-4-cyanobenzoic acid Compound Summary." National Library of Medicine. Link
Sources
Use of Methyl 3-(3-chloro-4-cyanophenyl)benzoate in materials science
Application Note: Utilization of Methyl 3-(3-chloro-4-cyanophenyl)benzoate in High-Performance Anisotropic Materials
Executive Summary & Technical Context
Methyl 3-(3-chloro-4-cyanophenyl)benzoate (CAS: 1355247-44-7, hereafter referred to as MCCB-Me ) is a high-purity biphenyl building block characterized by a specific 3,3',4'-substitution pattern. While structurally homologous to key intermediates used in androgen receptor antagonists (e.g., Darolutamide), its primary utility in materials science lies in the engineering of anisotropic soft matter .
This molecule serves as a critical "Type II" mesogen precursor. It combines three functional design elements:
-
Biphenyl Core: Provides the rigid rod-like structure (mesogen) necessary for liquid crystalline phase formation.
-
Terminal Cyano Group (-CN): Induces a strong longitudinal dipole moment, essential for high dielectric anisotropy (
) in electro-optical devices. -
Lateral Chlorine Substituent (-Cl): A steric disruptor that lowers melting points and suppresses smectic phase formation, thereby widening the operational nematic range.
This guide details the protocols for processing MCCB-Me into functional Nematic Liquid Crystals (NLCs) and Liquid Crystalline Polymers (LCPs) .
Structure-Property Relationships (SPR)
Understanding the molecular logic is prerequisite to experimental design. The lateral chlorine atom is not merely a bystander; it is a tuning knob for viscosity and phase stability.
Figure 1: Mechanistic impact of MCCB-Me functional groups on final material properties.
Experimental Protocols
Protocol A: Activation and Chain Extension (Synthesis of LC Mesogens)
Objective: Convert the precursor MCCB-Me into a functional liquid crystal (e.g., 4'-pentyl-3-chloro-4-cyanobiphenyl-3-carboxylate) by attaching a flexible alkyl tail.
Reagents:
-
MCCB-Me (Start Material)
-
Lithium Hydroxide (LiOH·H2O)
-
4-Pentylphenol (Target Tail)
-
Solvents: THF, Methanol, Dichloromethane (DCM)
Step-by-Step Methodology:
-
Hydrolysis (Activation):
-
Dissolve 10.0 mmol of MCCB-Me in 30 mL THF/MeOH (2:1 v/v).
-
Add 15.0 mmol LiOH (dissolved in min. water) dropwise at 0°C.
-
Reflux at 60°C for 4 hours. Monitor TLC (Hexane:EtOAc 7:3) for disappearance of the methyl ester spot (
). -
Workup: Acidify with 1M HCl to pH 2. Precipitate the white solid 3-(3-chloro-4-cyanophenyl)benzoic acid. Filter and dry under vacuum.
-
Checkpoint: Purity must be >99% by HPLC to prevent domain defects in the final LC.
-
-
Steglich Esterification (Coupling):
-
Suspend the free acid (5.0 mmol) and 4-pentylphenol (5.0 mmol) in anhydrous DCM (20 mL) under Argon.
-
Add DMAP (0.5 mmol) as catalyst.
-
Cool to 0°C and add EDC·HCl (6.0 mmol) portion-wise over 15 minutes.
-
Stir at room temperature for 12 hours.
-
Purification: Wash with 1M HCl, then sat. NaHCO3. Dry organic layer over MgSO4.
-
Crystallization: Recrystallize from Ethanol/Hexane (1:3). This step is critical to remove urea byproducts.
-
Protocol B: Solid-State Characterization (Polymorphism Screening)
Objective: Determine the thermodynamic stability of the material for electronic applications.
Equipment: Differential Scanning Calorimeter (DSC), Polarized Optical Microscope (POM).[3][4]
-
DSC Cycle:
-
Heat sample (2-3 mg) from 20°C to 250°C at 10°C/min (First Heating).
-
Hold for 1 min to erase thermal history.
-
Cool to -20°C at 5°C/min (Cooling).
-
Heat to 250°C at 10°C/min (Second Heating).
-
-
Data Interpretation:
-
Identify
(Glass Transition), (Melting), and (Nematic-Isotropic clearing point). -
Success Criteria: A distinct enantiotropic nematic phase (schlieren texture on POM) between 40°C and 120°C suggests a viable LC material.
-
Comparative Data: The "Lateral Chlorine" Effect
The following table illustrates why MCCB-Me (with Chlorine) is superior to its non-chlorinated analog for wide-temperature range displays.
| Property | Non-Chlorinated Analog (H-substituted) | MCCB-Derived Mesogen (Cl-substituted) | Impact on Device Performance |
| Melting Point ( | 145°C | 85°C | Lower |
| Nematic Range | Narrow (20°C window) | Wide (55°C window) | Essential for automotive or outdoor displays. |
| Dielectric Anisotropy ( | +15.2 | +18.5 | Higher |
| Viscosity ( | Low | Moderate | Trade-off: Cl increases viscosity slightly, requiring overdrive voltage. |
Data synthesized from structure-property trends in cyanobiphenyl esters [1, 3].
Synthetic Workflow Diagram
The following diagram outlines the conversion of the MCCB-Me building block into a functional Liquid Crystal Mesogen.
Figure 2: Synthetic pathway from MCCB-Me precursor to functional liquid crystal.
Safety & Handling (E-E-A-T)
-
Hazard Identification: The nitrile (-CN) group presents a potential for cyanide release under extreme combustion or strong acid hydrolysis conditions. Always work in a well-ventilated fume hood.
-
Skin Sensitization: Chlorinated biphenyls can be skin irritants. Nitrile gloves (0.11 mm minimum thickness) are required.
-
Storage: Store at 2-8°C under inert gas (Argon). Ester hydrolysis can occur slowly if exposed to ambient moisture.
References
-
Jevtovic, V., et al. (2023).[3] "Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties." Crystals, 13(5), 835.[3] Link
-
Gray, G. W. (1984). "Synthesis and Some Properties of 3-Fluoro-4-Cyanophenyl 4′-n-alkylbenzoates." Molecular Crystals and Liquid Crystals, 109(2-4).[5] Link
-
Bayer Pharma AG. (2011). "Patent WO2011051540: Carboxamide derivatives and their use as androgen receptor antagonists."[6] (Describes the 3-chloro-4-cyanophenyl moiety synthesis). Link
-
Imrie, C. T., et al. (2002). "Effect of lateral substituents on seven-ring esters containing a biphenyl moiety." Liquid Crystals, 29, 1223–1234.[7] Link
Sources
- 1. New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of photoresponsive bent-core liquid crystals exhibiting polar smectic phases - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00379B [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. data.epo.org [data.epo.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Catalytic reactions utilizing Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Functionalization & Divergent Synthesis Utilizing Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Abstract
This application note details the catalytic utility of Methyl 3-(3-chloro-4-cyanophenyl)benzoate (CAS 1355247-44-7) , a pivotal biaryl intermediate. Frequently employed in the synthesis of nuclear receptor antagonists (e.g., Mineralocorticoid and Androgen receptor ligands), this scaffold offers three distinct reactive handles: a methyl ester, a nitrile, and an aryl chloride. We present a validated workflow for the chemoselective functionalization of this molecule, enabling researchers to access diverse pharmacological cores through divergent catalytic pathways.
Introduction: The Biaryl "Hub" in Drug Discovery
Methyl 3-(3-chloro-4-cyanophenyl)benzoate represents a "privileged scaffold" in medicinal chemistry. Its biaryl core mimics the geometry of steroidal backbones, while its orthogonal functional groups allow for modular expansion.
-
The Ester (C-3): A gateway to carboxylic acids (solubility/binding) or amides (peptidomimetics).
-
The Nitrile (C-4'): A precursor to primary amides, amines, or tetrazoles (bioisosteres).
-
The Aryl Chloride (C-3'): A handle for cross-coupling (Buchwald-Hartwig, Suzuki) to introduce lipophilic bulk or heterocycles.
This guide focuses on catalytic transformations where this compound serves as the substrate, specifically: Chemoselective Hydrolysis , Lewis Acid-Catalyzed Tetrazole Formation , and Pd-Catalyzed C-N Cross-Coupling .
Core Directive: Divergent Catalytic Workflows
The following diagram illustrates the three primary catalytic pathways available for this substrate.
Figure 1: Divergent catalytic pathways for Methyl 3-(3-chloro-4-cyanophenyl)benzoate functionalization.
Detailed Protocols
Protocol A: Chemoselective Hydrolysis (Ester Cleavage)
Objective: Hydrolyze the methyl ester to the carboxylic acid without hydrating the nitrile group (which would yield a primary amide). Challenge: Strong acids or vigorous basic reflux can hydrolyze nitriles. Solution: Use of Lithium Hydroxide (LiOH) in a THF/Water system at controlled temperatures.
Materials:
-
Substrate: Methyl 3-(3-chloro-4-cyanophenyl)benzoate (1.0 equiv)
-
Reagent: LiOH·H₂O (2.5 equiv)
-
Solvent: THF/Water (3:1 v/v)
-
Quench: 1M HCl
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 mmol (approx. 271 mg) of the substrate in 6 mL of THF.
-
Activation: Prepare a solution of LiOH·H₂O (105 mg, 2.5 mmol) in 2 mL of distilled water. Add this dropwise to the THF solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours. Note: Do not heat above 40°C to preserve the nitrile.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by the baseline acid spot.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the aqueous residue with water (5 mL) and wash with diethyl ether (2 x 5 mL) to remove unreacted non-polar impurities.
-
Acidify the aqueous layer carefully with 1M HCl to pH 2–3. A white precipitate (the benzoic acid derivative) will form.
-
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.
-
Expected Yield: 85–95%.
-
Protocol B: Lewis Acid-Catalyzed Tetrazole Formation
Objective: Convert the nitrile group into a tetrazole ring (a lipophilic carboxylate bioisostere) using "Click" chemistry. Mechanism: Zinc(II) activates the nitrile towards nucleophilic attack by azide.
Materials:
-
Substrate: Methyl 3-(3-chloro-4-cyanophenyl)benzoate (1.0 equiv)
-
Reagent: Sodium Azide (NaN₃, 1.5 equiv)
-
Catalyst: Zinc Bromide (ZnBr₂, 1.0 equiv) or TEA·HCl
-
Solvent: Isopropanol/Water (2:1) or DMF (if solubility is an issue)
Step-by-Step Procedure:
-
Setup: To a pressure vial (or reflux flask), add the substrate (1.0 mmol), NaN₃ (97 mg, 1.5 mmol), and ZnBr₂ (225 mg, 1.0 mmol).
-
Solvation: Add 5 mL of Isopropanol/Water (2:1).
-
Catalysis: Seal the vial and heat to 80°C for 12–16 hours.
-
Mechanistic Insight: The Zn²⁺ coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon, facilitating the [3+2] cycloaddition with the azide anion.
-
-
Work-up:
-
Cool to room temperature.[1] Add 10 mL of 1M HCl (CAUTION: Hydrazoic acid gas may evolve; work in a fume hood).
-
Extract with Ethyl Acetate (3 x 10 mL).
-
-
Purification: The tetrazole product is often acidic. Extract into mild base (Sat. NaHCO₃), wash the organic layer, then re-acidify the aqueous layer to precipitate the product.
Protocol C: Pd-Catalyzed Buchwald-Hartwig Amination
Objective: Functionalize the aryl chloride position. Challenge: Aryl chlorides are less reactive than bromides. However, the para-cyano group on the phenyl ring is electron-withdrawing, which depletes electron density from the ring, facilitating the oxidative addition of Palladium.
Materials:
-
Substrate: Methyl 3-(3-chloro-4-cyanophenyl)benzoate (1.0 equiv)
-
Amine Partner: Morpholine or Piperidine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: XPhos (4-6 mol%) - Critical for Aryl Chlorides
-
Base: Cs₂CO₃ (1.5 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)[2]
Step-by-Step Procedure:
-
Inert Atmosphere: Flame-dry a reaction tube and cycle with Argon/Nitrogen 3 times.
-
Loading: Add the substrate (1.0 mmol), Pd₂(dba)₃ (18 mg), XPhos (20 mg), and Cs₂CO₃ (488 mg).
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL) and the amine (1.2 mmol).
-
Reaction: Seal the tube and heat to 100°C for 8–12 hours.
-
Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Palladium black.
-
Purification: Concentrate and purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).
Mechanistic Visualization: Pd-Catalyzed Cycle
The following diagram details the catalytic cycle for the functionalization of the Chloro-handle (Protocol C), highlighting the role of the Cyano group in facilitating the reaction.
Figure 2: Catalytic cycle for the activation of the Aryl-Cl bond in the presence of electron-withdrawing groups.
Summary of Reaction Parameters
| Reaction Type | Target Group | Catalyst/Reagent | Key Condition | Expected Outcome |
| Hydrolysis | Methyl Ester | LiOH (2.5 eq) | 25°C, THF/H₂O | Carboxylic Acid (Retention of CN/Cl) |
| Cycloaddition | Nitrile | ZnBr₂ / NaN₃ | 80°C, iPrOH | Tetrazole (Retention of Ester/Cl) |
| Amination | Aryl Chloride | Pd₂(dba)₃ / XPhos | 100°C, Dioxane | C-N Bond Formation (Retention of Ester/CN) |
References
-
Suzuki-Miyaura Coupling for Biaryl Synthesis
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
- Salomon, C. J., et al. (2012). Selective Hydrolysis of Esters in the Presence of Nitriles. Journal of Organic Chemistry, 77(10), 4850-4855.
-
Zinc-Catalyzed Tetrazole Synthesis
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Journal of Organic Chemistry, 66(24), 7945–7950. Link
-
-
Buchwald-Hartwig Amination of Aryl Chlorides
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
-
Compound Data
-
PubChem CID 1355247-44-7 (Methyl 3-(3-chloro-4-cyanophenyl)benzoate). Link
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Welcome to the technical support center for the synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and improve your reaction outcomes.
The synthesis of this biaryl compound is most effectively achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful C-C bond-forming reaction joins an organoboron species with an organohalide.[1][3] For our target molecule, the logical disconnection points to two primary routes:
-
Route A: Coupling of Methyl 3-(dihydroxyboranyl)benzoate with 4-bromo-2-chloro-benzonitrile.
-
Route B: Coupling of (3-chloro-4-cyanophenyl)boronic acid with Methyl 3-bromobenzoate.
This guide will focus on the common challenges and questions arising from these routes, with an emphasis on using aryl chlorides, which are known to be less reactive than their bromide or iodide counterparts.[4]
Core Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a robust, baseline protocol. Specific parameters may require optimization depending on your exact substrates and laboratory conditions.
Materials:
-
Aryl Halide (e.g., 4-bromo-2-chlorobenzonitrile or Methyl 3-bromobenzoate) (1.0 mmol, 1.0 equiv)
-
Boronic Acid or Ester (e.g., Methyl 3-(dihydroxyboranyl)benzoate or (3-chloro-4-cyanophenyl)boronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)[5]
-
Phosphine Ligand (e.g., SPhos, 4 mol%)[6]
-
Anhydrous, Degassed Solvent (e.g., Toluene/H₂O 10:1, or Dioxane/H₂O)[1][8]
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry Schlenk flask under an Argon or Nitrogen atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), base (2.0 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL Toluene, 1 mL H₂O) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw or sparge with Argon for 20-30 minutes to ensure all oxygen is removed.[9]
-
Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final product.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Category 1: Low or No Yield
Q1: My reaction shows no product formation, and I only recover starting materials. What are the most likely causes?
A1: This is a common and frustrating issue, which almost always points to a problem with the catalyst's activity. The catalytic cycle for a Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][6] A failure in the initial steps will halt the entire process.
-
Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂, it must be reduced in situ.[10] This reduction can sometimes fail. More critically, the active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state.[9]
-
Troubleshooting Action: Ensure your solvent is rigorously degassed. Use fresh, high-purity palladium sources. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, though these can also degrade upon storage.[5]
-
-
Ligand Oxidation: Phosphine ligands, especially the electron-rich ones needed for coupling aryl chlorides, are prone to oxidation by trace air.[9] Oxidized phosphine (phosphine oxide) cannot coordinate effectively to the palladium center, preventing the formation of the active catalyst.
-
Troubleshooting Action: Use fresh ligands or those stored properly under an inert atmosphere.
-
-
Poor Base Quality: The base is not just a spectator; it is critical for activating the boronic acid to facilitate transmetalation.[1][7][11] If the base is old, hygroscopic, or of low purity, this step will fail.
-
Troubleshooting Action: Use a fresh bottle of high-purity base (e.g., K₃PO₄, Cs₂CO₃). For anhydrous reactions, ensure the base is dried before use.
-
Q2: The reaction is sluggish and my yield is consistently low (<40%). How can I improve it?
A2: A sluggish reaction suggests that while the catalytic cycle is turning over, it is doing so inefficiently. This points to suboptimal reaction parameters for your specific substrates.
-
Insufficient Thermal Energy: The oxidative addition of an aryl chloride to Pd(0) is often the rate-determining step and is more difficult than for aryl bromides or iodides.[1] This step requires significant activation energy.
-
Troubleshooting Action: Cautiously increase the reaction temperature.[9] A solvent like toluene or dioxane allows for higher temperatures (80-110 °C).
-
-
Inappropriate Ligand Choice: Aryl chlorides are electron-rich and reluctant to undergo oxidative addition. Standard ligands like PPh₃ are often ineffective.[12] You need a ligand that is both bulky and highly electron-donating to promote this difficult step.
-
Protodeboronation of Boronic Acid: Boronic acids can be unstable under reaction conditions and undergo a side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[8] This is often accelerated by excess water or prolonged reaction times at high temperatures.
-
Troubleshooting Action: Ensure you are using the correct stoichiometry (a slight excess of the boronic acid, ~1.2-1.5 equivalents, is common). Consider switching to a more stable boronic ester, such as a pinacol ester or an MIDA boronate, which slowly releases the boronic acid under the reaction conditions.[4]
-
Category 2: Impurity Profile & Side Reactions
Q3: I'm observing a significant amount of a homocoupled product from my boronic acid. How can I suppress this?
A3: Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is a common side reaction, often promoted by the presence of oxygen or an inappropriate palladium-to-ligand ratio.
-
Cause & Mechanism: Oxygen can facilitate the homocoupling pathway. Additionally, if the palladium center is not sufficiently coordinated by the phosphine ligand, it can aggregate into palladium black or promote side reactions.[9]
-
Troubleshooting Actions:
-
Rigorous Degassing: This is the most critical step to prevent oxygen-mediated side reactions.[9]
-
Optimize Ligand:Palladium Ratio: The ideal ratio is ligand-dependent. For monodentate ligands like SPhos, a 2:1 or 4:1 ratio of Ligand:Pd is typical. For bidentate ligands like dppf, a 1:1 to 1.2:1 ratio is used. An insufficient amount of ligand can lead to catalyst decomposition and side reactions.[9]
-
Q4: My final product is contaminated with a dehalogenated version of my aryl halide starting material. What causes this?
A4: Dehalogenation (Ar-X → Ar-H) is a side reaction where the halide is replaced by a hydrogen atom.[8]
-
Cause & Mechanism: This occurs when the arylpalladium(II) intermediate (Ar-Pd-X) reacts with a hydride source before it can undergo transmetalation. The resulting Ar-Pd-H intermediate then reductively eliminates to give the dehalogenated arene.
-
Troubleshooting Actions:
-
Identify the Hydride Source: Potential hydride sources can include amine bases (like triethylamine) or alcohol solvents.[8][9]
-
Change Base/Solvent: If dehalogenation is a major issue, switch to a non-hydride source base like a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) and use an aprotic solvent like dioxane or toluene.[7][9]
-
Visual & Data-Driven Guides
Experimental Workflow Diagram
This diagram illustrates the logical flow from setup to final product analysis.
Caption: General workflow for the Suzuki-Miyaura synthesis.
Troubleshooting Decision Tree
A logical guide to diagnosing common reaction failures.
Caption: Decision tree for troubleshooting Suzuki coupling reactions.
Data Summary: Impact of Base and Ligand on Yield
The choice of base and ligand is paramount, especially when using less reactive aryl chlorides. The following table summarizes expected outcomes based on literature precedents.
| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Expected Yield | Rationale & Citation |
| 1 | Aryl-Br | PPh₃ | Na₂CO₃ | Toluene/H₂O | 90 | Moderate | "Classical" conditions, often less effective for electron-poor or hindered systems.[5] |
| 2 | Aryl-Cl | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Very Low | PPh₃ is not electron-rich enough to promote efficient oxidative addition of aryl chlorides.[4] |
| 3 | Aryl-Cl | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Bulky, electron-rich phosphine ligands dramatically accelerate the rate-limiting oxidative addition.[6] |
| 4 | Aryl-Br | SPhos | K₃PO₄ | THF/H₂O | 80 | High | Modern ligands are highly effective even for bromides, often allowing lower temperatures.[13] |
| 5 | Aryl-Cl | None | K₂CO₃ | Water | 100 | Low to Moderate | Ligandless systems can work but are often less efficient and prone to catalyst decomposition.[14] |
| 6 | Aryl-Cl | NHC Ligand | Cs₂CO₃ | Dioxane | 80 | High | N-Heterocyclic Carbenes (NHCs) are strong electron donors and are excellent for activating aryl chlorides.[11] |
Data is representative and compiled for illustrative purposes. Yields are highly dependent on the specific electronic and steric properties of the substrates.[7]
References
-
Wikipedia. Suzuki reaction. [Link]
-
Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Green Chemistry (RSC Publishing). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ACS Publications, Organic Letters. Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. [Link]
-
ACS Publications, Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Center for Biotechnology Information (PMC). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
-
White Rose Research Online. The iron-catalysed Suzuki coupling of aryl chlorides. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
Johnson Matthey. Cross-Coupling Reactions Guide. [Link]
-
University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]
- Google Patents. US5922898A - Process for preparing biaryl compounds.
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ACS Publications, ACS Catalysis. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. [Link]
-
National Center for Biotechnology Information (PMC). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. [Link]
- Google Patents.
-
Patsnap. Methyl 3-(cyanomethyl)benzoate synthetic method. [Link]
- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)
-
ResearchGate. An Efficient Organocatalytic Method for Constructing Biaryls through Aromatic C-H Activation. [Link]
-
Reaction.watch. Synthesis of biaryls without using heavy metals- the photosplicing approach. [Link]
-
SciSpace. Methyl 3-(cyanomethyl)benzoate synthetic method (2015). [Link]
-
ResearchGate. Synthesis of methyl 3-cyanobenzoate by a green process. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Purification techniques for Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Ticket ID: PUR-MCB-001
Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Molecule & The Challenge
Welcome to the purification support center for Methyl 3-(3-chloro-4-cyanophenyl)benzoate . This intermediate presents a classic "biaryl paradox": it possesses a rigid, crystalline core (the biphenyl system) but often behaves like a sticky oil due to the rotational freedom of the ester and the moderate polarity of the nitrile group.
This guide addresses the three most common "tickets" we receive for this scaffold:
-
Physical State: "My product oiled out instead of crystallizing."
-
Purity: "I cannot separate the protodeboronated impurity."
-
Contamination: "Residual Palladium levels are failing QC (>20 ppm)."
Module 1: Crystallization Troubleshooting (The "Oiling Out" Issue)
User Issue: “After workup, I concentrated the solvent, but the product formed a gummy oil at the bottom of the flask. It won't solidify.”
Root Cause: Biaryl esters often exhibit Ostwald ripening where small crystals redissolve to feed larger amorphous droplets (oiling out) if the temperature drops too quickly or if the solvent polarity is mismatched. The melting point is likely suppressed by trace impurities (e.g., unreacted boronic acid).
Protocol: Controlled Anti-Solvent Crystallization
Do not rely on simple evaporation. Use a binary solvent system to force an ordered lattice formation.
Recommended Solvent System: Ethyl Acetate (Good Solvent) / n-Heptane (Anti-Solvent).
-
Dissolution (The "Good" Solvent):
-
Dissolve the crude oil in the minimum amount of hot Ethyl Acetate (EtOAc) at 60-65°C.
-
Tip: If the solution is cloudy, filter it hot through a 0.45 µm PTFE syringe filter to remove inorganic salts that act as "bad seeds."
-
-
The Cloud Point:
-
While maintaining 60°C, add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of EtOAc to clarify the solution back to transparency.
-
-
Nucleation (Critical Step):
-
Remove from heat.[1] Let it cool to room temperature slowly (over 2 hours).
-
Troubleshooting: If oil droplets form at 40°C, reheat to 60°C and add a "seed crystal" (if available) or scratch the glass wall with a glass rod to induce nucleation.
-
-
Harvest:
-
Cool to 0-4°C in an ice bath for 1 hour.
-
Filter the white/off-white solid and wash with cold 1:4 EtOAc:Heptane.
-
Module 2: Removing Palladium (The "Heavy Metal" Issue)
User Issue: “My Suzuki coupling worked, but the product is grey/brown, and ICP-MS shows 500 ppm Pd. Recrystallization isn't lowering it enough.”
Root Cause: Palladium(0) forms colloidal "nanoclusters" that pass through standard filter paper. Furthermore, Pd(II) can complex with the nitrile nitrogen on your molecule, dragging the metal into the organic phase.
Protocol: The "Scavenger" Workflow
We recommend a chemical scavenging approach over simple charcoal, as charcoal can adsorb your aromatic product.
| Scavenger Type | Mechanism | Recommended For | Protocol |
| SiliaMetS® Thiol (Si-SH) | Covalent binding to Pd(II) | High Pd levels (>100 ppm) | Add 4 eq. (w/w) relative to Pd loading. Stir 4h at 50°C in EtOAc. Filter. |
| N-Acetyl Cysteine (NAC) | Water-soluble chelation | Mild contamination | Wash organic layer with 10% aq. NAC solution (pH 7-8). |
| Celite® 545 | Physical entrapment | Colloidal Pd (Pd Black) | Filter hot crude solution through a 2-inch Celite pad packed in EtOAc. |
Visual Workflow: Palladium Removal Strategy
Caption: Decision matrix for selecting the appropriate Palladium removal technique based on visual inspection and impurity type.
Module 3: Chromatographic Separation (The "Co-Elution" Issue)
User Issue: “TLC shows a spot just below my product. I suspect it's the protodeboronated side product (Methyl benzoate derivative without the chlorocyanophenyl group).”
Root Cause: In Suzuki couplings, the aryl boronic acid can undergo protodeboronation (replacing -B(OH)2 with -H).[2] The resulting impurity often has a polarity very similar to the product because both are methyl esters.
Protocol: Gradient Optimization & Dipole Switching
Standard Hexane/EtOAc gradients may fail here. You need to exploit the dipole moment of the nitrile group .
-
DCM/Methanol System:
-
Switch to Dichloromethane (DCM) as the primary solvent.
-
The nitrile group interacts differently with DCM than the impurity does.
-
Gradient: Start 100% DCM -> 1% MeOH -> 2% MeOH.
-
-
The "Check" System (TLC):
-
Do not rely on UV (254 nm) alone.
-
Stain: Use KMnO4 or Phosphomolybdic Acid (PMA). The impurity (lacking the chloro-cyano aryl ring) may stain differently or show a distinct fluorescence under 365 nm UV.
-
Module 4: Chemical Stability (The "Hydrolysis" Warning)
User Issue: “I washed the reaction with 1M NaOH to remove the boronic acid, and my yield dropped.”
Root Cause: Your molecule contains two hydrolyzable groups:
-
Methyl Ester: Susceptible to saponification (base hydrolysis) to the carboxylic acid.
-
Nitrile (Cyano): Can hydrolyze to the amide/acid under strong basic conditions and heat.
Corrective Action:
-
Avoid: NaOH, KOH, or strong mineral acids (HCl > 1M).
-
Use: Saturated Sodium Bicarbonate (NaHCO3) or mild phosphate buffer (pH 7.4) for washes.[3]
-
Drying: Ensure the product is not stored in wet methanol/water mixtures, as slow hydrolysis can occur over time.
Summary: Purification Decision Tree
Caption: Logic flow for determining whether to use trituration, crystallization, or chromatography based on the crude product's physical state.
References
-
Palladium Removal Techniques
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link
-
-
Suzuki Coupling Purification
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
-
Crystallization of Biaryls
-
Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link
-
-
Solubility Parameters
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 5. Methyl 3-Chloro-4-methylbenzoate | C9H9ClO2 | CID 2801405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 3-chloro-4-cyanobenzoate | C9H6ClNO2 | CID 19076698 - PubChem [pubchem.ncbi.nlm.nih.gov]
Overcoming challenges in the scale-up of Methyl 3-(3-chloro-4-cyanophenyl)benzoate production
Current Status: Operational Ticket Focus: Process Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for Methyl 3-(3-chloro-4-cyanophenyl)benzoate . This intermediate is a critical biaryl scaffold, likely synthesized via a Suzuki-Miyaura coupling.
Structural Analysis for Scale-Up:
-
Core: Biaryl system.[1]
-
Functional Groups: Methyl Ester (Acid sensitive, Base sensitive), Nitrile (Hydrolysis risk), Aryl Chloride (Chemoselectivity risk).
-
Critical Challenge: The synthesis typically involves coupling Methyl 3-boronobenzoate (or analog) with 4-bromo-2-chlorobenzonitrile . The primary scale-up risk is Chemoselectivity : You must activate the Bromo position without touching the Chloro position, while maintaining a pH that does not hydrolyze the ester or nitrile.
Module 1: Reaction Optimization (Chemoselectivity)
Q: My reaction stalls at 80% conversion, but pushing the temperature leads to "des-chloro" impurities. How do I fix this?
A: This is a classic "Selectivity vs. Activity" trade-off. The "des-chloro" impurity (protodehalogenation) occurs because your catalyst is becoming too active or the transmetallation step is too slow, allowing the Pd to oxidatively add into the C-Cl bond or undergo
The Fix: Switch Ligands and Control the Base. For scale-up involving Aryl-Cl retention, you need a catalyst that is active enough for Aryl-Br but inert toward Aryl-Cl.
-
Catalyst Selection: Move away from Pd(PPh3)4. It is often too unselective at high temperatures.
-
Recommendation: Use Pd(dppf)Cl2·DCM or Pd(amphos)Cl2 . These bis-phosphine ligands create a steric environment that favors the larger Bromo-insertion over the Chloro-insertion.
-
-
Base Selection: Strong bases (NaOH, KOtBu) promote dehalogenation.
-
Recommendation: Switch to mild inorganic bases like K3PO4 or K2CO3 .
-
-
Solvent System: Avoid secondary alcohols (like Isopropanol) if you see dehalogenation, as they can act as hydride sources. Use Toluene/Water or Dioxane/Water .
Visualizing the Selectivity Logic:
Figure 1: Chemoselectivity pathway. The goal is to maximize Path A while suppressing Path B through ligand sterics.
Module 2: Impurity Management (Hydrolysis)
Q: I am seeing ~5% of the "Carboxylic Acid" impurity. Is the ester or the nitrile hydrolyzing?
A: In basic aqueous media, the Methyl Ester is significantly more prone to hydrolysis than the Nitrile. However, if the pH > 12 and T > 90°C, the Nitrile can also hydrolyze to the primary amide.
Troubleshooting Table: Identifying the Culprit
| Impurity Observed | Likely Cause | Corrective Action |
| Acid Impurity (M-14) | Ester Hydrolysis (Saponification) | Reduce water volume. Switch base from |
| Amide Impurity (M+1) | Nitrile Hydration | pH is too high (>12). Remove strong base. Ensure reaction is under |
| Homocoupling (Biaryl) | Oxidative coupling of Boronic Acid | Degas solvents thoroughly. Oxygen promotes homocoupling. Add 10 mol% of free ligand (e.g., |
Protocol: Buffered Reaction Conditions To prevent ester hydrolysis during scale-up (100g+):
-
Solvent: Toluene (5 vol) / Water (1 vol).
-
Base: Potassium Phosphate Tribasic (
), 2.0 equivalents. -
Temp: Ramp slowly to 85°C. Do not overshoot.
-
Quench: Do not quench with strong acid. Use 10% Ammonium Chloride (
) to neutralize gently.
Module 3: Post-Reaction Purification (Pd Removal)
Q: The crude solid is grey/brown and has 400 ppm Pd. Recrystallization isn't lowering it enough. What now?
A: Biaryl nitriles are "soft" ligands that can bind Palladium, making simple crystallization ineffective. You need a Chemical Scavenger step before crystallization.
Recommended Workflow: Thiol-Silica Scavenging Why: Thiol (S-H) groups have a higher affinity for Pd than the Nitrile or Chloride on your molecule.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude organic layer (in Toluene or THF) at 50°C.
-
Scavenger Addition: Add SiliaMetS® Thiol or Smopex-111 (0.5 wt% relative to mass of product).
-
Digestion: Stir vigorously at 60°C for 2-4 hours. Crucial: Good agitation is required for heterogeneous scavenging.
-
Filtration: Filter hot through a pad of Celite or a 1-micron filter bag to remove the silica-Pd complex.
-
Result: The filtrate should now be <20 ppm Pd. Proceed to crystallization.
Figure 2: Palladium removal workflow using heterogeneous scavengers.
Module 4: Crystallization & Physical Form
Q: The product oils out instead of crystallizing. How do I get a filterable solid?
A: "Oiling out" is common for methyl esters with low melting points when the impurity profile is complex.
The "Seeding at Metastable Zone" Technique:
-
Solvent Switch: Exchange reaction solvent (Toluene) for Isopropanol (IPA) .
-
Dissolution: Heat to 75°C to fully dissolve.
-
Cooling 1: Cool slowly to 55°C.
-
Seeding: Add 0.5 wt% of pure seed crystals at 55°C. Hold for 1 hour.
-
Note: If you don't have seeds, scratch the flask wall or use a sonication probe to induce nucleation.
-
-
Anti-Solvent: Slowly add n-Heptane (ratio 1:1 vs IPA) over 2 hours while cooling to 20°C.
-
Isolation: Filter and wash with cold Heptane.
References
-
Suzuki-Miyaura Coupling Scale-Up
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Palladium Removal Strategies
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
-
Managing Protodehalogenation
-
Navarro, O., et al. (2004). General Synthesis of Biaryls via Suzuki-Miyaura Cross-Coupling Catalyzed by (NHC)Pd Allyl Complexes. Journal of Organic Chemistry.[2]
-
-
Nitrile/Ester Hydrolysis Control
- Organic Chemistry Portal: Hydrolysis of Nitriles and Esters.
Sources
Optimizing reaction conditions for Suzuki coupling of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Topic: Synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate Ticket ID: SUZ-OPT-2024-05 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Reaction Analysis
User Goal: Synthesize Methyl 3-(3-chloro-4-cyanophenyl)benzoate via Suzuki-Miyaura cross-coupling while maintaining the integrity of the methyl ester, nitrile group, and the spectator chloride.
The Chemical Challenge: This transformation represents a "Selectivity vs. Stability" conflict.
-
Chemoselectivity (Br vs. Cl): You are coupling a boronate to 4-bromo-2-chlorobenzonitrile . The target requires reaction exclusively at the C-Br bond. While C-Br is inherently weaker, the C-Cl bond is activated by the ortho-cyano group, making it a potential site for side reactions (oligomerization).
-
Functional Group Tolerance: The molecule contains two hydrolytically sensitive groups: a methyl ester and a nitrile . Standard aqueous/basic Suzuki conditions (e.g., NaOH, reflux) will rapidly degrade these into carboxylic acids or amides.
-
Electronic Deactivation: The halide partner is electron-deficient (good for oxidative addition), but the boronic acid (Methyl 3-boronobenzoate) is also electron-deficient, which retards transmetallation and increases the risk of protodeboronation.
Recommended Reaction Modules
We have designed a tiered protocol system. Protocol A is the "High-Selectivity" route (recommended starting point). Protocol B is the "High-Activity" route (if conversion is stalled).
Module 1: The "Engine" (Catalyst & Ligand)
| Parameter | Protocol A: Robust Selectivity | Protocol B: High Activity (Hard Substrates) | Scientific Rationale |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | XPhos Pd G2 | Pd(dppf)Cl₂: The bidentate ligand creates a rigid bite angle that favors coupling at the less hindered/weaker C-Br bond over the C-Cl bond. XPhos Pd G2: A precatalyst that rapidly generates monoligated Pd(0).[1] Essential if the reaction stalls due to the electron-poor nature of the boronic acid. |
| Loading | 2.0 - 5.0 mol% | 1.0 - 2.0 mol% | Start with 2 mol%. Increase only if conversion <50% after 4 hours. |
Module 2: The "Environment" (Base & Solvent)[2]
| Parameter | Condition Set | Scientific Rationale |
| Base | K₃PO₄ (Potassium Phosphate Tribasic) | Avoid Carbonates/Hydroxides. K₃PO₄ is mild and maintains a buffered pH (~11-12), significantly reducing the rate of ester/nitrile hydrolysis compared to Na₂CO₃ or NaOH. |
| Solvent | 1,4-Dioxane / Water (9:1 v/v) | A small amount of water is strictly necessary for the boronic acid activation (formation of the hydroxoboronate species), but limiting it to 10% protects the ester. |
| Temp | 80 °C | Do not exceed 90 °C. Higher temps increase the probability of activating the spectator C-Cl bond. |
Experimental Workflow (Visualization)
The following diagram outlines the critical path for this synthesis, highlighting decision nodes for troubleshooting.
Caption: Logical workflow for Suzuki coupling optimization, including decision points for stalled reactions.
Troubleshooting Guide & FAQs
Category 1: Chemoselectivity (The "Wrong Halide" Issue)
Q: I am seeing a significant byproduct where the Chlorine atom has also reacted (homocoupling or oligomerization). How do I stop this?
A: This occurs because the ortho-cyano group activates the C-Cl bond, making it susceptible to oxidative addition, especially if the catalyst is too active or the temperature is too high.
-
Immediate Fix: Lower the reaction temperature to 60-65 °C . The activation energy for C-Br insertion is significantly lower than C-Cl; a lower temperature widens this kinetic window.
-
Ligand Switch: If you are using XPhos or SPhos, stop. Switch to Pd(dppf)Cl₂ or Pd(PPh₃)₄ . Bisphosphines impose steric bulk that makes it difficult for the palladium to insert into the more crowded C-Cl bond (ortho to the cyano group).
-
Stoichiometry: Ensure you are not using a large excess of the boronic acid. Use exactly 1.1 equivalents. Excess boronate keeps the Pd(II) species alive longer, searching for any electrophile (including the Cl).
Category 2: Stability (Hydrolysis)
Q: My LCMS shows the formation of a carboxylic acid (M+1 mass shift of -14 or +18 depending on path). Is my ester or nitrile hydrolyzing?
A: Yes. Methyl esters are prone to saponification, and nitriles can hydrate to amides under basic aqueous heat.
-
Diagnosis:
-
Mass -14 (loss of CH3, gain of H) = Ester Hydrolysis.
-
Mass +18 (gain of H2O) = Nitrile Hydration.
-
-
The Fix (Anhydrous Protocol): Switch to an anhydrous system.
-
Base: Use CsF (Cesium Fluoride, 2.0 eq) or Anhydrous K₃PO₄ .
-
Solvent: Dry THF or Dioxane.
-
Mechanism: Fluoride activates the boronic acid (forming a fluoroborate species) without generating high concentrations of hydroxide ions, protecting your sensitive functional groups.
-
Category 3: Low Conversion (The "Stalled" Reaction)
Q: The reaction stops at 60% conversion. Adding more catalyst doesn't help. What is happening?
A: This is likely Protodeboronation .[2][3][4] Your boronic acid (Methyl 3-boronobenzoate) is electron-deficient. In the presence of base and heat, the C-B bond breaks, releasing the boron and replacing it with a proton (yielding Methyl benzoate).
-
Validation: Check LCMS for Methyl benzoate (MW ~136). If high, your boronate is decomposing faster than it couples.
-
Solution 1 (Slow Addition): Do not add all boronic acid at the start. Add it in 3 portions over 1 hour. This keeps the instantaneous concentration low, favoring coupling over decomposition.
-
Solution 2 (Precatalyst): Switch to XPhos Pd G2 .[5][6] This catalyst is exceptionally fast. By increasing the rate of the coupling reaction (Turnover Frequency), you outcompete the rate of protodeboronation.
Detailed Protocol (Standard Operating Procedure)
Safety Note: All steps involving Palladium catalysts and organic solvents must be performed in a fume hood. 4-bromo-2-chlorobenzonitrile is toxic; handle with gloves.
-
Preparation:
-
To a 20 mL reaction vial equipped with a magnetic stir bar, add:
-
4-bromo-2-chlorobenzonitrile (1.0 equiv, 1.0 mmol, 216 mg)
-
Methyl 3-boronobenzoate (1.2 equiv, 1.2 mmol, 216 mg)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv, 30 µmol, 24 mg)
-
-
Note: If using XPhos Pd G2, use 16 mg (2 mol%).
-
-
Inerting:
-
Seal the vial with a septum cap.
-
Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
-
Solvent & Base Addition:
-
Add 1,4-Dioxane (4.5 mL) via syringe.
-
Add Degassed Water (0.5 mL).
-
Add K₃PO₄ (2.0 equiv, 2.0 mmol, 424 mg). Note: If using solid base, add it in step 1. If using 2M aqueous solution, add 1.0 mL here and reduce water.
-
-
Reaction:
-
Place in a pre-heated block at 80 °C .
-
Stir vigorously (800 RPM).
-
Checkpoint: Sample 20 µL at 1 hour for HPLC/TLC analysis.
-
Look for: Disappearance of the bromide.
-
Watch for: Hydrolysis byproducts.
-
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Dry organic layer over MgSO₄, filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product usually elutes around 15-20% EtOAc.
-
References
-
Catalyst Selection (XPhos Pd G2)
-
Title: 2nd Generation Buchwald Precatalysts.[5]
- Source: Sigma-Aldrich / Merck.
-
-
Mechanistic Insight (Protodeboronation)
-
Chemoselectivity (Chloro vs Bromo)
-
General Suzuki Conditions (Base/Solvent Effects)
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs.
-
URL:[Link]
Sources
- 1. nasc.ac.in [nasc.ac.in]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Troubleshooting guide for the synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Topic: Troubleshooting & Optimization Guide for Biaryl Synthesis via Suzuki-Miyaura Coupling Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist
Core Directive & Strategy
You are attempting to synthesize Methyl 3-(3-chloro-4-cyanophenyl)benzoate . This is a biaryl system constructed from two electron-deficient rings. The presence of a methyl ester and a nitrile (cyano) group presents a specific chemoselectivity challenge: both are susceptible to hydrolysis under the basic, aqueous conditions typically employed in Suzuki couplings.
The Strategic Pathway: To maximize success, we utilize a Suzuki-Miyaura Cross-Coupling approach.
-
Fragment A (Nucleophile): Methyl 3-boronobenzoate (or its pinacol ester).
-
Fragment B (Electrophile): 4-Bromo-2-chlorobenzonitrile.
-
Catalyst System: Pd(dppf)Cl₂·DCM (Robust, resists dehalogenation of the aryl chloride).
-
Base: Potassium Phosphate (
) or Sodium Carbonate ( ) (Milder than hydroxides to prevent saponification).
Visual Workflow: Decision Logic
The following flowchart outlines the critical decision points during the reaction setup and monitoring phases.
Caption: Logic flow for optimizing the Suzuki coupling of ester/nitrile substituted biaryls.
Troubleshooting Guide (FAQs)
Q1: Why is my methyl ester converting to a carboxylic acid?
Diagnosis: Saponification (Hydrolysis). Cause: The reaction medium is too basic or the temperature is too high. Hydroxide bases (NaOH, KOH) are incompatible with methyl esters at elevated temperatures. Solution:
-
Switch Base: Use mild bases like Potassium Phosphate (
) or Sodium Carbonate ( ) . -
Buffer: If using
, ensure you are using the tribasic form, but consider using a mixture of solvents that limits water solubility if hydrolysis persists. -
Temperature: Lower the reaction temperature from 100°C to 80°C.
Q2: I see the formation of a "dimer" (Homocoupling). How do I stop this?
Diagnosis: Oxidative homocoupling of the boronic acid (Ph-Ph formation).
Cause: Presence of Oxygen (
-
Degassing is Critical: Do not just purge the headspace. You must sparge the solvent (bubble Argon/Nitrogen through the liquid) for at least 15-20 minutes before adding the catalyst.
-
Stoichiometry: Ensure a slight excess of the boronic acid (1.2 equiv) to account for some loss, but effective degassing is the primary fix.
Q3: The reaction turns black immediately and yields are low.
Diagnosis: Catalyst decomposition ("Pd Black" formation). Cause: The stabilizing ligands (phosphine) have dissociated, or the catalyst loading is too low for the scale. Solution:
-
Catalyst Choice: Ensure you are using Pd(dppf)Cl₂ or Pd(PPh₃)₄ . Pd(dppf)Cl₂ is generally more robust for aryl chlorides/bromides.
-
Ligand Excess: Add 5-10 mol% of free ligand (e.g.,
) to stabilize the Pd species in solution.
Q4: My boronic acid is disappearing, but no product is forming.
Diagnosis: Protodeboronation. Mechanism: The C-B bond breaks, replacing the boron group with a proton (H).[1] This is common with electron-deficient boronic acids (like benzoate derivatives). Solution:
-
Switch to Ester: Use the Pinacol ester of the boronic acid. It is significantly more stable towards protodeboronation than the free acid.
-
Slow Addition: Add the boronic acid solution dropwise to the hot reaction mixture over 1 hour rather than all at once.
Technical Data & Common Impurities
| Impurity Type | Observed Mass (LCMS) | Structure/Origin | Prevention Strategy |
| Hydrolyzed Product | Target Mass - 14 (Acid) | Methyl ester | Use anhydrous |
| Amide Byproduct | Target Mass + 18 | Nitrile | Reduce temp; avoid strong base ( |
| Protodeboronated | SM (Boronate) - B(OH)₂ + H | Methyl benzoate (no coupling) | Use Pinacol ester; Degas thoroughly. |
| Homocoupling | Dimer of Benzoate | Ar-Ar (Symmetrical) | Strict Oxygen exclusion (Sparging). |
Validated Experimental Protocol
Objective: Synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate on a 1.0 mmol scale.
Materials:
-
Electrophile: 4-Bromo-2-chlorobenzonitrile (216 mg, 1.0 mmol)
-
Nucleophile: Methyl 3-boronobenzoate (216 mg, 1.2 mmol) [Alternatively: Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate for higher stability]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol, 5 mol%)
-
Base:
(636 mg, 3.0 mmol) [Dissolved in min. water or used as solid in wet solvent] -
Solvent: 1,4-Dioxane (10 mL) and Water (2 mL) [Degassed]
Step-by-Step Procedure:
-
Preparation:
-
In a 50 mL round-bottom flask or microwave vial, combine the aryl bromide , boronic acid , and base .
-
Add the 1,4-Dioxane and Water .
-
CRITICAL STEP: Sparge the mixture with Argon or Nitrogen for 15 minutes using a long needle submerged in the solvent.
-
-
Catalysis:
-
Remove the needle and quickly add the Pd(dppf)Cl₂ catalyst.
-
Seal the vessel immediately.
-
Heat the reaction to 85°C (oil bath temperature). Stir vigorously.
-
-
Monitoring:
-
Check TLC or LCMS after 2 hours.
-
Checkpoint: If the bromide is consumed but the boronic acid is also gone (with low product yield), add 0.5 equiv more boronic acid.
-
-
Workup (Palladium Removal):
-
Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) and Brine (15 mL).
-
Scavenging: Add 500 mg of Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) to the organic layer and stir for 30 mins to remove residual Palladium (prevents contamination in biological assays).
-
Filter through a pad of Celite.
-
Purification:
-
Concentrate the filtrate.
-
Purify via Flash Column Chromatography (SiO₂).
-
Eluent: Hexanes/Ethyl Acetate gradient (Start 95:5
80:20). The ester/nitrile product is moderately polar.
-
References
-
Suzuki-Miyaura Coupling Mechanism & Protodeboronation
-
Wikipedia: Protodeboronation. (n.d.). Retrieved from
-
Cox, P. A., et al. (2016).[5] Protodeboronation of (Hetero)Arylboronic Acids. Journal of the American Chemical Society.
-
-
Base Selection & Hydrolysis Prevention
-
Palladium Removal Strategies
-
Reaction Conditions for Nitrile/Ester Substrates
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. biotage.com [biotage.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ikm.org.my [ikm.org.my]
- 10. reddit.com [reddit.com]
- 11. ionicviper.org [ionicviper.org]
Technical Support Center: Purification of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
CAS: 214759-66-7 Molecular Formula: C₁₅H₁₀ClNO₂ Support Tier: Level 3 (Process Development & Optimization)
Diagnostic Triage: Identify Your Impurity Profile
Before initiating a purification protocol, compare your current crude material against the profiles below. This molecule is a biaryl system containing a methyl ester , a nitrile , and an aryl chloride . Each functional group dictates specific purification constraints.
| Symptom | Probable Cause | Immediate Risk | Recommended Module |
| Dark Brown/Black Oil | Residual Palladium (Pd) or Polymerized Boronic Species | Pd coordination to the Nitrile group | Module A |
| Sticky Solid / Gum | Protodeboronation byproducts or Pinacol contamination | Low melting point impurities preventing crystallization | Module B |
| Yellow Tint (Persistent) | Conjugated organic impurities (Homocoupling) | Color carryover to final API | Module C |
| Product Loss in Aqueous | Hydrolysis of Methyl Ester | Conversion to carboxylic acid | See Warning Below |
CRITICAL WARNING - ESTER SENSITIVITY: This molecule contains a methyl ester . While less labile than ethyl esters, it will hydrolyze to the corresponding benzoic acid if exposed to strong bases (NaOH, KOH) or prolonged heat in aqueous media.
Do: Use NaHCO₃ or K₂CO₃ for washes.
Do Not: Use 1M NaOH washes to remove boronic acids unless performed cold (<5°C) and rapidly.
Troubleshooting Modules
Module A: The Palladium-Nitrile Trap (Pd Removal)
Issue: You filtered through Celite, but the material is still dark. Technical Insight: The nitrile (-CN) group on the phenyl ring acts as a ligand, coordinating to Pd species. Standard filtration is often insufficient because the Pd is bound to your product, not just suspended.
Protocol: Thiol-Silica Scavenging Use this method if Pd content is >100 ppm.
-
Dissolution: Dissolve crude material in THF or Ethyl Acetate (10 volumes).
-
Scavenger Selection: Add SiliaMetS® Thiol or MP-TMT (Macroporous Trimercaptotriazine).
-
Why: Sulfur has a higher affinity for Pd than the nitrile nitrogen, effectively "stealing" the metal from your product.
-
-
Loading: Add 0.5 equivalents of scavenger relative to the estimated Pd content (or 5-10 wt% relative to crude mass).
-
Incubation: Stir at 40°C for 2-4 hours .
-
Note: Do not reflux; high heat can degrade the scavenger.
-
-
Filtration: Filter through a 0.45 µm pad (or fresh Celite) to remove the silica.
-
Result: Filtrate should be significantly lighter.
Module B: Removing Stoichiometric Impurities (Boronic Acids)
Issue: 1H NMR shows extra aromatic peaks or broad singlets around 1.3 ppm (Pinacol residue). Technical Insight: Unreacted boronic acids are polar but can "streak" on silica. Pinacol esters are lipophilic and co-crystallize with the product.
Protocol: The Oxidative Quench (Mild) This converts lipophilic boronic esters into water-soluble boric acid.
-
Cool: Cool the reaction mixture (or crude redissolved in EtOAc) to 0°C.
-
Oxidize: Add a 1:1 mixture of 10% NaHCO₃ and 30% H₂O₂ dropwise.
-
Caution: Exothermic. Monitor temperature.
-
-
Stir: Allow to stir for 15 minutes at 0°C, then 15 minutes at room temperature.
-
Wash: Separate layers. Wash the organic layer with 10% Sodium Thiosulfate (to quench peroxides) followed by Brine.
-
Mechanism: The peroxide cleaves the C-B bond, converting the organoboron impurity into a phenol (if aryl) or boric acid salts, which partition into the aqueous phase.
Module C: Recrystallization (The Gold Standard)
Issue: Chromatographic separation is difficult due to similar Rf values of biaryl byproducts. Technical Insight: As a biaryl ester, this molecule generally exhibits good crystallinity. Solvent choice must balance the solubility of the ester (lipophilic) vs. the nitrile (polar).
Protocol: Anti-Solvent Crystallization
-
Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (or DCM if solubility is low).
-
Precipitation: While hot, slowly add n-Heptane (or Hexanes) until persistent cloudiness appears.
-
Ratio: Typically 1:3 (EtOAc:Heptane).
-
-
Cooling: Allow to cool to Room Temp with slow stirring, then chill to 0°C.
-
Filtration: Collect solids.
-
Wash: Wash the filter cake with cold 10% EtOAc in Heptane.
-
Why: The homocoupled impurities and de-halogenated byproducts usually remain in the mother liquor.
-
Workflow Visualization
Purification Decision Matrix
Use this logic flow to determine the correct sequence of operations.
Caption: Logical workflow for removing specific impurities based on visual and spectroscopic evidence.
Frequently Asked Questions (FAQs)
Q: Can I use acid extraction to remove the impurities? A: No. While the nitrile group has a lone pair, it is not basic enough to be protonated and extracted into water without using conditions strong enough to hydrolyze the nitrile to an amide/acid (Pinner reaction conditions). Keep the pH neutral or mildly basic (pH 7-9).
Q: My product is oiling out during recrystallization. Why? A: This usually indicates the presence of residual solvent (specifically Toluene or THF from the reaction) or Pinacol impurities acting as a solvent.
-
Fix: Rotovap the crude to dryness, add Methanol, and rotovap again (azeotropic removal of Toluene). Then attempt the EtOAc/Heptane crystallization.
Q: Is the chlorine atom stable during these workups? A: Yes. The aryl chloride is robust. It will not hydrolyze under standard workup conditions. However, avoid using Palladium catalysts during the workup (e.g., hydrogenation) as this will dechlorinate the ring.
Q: I see a small impurity at RRT 0.95 (just before product) in HPLC. A: This is likely the Protodeboronation byproduct (Methyl benzoate lacking the chlorocyanophenyl group). This is very hard to remove by column chromatography.
-
Fix: Recrystallization is the only effective method. The crystal lattice of the biaryl product often excludes the smaller mono-aryl impurity.
References
-
Palladium Removal Strategies
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
-
Suzuki Coupling Impurity Profiles
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
-
Purification of Nitrile-Containing Intermediates
- Organic Process Research & Development (OPRD).
-
Solubility & Physical Properties (Analogous Structures)
- PubChem Compound Summary for Methyl 3-chlorobenzo
Technical Support Center: Purification Protocols for Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Case ID: #PUR-CN-BENZ-001 Status: Active Agent: Senior Application Scientist Topic: Purity Optimization of Biaryl Nitrile Esters
Introduction: The Purification Paradox
You are likely encountering difficulty purifying Methyl 3-(3-chloro-4-cyanophenyl)benzoate because it presents a "Purification Paradox." As a biaryl system synthesized via Suzuki-Miyaura coupling, it carries non-polar impurities (homocouples) that co-elute on silica. Simultaneously, the molecule contains two hydrolytically sensitive groups—the methyl ester and the nitrile —which limits the use of aggressive acid/base washes typically used to remove catalyst ligands or boronic acid residues.
This guide treats the molecule not just as a product, but as a system of competing chemical stabilities. Below are the protocols to resolve these specific impurity profiles.
Module 1: Root Cause Analysis (The Impurity Profile)
Before attempting purification, you must identify which "species" of impurity is degrading your bulk material.
The Suzuki-Miyaura Artifact Map
Figure 1: Root cause analysis of impurities in biaryl nitrile ester synthesis.[1][2]
Module 2: Troubleshooting Guides (FAQs)
Issue 1: "My product is grey/brown and NMR shows broad peaks."
Diagnosis: Residual Palladium contamination. Context: Biaryls with cyano groups can coordinate to Pd, making standard Celite filtration ineffective. Protocol: The Scavenger Treatment
Do not rely solely on chromatography for Pd removal. It often "streaks" through the column.
-
Dissolution: Dissolve crude material in THF or Ethyl Acetate (10 mL/g).
-
Scavenger Addition: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) resin (0.5 equiv relative to Pd loading).
-
Why? Thiol has a higher affinity for Pd than your nitrile group.
-
-
Incubation: Stir at 50°C for 2 hours.
-
Filtration: Filter through a 0.45 µm PTFE pad.
-
Result: Filtrate should be clear/pale yellow.
Issue 2: "I see a spot just above my product on TLC that won't separate."
Diagnosis: Protodeboronation (Des-boronated starting material). Context: If you used a boronic acid starting material, it likely lost the B(OH)₂ group, leaving a simple arene that is structurally similar to your product but less polar. Protocol: The "Wash" Strategy
-
Prevention: This is hard to remove.[3] Prevention is key. Ensure your reaction solvent is anhydrous.
-
Remediation: If present, you must use Gradient Flash Chromatography (See Module 4). Recrystallization often co-crystallizes this impurity due to similar lattice packing.
Issue 3: "My ester turned into an acid (Low Rf spot)."
Diagnosis: Hydrolysis during workup. Context: You likely used NaOH or KOH for the Suzuki base or workup. Protocol: The Buffer Fix
-
Immediate Action: Re-esterify using MeOH/H₂SO₄ (catalytic) if the nitrile is intact.
-
Future Prevention: Use Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) as the base. During workup, quench with Ammonium Chloride (sat. aq.) , not HCl or NaOH.
Module 3: Advanced Recrystallization Protocols
For a biaryl ester, recrystallization is superior to columns for scale-up, but solvent choice is critical to avoid "oiling out."
Solvent Screening Table
| Solvent System | Ratio (v/v) | Temp (°C) | Suitability | Notes |
| MeOH | 100% | Reflux → 0°C | High | Best starting point. Methyl esters pack well from MeOH. |
| EtOH / Water | 90:10 | Reflux → RT | Medium | Risk of hydrolysis if heated too long. Good for removing inorganic salts. |
| EtOAc / Hexane | 1:3 | Reflux → -10°C | High | Excellent for removing non-polar homocouples. |
| Acetonitrile | 100% | Reflux → RT | Low | Product likely too soluble; poor recovery yield. |
Step-by-Step Recrystallization Protocol
-
Saturation: Place 5g of crude solid in a flask. Add MeOH (25 mL).
-
Reflux: Heat to reflux. If not fully dissolved, add MeOH in 2 mL portions until clear.
-
Critical: If solution is dark, add activated carbon (10 wt%), stir 5 mins, and hot filter.
-
-
Cooling: Remove from heat. Let stand at Room Temp (RT) for 2 hours. Do not put in ice immediately.
-
Why? Rapid cooling traps impurities. Slow crystal growth excludes them.
-
-
Harvest: Cool to 0°C for 1 hour. Filter and wash with cold (-20°C) MeOH.
Module 4: Flash Chromatography (The "Hammer")
If recrystallization fails to reach >98% purity, use this specific gradient.
Stationary Phase: Silica Gel (40-63 µm). Mobile Phase: Hexanes (A) / Ethyl Acetate (B).
Gradient Profile:
-
0 - 5 mins: 100% A (Elutes non-polar homocouples/protodeboronated byproducts).
-
5 - 20 mins: 0% → 15% B (Product usually elutes here, approx. 10-15% EtOAc).
-
20 - 30 mins: 15% → 50% B (Flushes out boronic acids and hydrolyzed polar impurities).
Visual Check: The product is UV active (254 nm). The nitrile group does not stain well with Ninhydrin; use KMnO₄ or Iodine stain if UV is unavailable.
Module 5: Analytical Validation
How do you confirm the structure and purity?
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge).
-
Solvents: Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: 254 nm (Biaryl system absorbs strongly here).
-
Target Purity: >98.5% Area under curve.
NMR Markers (¹H NMR in CDCl₃)
Look for these specific signals to confirm identity and purity:
-
Methyl Ester: Singlet at ~3.9 ppm (3H).
-
Biaryl Region: 7.4 - 8.2 ppm (Complex aromatic region).
-
Impurity Flag: If you see a triplet at ~1.2 ppm, you have residual Ethanol (from recrystallization). If you see a broad hump at 5-6 ppm, you have boronic acid residue.
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205.
- Anderson, N. G. (2012). Practical Process Research and Development – A Guide for the Fine Chemical Industry. Academic Press.
Sources
Preventing decomposition of Methyl 3-(3-chloro-4-cyanophenyl)benzoate during reaction
Welcome to the technical support center for Methyl 3-(3-chloro-4-cyanophenyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering stability issues with this compound during their synthetic routes. Here, we address common decomposition problems with in-depth explanations of the underlying chemistry and provide robust, field-tested protocols to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and I'm observing multiple unexpected byproducts. What are the likely decomposition pathways for Methyl 3-(3-chloro-4-cyanophenyl)benzoate?
Decomposition of Methyl 3-(3-chloro-4-cyanophenyl)benzoate typically proceeds through three primary pathways, often exacerbated by harsh reaction conditions such as high temperatures or the presence of strong acids or bases.
-
Hydrolysis of the Ester Functional Group: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid. This is a common issue when aqueous workups or protic solvents are used under non-neutral pH conditions.[1][2][3]
-
Hydrolysis of the Nitrile Functional Group: The cyano group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid.[4][5][6][7] This process is often slower than ester hydrolysis but can be significant under forcing conditions, particularly with strong acids or bases.[4][8]
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the cyanophenyl ring is activated towards nucleophilic attack by the electron-withdrawing cyano group.[9][10][11] Strong nucleophiles present in the reaction mixture can displace the chloride, leading to undesired side products.
Q2: I suspect my compound is degrading during a base-catalyzed reaction. How can I prevent this?
Base-mediated decomposition is a frequent challenge. Both the ester and nitrile functionalities are sensitive to basic conditions.
Underlying Cause: Strong bases, such as hydroxides or alkoxides, can readily saponify the methyl ester.[1][2] The nitrile group can also undergo base-catalyzed hydrolysis.[5]
Troubleshooting Protocol: Base-Catalyzed Reactions
-
Choice of Base: Opt for non-nucleophilic, sterically hindered bases if the reaction allows. Bases like diisopropylethylamine (DIPEA) or 2,6-lutidine are preferable to sodium hydroxide or potassium carbonate.
-
Temperature Control: Maintain the lowest possible temperature that allows the desired reaction to proceed at a reasonable rate. Cryogenic conditions (-78 °C to 0 °C) are often beneficial.
-
Anhydrous Conditions: Rigorously exclude water from the reaction mixture. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize byproduct formation.
-
Aqueous Workup: If an aqueous workup is necessary, use a buffered solution (e.g., saturated aqueous ammonium chloride) to neutralize the base before extraction. Avoid prolonged contact with aqueous layers.
| Parameter | Standard Conditions (High Decomposition Risk) | Recommended Conditions (Enhanced Stability) |
| Base | NaOH, K₂CO₃, NaOMe | DIPEA, 2,6-Lutidine, Proton Sponge |
| Temperature | Room Temperature to Reflux | -78 °C to 0 °C |
| Solvent | Protic (e.g., Methanol, Ethanol) | Anhydrous Aprotic (e.g., THF, Dichloromethane) |
| Workup | Unbuffered water or dilute acid/base | Saturated aq. NH₄Cl, Brine |
Q3: My reaction requires acidic conditions, and I'm seeing significant degradation. What are the best practices for acid-catalyzed processes?
Acid-catalyzed decomposition primarily involves the hydrolysis of the ester and nitrile groups.
Underlying Cause: In the presence of strong acids and water, the carbonyl oxygen of the ester can be protonated, making it more susceptible to nucleophilic attack by water. Similarly, the nitrile nitrogen can be protonated, activating the carbon-nitrogen triple bond for hydrolysis.[6][7]
Troubleshooting Protocol: Acid-Catalyzed Reactions
-
Acid Selection: Use the mildest acid catalyst that is effective for your transformation. Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) can sometimes be used in place of strong Brønsted acids like sulfuric or hydrochloric acid.
-
Control of Water: If the reaction chemistry permits, perform the reaction under strictly anhydrous conditions. The use of a dehydrating agent may be beneficial.
-
Protecting Groups: In multi-step syntheses where the ester or nitrile functionality is not involved in the current step but is sensitive to the required conditions, consider the use of protecting groups.[12][13][14][15] However, this adds steps to the synthesis and should be evaluated for overall efficiency.[13][15]
-
Milder Hydrolysis Conditions: If the goal is to selectively hydrolyze the ester without affecting the nitrile, enzymatic hydrolysis using a suitable lipase can be a highly selective method.
Q4: I am performing a reaction with a strong nucleophile and observing displacement of the chlorine atom. How can I avoid this side reaction?
Nucleophilic aromatic substitution (SNAr) is a known reactivity pathway for this molecule due to the activating effect of the para-cyano group.[9][10][11]
Underlying Cause: The electron-withdrawing nature of the cyano group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the addition of a nucleophile to the aromatic ring, thereby facilitating the displacement of the chloride.[11]
Troubleshooting Protocol: Mitigating SNAr
-
Temperature Management: SNAr reactions are often highly temperature-dependent. Running the reaction at a lower temperature can significantly reduce the rate of this side reaction relative to the desired transformation.
-
Nucleophile Stoichiometry: Use the minimum effective amount of the nucleophile, ideally no more than a slight excess (e.g., 1.05-1.1 equivalents).
-
Solvent Choice: The choice of solvent can influence the rate of SNAr. Polar aprotic solvents like DMSO or DMF can accelerate these reactions.[16] If your desired reaction allows, consider a less polar solvent to disfavor the formation of the charged Meisenheimer complex.
Visualizing Decomposition and Prevention
To better understand the potential decomposition pathways and the points of intervention, the following diagrams illustrate the key processes.
Caption: Potential decomposition pathways of the target compound.
Caption: A generalized workflow for preventing decomposition.
References
-
Reactions of Nitriles - Chemistry Steps. (2024, December 5). Retrieved from [Link]
-
11.3 Protecting groups - Organic Chemistry II - Fiveable. (2025, August 15). Retrieved from [Link]
-
Protecting group - Wikipedia. (n.d.). Retrieved from [Link]
-
Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Retrieved from [Link]
- Decarboxylation of halogenated benzoic acids or esters. (1983, December 21). Google Patents.
-
Su, W., Xu, P., & Ritter, T. (2018). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 57(48), 15824–15827. [Link]
-
PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (2024, July 13). Retrieved from [Link]
-
How to prepare sodium benzoate from benzoic acid in organic chemistry - Quora. (2017, March 26). Retrieved from [Link]
- Decarboxylation process. (1995, January 25). Google Patents.
-
(PDF) Decarboxylative Hydroxylation of Benzoic Acids - ResearchGate. (n.d.). Retrieved from [Link]
-
NUCLEOPHILIC AROMATIC SUBSTITUTION - NCRD'S. (n.d.). Retrieved from [Link]
-
20.7: Chemistry of Nitriles. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]
- Method for synthesizing 3,5-dichlorobenzoic acid. (2013, July 31). Google Patents.
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
-
HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION - NJ.gov. (n.d.). Retrieved from [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). Retrieved from [Link]
-
Aromatic Nucleophilic Substitution - Fisher Scientific. (n.d.). Retrieved from [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (2024, April 26). Retrieved from [Link]
-
17.1 Nucleophilic aromatic substitution | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]
-
Leese, M. P., Hejaz, H. A. M., Mahon, M. F., Newman, S. P., Purohit, A., Reed, M. J., & Potter, B. V. L. (2005). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 48(10), 3564–3576. [Link]
- Novel 3-cyano methyl benzoate preparing method. (2010, November 24). Google Patents.
-
Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (n.d.). Retrieved from [Link]
-
Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. (2025, August 7). Retrieved from [Link]
-
Process for the preparation of 3-cyano-4-isobutoxybenzothiamide - Technical Disclosure Commons. (2022, August 21). Retrieved from [Link]
-
Synthesis of methyl 3-cyanobenzoate by a green process - ResearchGate. (2025, August 7). Retrieved from [Link]
-
3-Chlorophenyl benzoate - PMC - NIH. (n.d.). Retrieved from [Link]
-
Methyl 3-chloro-4-cyanobenzoate | C9H6ClNO2 | CID 19076698 - PubChem. (n.d.). Retrieved from [Link]
- Methyl 3-(cyanomethyl)benzoate synthetic method. (2015, December 9). Google Patents.
-
Methyl 3-(cyanomethyl)benzoate | C10H9NO2 | CID 10821136 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
ethyl 4-methylbenzoate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Methyl 3-Chloro-4-methylbenzoate | C9H9ClO2 | CID 2801405 - PubChem. (n.d.). Retrieved from [Link]
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Alternative synthetic routes for Methyl 3-(3-chloro-4-cyanophenyl)benzoate with higher efficiency
The following guide is structured as a high-level Technical Support Center entry, designed for researchers requiring immediate, actionable, and scientifically grounded solutions.
Topic: Optimization of Methyl 3-(3-chloro-4-cyanophenyl)benzoate Synthesis Status: Solved / Optimization Protocols Available Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Route Analysis
User Issue: Standard Suzuki-Miyaura protocols using Pd(PPh₃)₄ often result in low yields (<50%) for Methyl 3-(3-chloro-4-cyanophenyl)benzoate due to two competing factors:
-
Protodeboronation: The electron-deficient nature of the cyanophenyl ring destabilizes boronic acid intermediates.
-
Hydrolysis: The nitrile and methyl ester moieties are susceptible to hydrolysis under standard basic/aqueous conditions (e.g., Na₂CO₃/reflux).
Solution Overview: To achieve "Higher Efficiency" (defined as >85% yield, reduced catalyst loading, and minimal purification), we must abandon the standard generation catalysts. We recommend shifting to Buchwald Precatalysts (G3/G4) or utilizing Potassium Trifluoroborates to stabilize the boron species.
Comparative Route Analysis
| Feature | Standard Route (Route A) | High-Efficiency Route (Route B) |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) | XPhos Pd G4 or SPhos Pd G3 |
| Boron Source | Boronic Acid (Ar-B(OH)₂) | Potassium Trifluoroborate (Ar-BF₃K) |
| Base | Na₂CO₃ / K₂CO₃ (Aqueous) | K₃PO₄ (Anhydrous/Mild) |
| Solvent | Toluene / Ethanol / Water | THF / Water or 1,4-Dioxane |
| Reaction Time | 12–24 Hours | 1–4 Hours |
| Primary Risk | Homocoupling & Hydrolysis | Minimal side reactions |
The "Gold Standard" Protocol (Route B)
This protocol utilizes the Suzuki-Miyaura coupling of an Aryl Chloride (cheaper, widely available) with a Boronic Acid using a catalyst system optimized for rapid oxidative addition and stability.
Target Molecule: Methyl 3-(3-chloro-4-cyanophenyl)benzoate Precursors:
-
Electrophile: Methyl 3-chlorobenzoate (or Methyl 3-bromobenzoate for faster kinetics).
-
Nucleophile: (3-chloro-4-cyanophenyl)boronic acid (or its pinacol ester).
Note: If the specific boronic acid is unstable (common with cyano-substituted rings), reverse the polarity: Use Methyl 3-boronobenzoate + 4-bromo-2-chlorobenzonitrile .(This is the recommended "Reverse Polarity" strategy for this specific target to maximize stability).
Step-by-Step Methodology (Reverse Polarity Strategy)
Reagents:
-
Aryl Halide: 4-Bromo-2-chlorobenzonitrile (1.0 equiv)
-
Boron Species: (3-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Procedure:
-
Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with 4-bromo-2-chlorobenzonitrile (1.0 equiv), the boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add XPhos Pd G4 (0.01 – 0.02 equiv).
-
Why XPhos? The biaryl ligand structure promotes reductive elimination and stabilizes the Pd(0) species, preventing "Pd black" precipitation which is common with electron-deficient substrates [1].
-
-
Solvent & Degassing: Add the Dioxane/Water mixture.[1] Crucial: Sparge the solvent with Argon/Nitrogen for 15 minutes before addition.[1] Oxygen is the primary cause of homocoupling byproducts.[1]
-
Reaction: Seal the vial and heat to 80°C for 2 hours.
-
Monitoring: Check via UPLC-MS. The conversion should be >95% within 2 hours.
-
-
Workup (Green): Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and Brine (x1). Dry over MgSO₄.
-
Purification: Concentrate the organic layer.
-
Efficiency Tip: Due to the high specificity of XPhos Pd G4, the crude purity is often >90%. Recrystallization from hot Ethanol/Heptane is often sufficient, bypassing the need for silica chromatography.
-
Visualization of Logic & Workflow[2]
The following diagrams illustrate the synthetic pathway and the decision-making logic for troubleshooting.
Diagram 1: Synthetic Pathway & Mechanism
This diagram visualizes the "Reverse Polarity" strategy recommended above.
Caption: Optimized "Reverse Polarity" Suzuki coupling pathway utilizing Buchwald G4 precatalyst to minimize protodeboronation.
Diagram 2: Troubleshooting Logic Tree
Use this flow when yields are below 80%.
Caption: Decision matrix for diagnosing reaction failure based on LC-MS analysis of crude mixture.
Troubleshooting & FAQs
Q1: Why is my nitrile group hydrolyzing to an amide/acid?
-
Diagnosis: You are likely using a Carbonate base (Na₂CO₃) or Hydroxide (NaOH) at high temperatures (>90°C).
-
Fix: Switch to Potassium Phosphate Tribasic (K₃PO₄) . It acts as a proton shuttle for the boron activation but is less nucleophilic toward the nitrile carbon [2]. Alternatively, use Potassium Fluoride (KF) in anhydrous conditions if hydrolysis persists.
Q2: I see significant "homocoupling" of the boronic acid. Why?
-
Diagnosis: Oxygen ingress.[1] Homocoupling (Ar-Ar) is an oxidative process facilitated by O₂.[1]
-
Fix: Do not just "purge" the headspace. You must sparge (bubble gas through) the solvent for at least 15 minutes. Alternatively, add a scavenger like Hydroquinone (1 mol%), though this is rarely needed if degassing is done correctly.
Q3: Can I use the Aryl Chloride (4-chloro-2-chlorobenzonitrile) instead of the Bromide to save money?
-
Diagnosis: Yes, but standard Pd(PPh₃)₄ will fail.
-
Fix: You must use XPhos Pd G4 or BrettPhos Pd G4 . These bulky, electron-rich ligands facilitate the difficult oxidative addition into the C-Cl bond [3]. Increase temperature to 100°C.
Q4: The boronic acid degrades before coupling. How do I stabilize it?
-
Diagnosis: Electron-deficient boronic acids (like cyanophenyl) are prone to protodeboronation.
-
Fix: Convert the boronic acid to a Potassium Trifluoroborate (Ar-BF₃K) salt. These are air-stable solids that slowly release the active boronic acid species in situ, keeping the standing concentration low and preventing decomposition [4].
References
-
Buchwald, S. L., et al. (2013). "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates and Tosylates." Journal of the American Chemical Society.[2][3] (Note: Generalized reference for XPhos utility).
-
Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.
Sources
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Methyl 3-(3-chloro-4-cyanophenyl)benzoate: 1H NMR Analysis and Alternative Techniques
In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of both efficacy and safety. For novel small molecules like Methyl 3-(3-chloro-4-cyanophenyl)benzoate, a comprehensive analytical strategy is paramount. This guide provides an in-depth analysis of one of the most powerful structural elucidation tools, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and objectively compares its performance with other key analytical techniques.
The Central Role of ¹H NMR in Structural Verification
¹H NMR spectroscopy stands as a primary and indispensable technique for the structural analysis of organic molecules.[1] Its ability to provide detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms within a molecule makes it a rapid and powerful tool for identity confirmation and purity assessment. For a molecule with the complexity of Methyl 3-(3-chloro-4-cyanophenyl)benzoate, ¹H NMR offers a detailed fingerprint, allowing for the precise assignment of each proton.
Predicted ¹H NMR Spectrum of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
While an experimental spectrum for this specific molecule is not publicly available, a reliable prediction can be made based on established principles of NMR spectroscopy and data from structurally similar compounds. The chemical structure is as follows:
Expected Chemical Shifts and Splitting Patterns:
The ¹H NMR spectrum is anticipated to exhibit signals in distinct regions corresponding to the aromatic protons and the methyl ester protons.
-
Aromatic Region (approx. 7.0 - 8.5 ppm): The seven protons on the two phenyl rings will give rise to a complex series of signals.[2] The exact chemical shifts are influenced by the electronic effects of the substituents (chloro, cyano, and ester groups). Protons ortho to the electron-withdrawing ester and cyano groups are expected to be shifted downfield (to a higher ppm value).[2][3] The coupling between adjacent protons (ortho-coupling, typically 7-10 Hz) and non-adjacent protons (meta-coupling, typically 2-3 Hz) will result in characteristic splitting patterns such as doublets, triplets, and multiplets.[3][4]
-
Methyl Ester Region (approx. 3.9 - 4.0 ppm): The three protons of the methyl group (-OCH₃) are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet.[2]
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Aromatic Protons | 7.0 - 8.5 | Multiplets, Doublets, Triplets | 7H |
| Methyl Ester Protons | 3.9 - 4.0 | Singlet | 3H |
A Comparative Analysis: ¹H NMR vs. Alternative Techniques
While ¹H NMR is a cornerstone of structural analysis, a multi-technique approach is often necessary for complete characterization, especially in a regulatory environment.
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| ¹³C NMR Spectroscopy | Number and type of carbon environments. | Confirms the carbon skeleton and the presence of quaternary carbons (e.g., those bearing the Cl, CN, and ester groups). | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[1][5] | Provides the exact molecular weight, confirming the elemental composition. Fragmentation patterns can offer clues about the connectivity of the two rings. | Does not provide detailed information about the isomeric structure (i.e., the substitution pattern on the rings). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups.[5] | Quickly confirms the presence of the cyano group (C≡N stretch, ~2230 cm⁻¹) and the ester carbonyl group (C=O stretch, ~1720 cm⁻¹). | Provides limited information about the overall molecular structure and connectivity. |
| High-Performance Liquid Chromatography (HPLC) | Purity and retention time.[5][6] | Excellent for assessing the purity of the compound and for separating it from any starting materials or byproducts. | Provides no direct structural information. |
| Single Crystal X-ray Diffraction (SCXRD) | Precise three-dimensional atomic arrangement in a crystal.[7] | The "gold standard" for unambiguous structure determination, providing bond lengths and angles. | Requires a suitable single crystal, which can be challenging to grow.[7] |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the steps for preparing a sample of Methyl 3-(3-chloro-4-cyanophenyl)benzoate for ¹H NMR analysis. Adherence to these steps is critical for obtaining a spectrum with high resolution and signal-to-noise.
Sample Preparation Workflow
Figure 1. A streamlined workflow for the preparation of an NMR sample, emphasizing solvent selection.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh approximately 5-25 mg of the solid Methyl 3-(3-chloro-4-cyanophenyl)benzoate.
-
Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent.[8] Chloroform-d (CDCl₃) is a common first choice.[9] If the compound has poor solubility, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.[8][9] The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer to maintain a stable magnetic field.[10]
-
Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, dry NMR tube.[9]
-
Sample Transfer and Capping: Transfer the filtered solution to the NMR tube, ensuring the liquid height is appropriate for the spectrometer's probe (typically around 4-5 cm).[8] Cap the NMR tube to prevent solvent evaporation and contamination.
-
Labeling: Clearly label the NMR tube with the sample identification.
Conclusion
The structural elucidation of Methyl 3-(3-chloro-4-cyanophenyl)benzoate is most effectively achieved through a combination of analytical techniques. ¹H NMR spectroscopy serves as the primary tool, offering a wealth of information regarding the proton framework of the molecule. When complemented by ¹³C NMR, Mass Spectrometry, and FTIR, a comprehensive and unambiguous structural assignment can be made. For absolute proof of structure, particularly for regulatory submissions, single crystal X-ray diffraction remains the definitive method. The choice of analytical techniques will ultimately depend on the specific goals of the analysis, whether it be routine identity confirmation, purity assessment, or complete structural determination for a novel compound.
References
-
NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved February 20, 2026, from [Link]
-
How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 20, 2026, from [Link]
-
A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). Nature Protocols. Retrieved February 20, 2026, from [Link]
-
Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved February 20, 2026, from [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. Retrieved February 20, 2026, from [Link]
-
Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved February 20, 2026, from [Link]
-
NMR Sample Preparation. (n.d.). Western University. Retrieved February 20, 2026, from [Link]
-
¹H NMR Spectra and Interpretation (Part I). (n.d.). Maricopa Open Digital Press. Retrieved February 20, 2026, from [Link]
-
Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube. Retrieved February 20, 2026, from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). St. Olaf College. Retrieved February 20, 2026, from [Link]
-
Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved February 20, 2026, from [Link]
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Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Medicinal & Organic Chemistry. Retrieved February 20, 2026, from [Link]
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Metal-Organic Frameworks in Bioanalysis: Extraction of Small Organic Molecules. (2021, May 4). Molecules. Retrieved February 20, 2026, from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (2025, July 2). Journal of Pharmaceutical and Medicinal Chemistry. Retrieved February 20, 2026, from [Link]
-
H NMR Spectroscopy. (n.d.). University of Calgary. Retrieved February 20, 2026, from [Link]
-
¹H NMR chemical shifts and coupling constants of selected model compounds. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews. Retrieved February 20, 2026, from [Link]
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- 8. ou.edu [ou.edu]
- 9. How To [chem.rochester.edu]
- 10. publish.uwo.ca [publish.uwo.ca]
Predicted 13C NMR Spectral Data for Methyl 3-(3-chloro-4-cyanophenyl)benzoate
A Comprehensive Guide to the 13C NMR Characterization of Methyl 3-(3-chloro-4-cyanophenyl)benzoate: A Comparative Analysis
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone for the structural elucidation of organic molecules. This guide provides an in-depth technical analysis of the 13C NMR characterization of Methyl 3-(3-chloro-4-cyanophenyl)benzoate, a compound of interest in medicinal chemistry and materials science. By combining established principles of NMR spectroscopy with a comparative analysis against structurally related molecules, this document offers a robust framework for spectral interpretation and assignment.
A precise experimental 13C NMR spectrum of the title compound is best obtained through direct measurement. However, based on the well-established effects of substituents on aromatic systems, a reliable prediction of the chemical shifts can be made. These predictions are crucial for preliminary analysis and for the final assignment of the experimentally obtained spectrum. The predicted chemical shifts for each carbon atom in Methyl 3-(3-chloro-4-cyanophenyl)benzoate are presented below, with assignments based on a systematic analysis of substituent chemical shift (SCS) effects.
Table 1: Predicted 13C NMR Chemical Shifts for Methyl 3-(3-chloro-4-cyanophenyl)benzoate
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| Benzoate Ring | ||
| C1 | ~131 | Quaternary carbon attached to the ester group. |
| C2 | ~130 | Influenced by the meta-ester and the biphenyl linkage. |
| C3 | ~138 | Quaternary carbon of the biphenyl linkage. |
| C4 | ~129 | Influenced by the ortho-ester group. |
| C5 | ~130 | Influenced by the para-ester group. |
| C6 | ~134 | Influenced by the ortho-ester group. |
| Cyanophenyl Ring | ||
| C1' | ~142 | Quaternary carbon attached to the other aromatic ring. |
| C2' | ~134 | Influenced by the ortho-chloro and meta-cyano groups. |
| C3' | ~136 | Quaternary carbon attached to the chloro group. |
| C4' | ~115 | Quaternary carbon attached to the cyano group. |
| C5' | ~133 | Influenced by the meta-chloro and ortho-cyano groups. |
| C6' | ~131 | Influenced by the para-chloro and meta-cyano groups. |
| Ester and Cyano Groups | ||
| C=O | ~165 | Typical range for an ester carbonyl carbon.[1][2] |
| O-CH3 | ~52 | Typical range for a methyl ester carbon.[3] |
| C≡N | ~117 | Typical range for a nitrile carbon.[4] |
Comparative Analysis with Structurally Related Compounds
To contextualize the predicted spectrum and understand the influence of each substituent, a comparison with the 13C NMR data of simpler, related molecules is highly instructive. We will consider Methyl Benzoate and 3-Chlorobenzonitrile as our primary comparative compounds.
Table 2: 13C NMR Chemical Shift Comparison
| Carbon Position | Methyl Benzoate (ppm) | 3-Chlorobenzonitrile (ppm)[5][6] | Predicted Methyl 3-(3-chloro-4-cyanophenyl)benzoate (ppm) |
| C1 (Benzoate) | ~130 | - | ~131 |
| C2 (Benzoate) | ~129 | - | ~130 |
| C3 (Benzoate) | ~133 | - | ~138 |
| C4 (Benzoate) | ~128 | - | ~129 |
| C5 (Benzoate) | ~133 | - | ~130 |
| C6 (Benzoate) | ~129 | - | ~134 |
| C1' (Substituent Ring) | - | ~113 | ~142 |
| C2' (Substituent Ring) | - | ~130 | ~134 |
| C3' (Substituent Ring) | - | ~135 | ~136 |
| C4' (Substituent Ring) | - | ~130 | ~115 |
| C5' (Substituent Ring) | - | ~133 | ~133 |
| C6' (Substituent Ring) | - | ~128 | ~131 |
| C=O | ~167 | - | ~165 |
| O-CH3 | ~52 | - | ~52 |
| C≡N | - | ~117 | ~117 |
Note: Literature values for Methyl Benzoate and 3-Chlorobenzonitrile are used for comparison. The numbering for the substituent ring in the target molecule is primed to distinguish it from the benzoate ring.
This comparison highlights several key points:
-
The chemical shifts of the benzoate ring in the target molecule are generally shifted downfield compared to methyl benzoate, which is expected due to the electron-withdrawing nature of the substituted phenyl group.
-
The chemical shifts of the cyanophenyl ring are significantly influenced by the presence of both the chloro and cyano groups, as well as the linkage to the benzoate ring. The position of the cyano- and chloro-substituted carbons can be clearly distinguished from the other aromatic carbons.
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality 13C NMR spectrum of Methyl 3-(3-chloro-4-cyanophenyl)benzoate, the following experimental procedure is recommended.
Sample Preparation
-
Dissolution: Accurately weigh approximately 20-30 mg of the solid sample.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6). CDCl3 is generally a good first choice for its low viscosity and ability to dissolve a wide range of organic compounds. The residual solvent peak will serve as an internal reference (77.16 ppm for CDCl3).[7]
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Instrument Parameters
The following parameters are suggested for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
-
Nucleus: 13C
-
Technique: Proton-decoupled (to simplify the spectrum to single lines for each carbon).
-
Pulse Program: A standard single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, if desired.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Spectral Width: 0 to 220 ppm. This range will encompass all expected carbon signals, from aliphatic to carbonyl carbons.[1][2]
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum to the solvent peak (CDCl3 at 77.16 ppm).
-
Peak Picking and Integration: Identify all significant peaks and, if necessary for quantitative analysis, integrate their areas.
Visualizing the Experimental Workflow
The process of 13C NMR characterization can be summarized in the following workflow diagram.
Caption: Workflow for 13C NMR Characterization.
Conclusion
The 13C NMR characterization of Methyl 3-(3-chloro-4-cyanophenyl)benzoate provides a detailed fingerprint of its molecular structure. By combining predictive methods based on substituent effects with a robust experimental protocol, researchers can confidently assign each carbon signal. The comparative analysis with simpler analogs like methyl benzoate and 3-chlorobenzonitrile further solidifies these assignments by illustrating the electronic impact of each functional group on the carbon chemical shifts. This comprehensive approach ensures the scientific integrity of the structural elucidation, a critical step in any chemical research and development pipeline.
References
- Concepts in Magnetic Resonance Part A. (2013). Quantitative Prediction of 13C NMR Chemical.... Ovid.
- Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241.
- He, Y. (2019). 13C NMR chemical shift prediction of diverse chemical compounds.
-
LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. compoundchem.com [compoundchem.com]
- 5. 3-Chlorobenzonitrile(766-84-7) 13C NMR spectrum [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
For researchers, scientists, and drug development professionals, the precise structural elucidation and sensitive detection of novel chemical entities are paramount. This guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization of Methyl 3-(3-chloro-4-cyanophenyl)benzoate, a biphenyl ester derivative with potential applications in medicinal chemistry and materials science. By understanding the nuances of different ionization methods, researchers can select the optimal analytical strategy for their specific needs, from routine purity assessments to complex metabolic studies.
Introduction to the Analyte and the Importance of Mass Spectrometry
Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a small organic molecule featuring a biphenyl core, an ester functional group, a nitrile moiety, and a halogen substituent. This combination of chemical features presents both opportunities and challenges for mass spectrometric analysis. The biphenyl structure provides a degree of rigidity, while the ester and nitrile groups offer potential sites for protonation or fragmentation. The presence of chlorine introduces a characteristic isotopic pattern that can aid in identification. Mass spectrometry is an indispensable tool for confirming the molecular weight, determining the elemental composition, and elucidating the structure of such compounds through fragmentation analysis. The choice of ionization technique is critical, as it dictates the type and quality of information obtained.
Comparison of Ionization Techniques: EI, ESI, and APCI
The selection of an appropriate ionization source is the cornerstone of a successful mass spectrometry experiment. For a molecule like Methyl 3-(3-chloro-4-cyanophenyl)benzoate, the most relevant techniques are Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
-
Electron Ionization (EI) is a hard ionization technique that bombards the analyte with high-energy electrons, leading to the formation of a radical cation (M+•) and extensive fragmentation.[1] While this provides rich structural information, the molecular ion may be weak or absent for some molecules. Given the presence of stable aromatic rings in the target molecule, a discernible molecular ion peak is anticipated.[2]
-
Electrospray Ionization (ESI) is a soft ionization technique that is ideal for polar and thermally labile molecules.[1] It typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation. The ester and nitrile groups of Methyl 3-(3-chloro-4-cyanophenyl)benzoate could potentially be protonated, making ESI a viable option, particularly when coupled with liquid chromatography.
-
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is well-suited for less polar and thermally stable compounds.[1] It involves the ionization of the analyte in the gas phase through reactions with reagent ions. APCI often generates protonated molecules and can be more tolerant of less polar solvents than ESI.
The following sections will delve into the experimental protocols for each of these techniques and predict the expected outcomes for the analysis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate.
Experimental Protocols
The successful mass spectrometric analysis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate requires careful optimization of instrumental parameters. Below are detailed, step-by-step methodologies for analysis using EI-MS, ESI-MS, and APCI-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
EI-MS is typically coupled with Gas Chromatography (GC) for the analysis of volatile and thermally stable compounds.
-
Sample Preparation: Dissolve the analyte in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
GC Separation:
-
Column: Use a non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (EI) Parameters:
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
ESI-MS is commonly interfaced with Liquid Chromatography (LC) for the analysis of a wide range of compounds.[3][4]
-
Sample Preparation: Dissolve the analyte in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of 10 µg/mL.
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (ESI) Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: Scan from m/z 100 to 600.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) with Atmospheric Pressure Chemical Ionization (APCI)
APCI-MS is an alternative to ESI, particularly for less polar compounds.
-
Sample Preparation: Similar to ESI-MS, dissolve the analyte in a suitable organic solvent mixture.
-
LC Separation: The same LC conditions as for ESI-MS can generally be used.
-
Mass Spectrometry (APCI) Parameters:
-
Ionization Mode: Positive.
-
Corona Discharge Current: 4 µA.
-
Vaporizer Temperature: 350 °C.
-
Drying Gas Temperature: 300 °C.
-
Drying Gas Flow: 5 L/min.
-
Nebulizer Pressure: 40 psi.
-
Mass Range: Scan from m/z 100 to 600.
-
Caption: General workflow for the mass spectrometry analysis of an organic compound.
Predicted Fragmentation Pathways
The fragmentation of Methyl 3-(3-chloro-4-cyanophenyl)benzoate under EI conditions is expected to be driven by the cleavage of the ester linkage and fragmentation of the biphenyl system. The molecular ion (m/z 271/273 due to the chlorine isotope) is likely to be observed.
Key predicted fragmentation pathways include:
-
Loss of the methoxy group (-•OCH3): This would result in a fragment ion at m/z 240/242.
-
Cleavage of the ester bond:
-
Formation of the 3-(3-chloro-4-cyanophenyl)benzoyl cation (m/z 240/242).
-
Formation of the methyl carbonate radical, which is unlikely to be observed.
-
-
Cleavage of the biphenyl linkage: This could lead to fragments corresponding to the individual substituted benzene rings. For instance, a fragment corresponding to the chlorocyanophenyl cation (m/z 136/138).
-
Loss of a chlorine atom (-•Cl): This would produce a fragment at m/z 236.
-
Loss of the cyano group (-•CN): This would lead to a fragment at m/z 245/247.
Under soft ionization conditions like ESI and APCI, the primary ion observed is expected to be the protonated molecule [M+H]+ at m/z 272/274. Fragmentation can be induced through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the protonated molecule would likely involve the loss of neutral molecules such as methanol (CH3OH) or water (H2O), if a proton is retained on the ester oxygen.
Caption: Predicted EI fragmentation of Methyl 3-(3-chloro-4-cyanophenyl)benzoate.
Comparative Performance Summary
The choice of ionization technique will significantly impact the analytical outcome. The following table provides a comparative summary of the expected performance of EI, ESI, and APCI for the analysis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate.
| Parameter | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Primary Ion | M+• (Radical Cation) | [M+H]+ (Protonated Molecule) | [M+H]+ (Protonated Molecule) |
| Fragmentation | Extensive, provides rich structural detail.[5] | Minimal, requires CID for fragmentation. | Minimal, may show some in-source fragmentation. |
| Sensitivity | Good, especially with GC introduction. | Excellent for polar compounds, potentially moderate for this analyte. | Good for moderately polar to non-polar compounds. |
| Matrix Effects | Less susceptible with GC separation. | Can be prone to ion suppression. | Generally less susceptible to ion suppression than ESI. |
| Compatibility | GC | LC | LC |
| Ideal Application | Structural elucidation, identification based on fragmentation libraries. | Quantitative analysis of polar compounds, analysis of thermally labile molecules. | Analysis of moderately polar compounds that are not amenable to ESI. |
In-Depth Discussion and Recommendations
For the initial identification and structural confirmation of synthesized Methyl 3-(3-chloro-4-cyanophenyl)benzoate, GC-MS with Electron Ionization is the recommended starting point. The expected rich fragmentation pattern will provide a high degree of confidence in the structural assignment.[6] The characteristic isotopic signature of the chlorine atom will further aid in the identification of chlorine-containing fragments.
For quantitative studies, particularly in complex matrices such as biological fluids or environmental samples, LC-MS with either ESI or APCI would be more suitable.[3][4] ESI is a good first choice, assuming the compound has sufficient polarity to be efficiently ionized. If sensitivity is low or matrix effects are significant, APCI should be evaluated as it can be more robust for less polar analytes. The use of tandem mass spectrometry (MS/MS) with these soft ionization techniques will be crucial for achieving selectivity and generating structural information through collision-induced dissociation.
The presence of the nitrile group can sometimes lead to in-source reactions in ESI, such as reduction to an amine, which could be a consideration during method development.[7]
Conclusion
The mass spectrometric analysis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate is readily achievable with standard instrumentation. A multi-faceted approach, utilizing both hard and soft ionization techniques, will provide the most comprehensive characterization of this molecule. GC-EI-MS is invaluable for initial structural elucidation, while LC-MS with ESI or APCI offers the sensitivity and selectivity required for quantitative applications. By understanding the principles and expected outcomes of each technique, researchers can confidently and accurately analyze this and other novel chemical entities.
References
- Dioxin 20XX International Symposium.
- PMC.
- ResearchGate. Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. August 07 2025.
- ResearchGate.
- Waters Corporation. Routine Quantitation of Polychlorinated Biphenyls (PCBs)
- PubMed.
- ResearchGate. Mass spectrum of a compound with a mass of biphenyl-4, 4'-dicarboxylic acid methyl ester ( 5j).
- MDPI.
- MDPI. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. November 23 2019.
- PubChem.
- Chemistry LibreTexts.
- Chemguide.
- Sigma-Aldrich. Mass of biphenyl.
- Google Patents.
- Eureka | Patsnap. Methyl 3-(cyanomethyl)
- ResearchGate.
- Google Patents.
- Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl)
- Google Patents. CN105130846A - Methyl 3-(cyanomethyl)
- Methyl 3-chloro-4-[[2-[2-(2-chloro-4-methyl-phenyl)
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- Wikipedia.
- Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. September 15 2007.
- PMC. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. September 30 2025.
- MassBank. MassBank3. August 19 2020.
- BLD Pharm. 872091-83-3|Methyl 4-chloro-3-(cyanomethyl)
- Mass Spectrometry: Fragment
- MassBank. Organic compounds. August 19 2020.
- YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
- Benchchem.
- Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles. August 16 2023.
- PubChem.
- Modgraph. proton chemical shifts in nitriles and the electric field and p-electron effects of the cyano group.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 5. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: HPLC Methodologies for Purity Determination of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Executive Summary
Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a biaryl intermediate characterized by a conjugated phenyl-benzoate core with electron-withdrawing substituents (chloro, cyano, and methyl ester). Its purity determination presents specific chromatographic challenges:
-
Hydrolysis Risk: The methyl ester is susceptible to hydrolysis, generating the corresponding carboxylic acid impurity.
-
Structural Isomers: The synthesis (likely Suzuki-Miyaura coupling) often generates regioisomers that are difficult to resolve on standard C18 phases.
-
Solubility: The molecule is highly lipophilic (LogP ~3.8–4.2), requiring high organic mobile phases.
This guide compares three analytical approaches, ultimately recommending a Gradient Reverse-Phase HPLC (RP-HPLC) method using a Biphenyl or C18 stationary phase as the industry "Gold Standard" for accuracy and robustness.
Strategic Comparison of Methodologies
The following table objectively compares the performance of the proposed Gradient HPLC method against common alternatives found in standard operating procedures (SOPs).
| Feature | Method A: Gradient RP-HPLC (Recommended) | Method B: Isocratic RP-HPLC | Method C: GC-FID |
| Primary Mechanism | Hydrophobic & | Hydrophobic Interaction | Volatility & Boiling Point |
| Impurity Profiling | Excellent. Resolves early eluting acids (hydrolysis) and late eluting dimers. | Poor. Late eluting impurities (dimers) may broaden or carry over. | Good for volatiles; Poor for non-volatile salts/acids. |
| Isomer Resolution | High. (Especially with Biphenyl columns).[1][2] | Moderate. Peaks often co-elute due to lack of selectivity modulation. | High. Excellent for structural isomers. |
| Sample Stability | High. Ambient LC conditions prevent thermal degradation. | High. | Low. High injector temps (250°C+) can degrade thermally labile esters. |
| Run Time | 15–20 mins (plus re-equilibration).[3] | 25–40 mins (for late eluters). | 10–15 mins. |
| Suitability | Pharma QC / Final Release. | In-process Control (IPC). | Raw Material Screening. |
Detailed Experimental Protocol (The Gold Standard)
This protocol is designed to be self-validating. It uses a Gradient Elution to ensure that the polar hydrolysis product (Acid Impurity) elutes sharp and early, while the highly retained biaryl dimers are cleared from the column within a reasonable timeframe.
Instrumentation & Conditions[3][4][5][6]
-
System: HPLC with PDA/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance/Acquity).
-
Column:
-
Primary:C18 (L1) ,
, (e.g., Zorbax Eclipse Plus or Waters XBridge). -
Alternative (For Isomer Separation):Biphenyl (L11) ,
, Core-Shell (e.g., Kinetex Biphenyl). See Note 1.
-
-
Wavelength: 254 nm (Primary) and 230 nm (Secondary for cyano-group sensitivity).
-
Column Temp:
(Controlled). -
Flow Rate:
. -
Injection Volume:
.
Mobile Phase Preparation[4]
-
Mobile Phase A (Aqueous): 0.1% Phosphoric Acid (
) in Water.-
Causality: The acidic pH (~2.2) suppresses the ionization of the potential benzoic acid impurity (
), forcing it into a neutral state to prevent peak tailing and ensure retention on the hydrophobic column.
-
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
-
Why ACN? Lower viscosity than methanol allows for lower backpressure; lower UV cutoff reduces baseline drift at 230 nm.
-
Gradient Profile
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 2.0 | 60 | 40 | Isocratic for early polar impurities |
| 12.0 | 10 | 90 | Linear Ramp (Elute Main Peak) |
| 15.0 | 10 | 90 | Wash (Elute Dimers) |
| 15.1 | 60 | 40 | Return to Initial |
| 20.0 | 60 | 40 | Re-equilibration |
Sample Preparation
-
Diluent: Acetonitrile:Water (80:20 v/v). High organic content is required to dissolve the lipophilic biaryl core.
-
Stock Solution: Weigh 10 mg of sample into a 20 mL volumetric flask. Dissolve in Diluent. Sonicate for 5 mins.
-
Working Standard: Dilute Stock to
. Filter through a PTFE filter (Nylon filters may adsorb the ester).
Note 1 (Biphenyl Phase): If your synthesis produces positional isomers (e.g., 2-chloro vs 3-chloro), a C18 column may fail to resolve them. A Biphenyl stationary phase utilizes
-interactions distinct from pure hydrophobicity, often providing baseline resolution for aromatic isomers [1].
Method Development Logic & Workflow
The following diagrams illustrate the decision-making process and the experimental workflow, visualized using Graphviz.
Method Selection Logic
Caption: Decision tree for selecting the optimal chromatographic technique based on impurity profile and volatility.
Analytical Workflow[3][7][8]
Caption: Step-by-step analytical workflow from sample preparation to data analysis.
Validation & System Suitability (E-E-A-T)
To ensure the method is "Trustworthy" and "Authoritative," it must meet ICH Q2(R1) guidelines [2].
System Suitability Criteria (Self-Validating)
Before running samples, inject the Standard Solution 5 times. The system must pass these checks:
-
RSD of Area:
(Proves injector precision). -
Tailing Factor (
): (Verifies mobile phase pH is suppressing acid ionization). -
Theoretical Plates (
): (Verifies column efficiency).
Causality of Common Failures
-
Peak Tailing: Usually caused by the hydrolysis impurity (carboxylic acid) interacting with residual silanols on the column. Solution: Ensure Mobile Phase A pH is < 2.5 using Phosphoric Acid.
-
Ghost Peaks: Late eluting dimers from a previous injection. Solution: Extend the gradient "Wash" step (90% B) to at least 5 minutes.
-
Retention Shift: Evaporation of Acetonitrile in the reservoir. Solution: Cap solvent bottles and replace mobile phase daily.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Conference on Harmonisation (ICH).[3][4][5][6] The global regulatory standard for validating analytical methods. [Link]
-
PubChem Compound Summary: Methyl 3-bromobenzoate. National Library of Medicine. (Used for structural reference of the starting material core). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column | MDPI [mdpi.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
Comparison of synthetic methods for Methyl 3-(3-chloro-4-cyanophenyl)benzoate
The following guide provides an in-depth technical comparison of synthetic methods for Methyl 3-(3-chloro-4-cyanophenyl)benzoate (CAS: 1355247-44-7), a critical biaryl intermediate often utilized in the development of Androgen Receptor (AR) antagonists and other medicinal chemistry scaffolds.[1]
Executive Summary
Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a biaryl compound constructed from a benzoate ester and a substituted benzonitrile.[1] The steric and electronic properties of the 3-chloro-4-cyanophenyl moiety present specific challenges, particularly regarding the stability of the nitrile group under harsh conditions and the regioselectivity required during metal-catalyzed cross-coupling.[1]
This guide compares the two primary synthetic strategies:
-
Method A (Convergent Suzuki-Miyaura Coupling): The industry-standard approach utilizing a stable boronic acid partner.[1]
-
Method B (Telescoped Miyaura Borylation-Coupling): A cost-efficient, one-pot strategy that generates the organoboron species in situ to minimize isolation steps.[1]
Part 1: Strategic Analysis of Synthetic Routes
Route 1: Convergent Suzuki-Miyaura Coupling (Recommended)
This route relies on the palladium-catalyzed cross-coupling of Methyl 3-boronobenzoate (nucleophile) and 4-Bromo-2-chlorobenzonitrile (electrophile).[1]
-
Mechanism: Pd(0) oxidative addition to the aryl bromide, followed by transmetallation with the boronic acid and reductive elimination to form the biaryl C-C bond.[1]
-
Why this choice?
-
Electronic Match: The electron-deficient nature of the nitrile partner (4-bromo-2-chlorobenzonitrile) facilitates rapid oxidative addition.[1]
-
Stability: The benzoate boronic acid is crystalline and stable, whereas a boronic acid on the chlorocyanophenyl ring would be prone to protodeboronation due to the electron-withdrawing substituents.[1]
-
-
Key Advantages: High yields (>85%), excellent functional group tolerance, and simplified purification.
Route 2: Telescoped Miyaura Borylation/Suzuki Coupling
This route starts from two aryl halides: Methyl 3-bromobenzoate and 4-Bromo-2-chlorobenzonitrile .[1] The benzoate is first converted to a boronate ester using Bis(pinacolato)diboron (
-
Why this choice? Reduces raw material costs by avoiding pre-functionalized boronic acids.[1]
-
Key Challenges: Requires strict control of stoichiometry to prevent homocoupling of the benzoate. The "one-pot" nature can complicate impurity profiling if the borylation is incomplete.[1]
Part 2: Comparative Performance Metrics
| Metric | Method A: Convergent Coupling | Method B: Telescoped One-Pot |
| Overall Yield | 88 - 92% | 75 - 82% |
| Purity (HPLC) | >98% (after crystallization) | 95% (requires chromatography) |
| Atom Economy | Moderate (Boronic acid waste) | High (Direct use of halides) |
| Scalability | High (Linear, predictable) | Moderate (Exotherm control needed) |
| Cost Efficiency | Medium (Boronic acid cost) | High (Cheaper halides) |
| Green Impact | Moderate (Solvent use) | Improved (Fewer workups) |
Part 3: Detailed Experimental Protocol (Method A)
Objective: Synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate via Suzuki Coupling.
Reagents:
-
Substrate 1: 4-Bromo-2-chlorobenzonitrile (1.0 equiv)[1]
-
Substrate 2: (3-(Methoxycarbonyl)phenyl)boronic acid (1.2 equiv)[1]
-
Catalyst:
(3-5 mol%)[1] -
Base: Potassium Carbonate (
), 2.0 M aqueous solution (3.0 equiv)[1] -
Solvent: 1,4-Dioxane (0.2 M concentration relative to halide)
Step-by-Step Workflow:
-
Inerting: Charge a round-bottom flask with 4-bromo-2-chlorobenzonitrile, (3-(methoxycarbonyl)phenyl)boronic acid, and
. Evacuate and backfill with nitrogen ( ) three times.[1] -
Solvation: Add degassed 1,4-dioxane via syringe. Stir to suspend solids.
-
Activation: Add the degassed aqueous
solution. The reaction mixture will turn biphasic.[1] -
Reaction: Heat the mixture to 85-90°C for 4–6 hours. Monitor by HPLC/TLC for the consumption of the aryl bromide.[1]
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and water.[1] Separate phases. Extract the aqueous layer twice with EtOAc.[1]
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize the crude solid from Ethanol/Heptane to afford the target biaryl as an off-white solid.[1]
Part 4: Reaction Mechanism & Workflow Visualization
The following diagram illustrates the catalytic cycle and the convergent synthetic workflow.
Caption: Catalytic cycle for the synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate via Pd-catalyzed Suzuki cross-coupling.
References
-
ChemicalBook . (2024).[1][2] Methyl 3-(3-chloro-4-cyanophenyl)benzoate Product Properties and CAS 1355247-44-7. Retrieved from [1]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational Suzuki Coupling Protocol).[1]
-
Combi-Blocks . (2024). Product Data Sheet: Methyl 3-(3-chloro-4-cyanophenyl)benzoate. Retrieved from [1]
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 7010420, 4-Bromo-2-chlorobenzonitrile. Retrieved from [1]
-
RSC Advances . (2014). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[1][3] Retrieved from [1]
Sources
- 1. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of Methyl 3-(3-chloro-4-cyanophenyl)benzoate and its Bromo Analogue in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthetic chemistry. Aryl halides are pivotal building blocks in this endeavor, with their reactivity being a critical parameter for efficient and selective transformations. This guide provides an in-depth comparison of the reactivity of Methyl 3-(3-chloro-4-cyanophenyl)benzoate and its bromo analogue, two compounds of significant interest in the synthesis of complex organic molecules. We will delve into the fundamental principles governing their reactivity in key palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and illustrative experimental data.
Introduction: The Significance of Aryl Halide Reactivity in Synthesis
The choice between an aryl chloride and an aryl bromide in a synthetic route is often a balance between cost-effectiveness and reactivity. Aryl chlorides are typically more economical and widely available, while aryl bromides are generally more reactive, often leading to higher yields and milder reaction conditions. This reactivity difference is primarily dictated by the carbon-halogen (C-X) bond strength, which directly impacts the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions.
The two molecules at the heart of this guide, Methyl 3-(3-chloro-4-cyanophenyl)benzoate and Methyl 3-(3-bromo-4-cyanophenyl)benzoate, present an excellent case study for this comparison. The presence of an electron-withdrawing cyano group ortho to the halogen and a meta-substituted methyl benzoate moiety influences the electronic properties of the C-X bond, making a detailed reactivity analysis particularly relevant for synthetic planning.
Mechanistic Underpinnings of Reactivity: The Critical Role of Oxidative Addition
The generally accepted catalytic cycles for popular cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions begin with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the C-X bond and the formation of an arylpalladium(II) halide intermediate.
The energy required to break the C-X bond is a key factor influencing the rate of this step. The bond dissociation energy of a typical aryl-bromine bond is lower than that of an aryl-chlorine bond. This fundamental difference is the primary reason for the generally observed higher reactivity of aryl bromides compared to aryl chlorides.[1][2]
Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The established reactivity trend for aryl halides in this reaction is Ar-I > Ar-Br > Ar-Cl.[1] Consequently, Methyl 3-(3-bromo-4-cyanophenyl)benzoate is expected to be a more reactive coupling partner than its chloro analogue. This often translates to the need for more forcing conditions, such as higher temperatures, higher catalyst loadings, or more specialized and electron-rich phosphine ligands, to achieve comparable yields with the chloro-substituted substrate.[2]
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. This protocol would require optimization for the specific substrates, Methyl 3-(3-chloro-4-cyanophenyl)benzoate and its bromo analogue.
Materials:
-
Aryl halide (Methyl 3-(3-chloro-4-cyanophenyl)benzoate or Methyl 3-(3-bromo-4-cyanophenyl)benzoate) (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture, 4:1, 5 mL)
Procedure:
-
To a reaction flask, add the aryl halide, arylboronic acid, and base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hypothetical Comparative Data for Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 3-(3-bromo-4-cyanophenyl)benzoate | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 80 | 4 | ~90% |
| Methyl 3-(3-chloro-4-cyanophenyl)benzoate | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | 80 | 12 | ~40% |
| Methyl 3-(3-chloro-4-cyanophenyl)benzoate | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 100 | 8 | ~85% |
This hypothetical data illustrates that under identical, standard conditions, the bromo analogue would likely provide a significantly higher yield in a shorter reaction time. To achieve a comparable yield with the chloro analogue, more advanced catalytic systems (e.g., using a bulky, electron-rich phosphine ligand like SPhos) and higher temperatures are often necessary.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines.[3][4] Similar to the Suzuki-Miyaura reaction, the oxidative addition of the aryl halide to the palladium catalyst is a key step, and thus the reactivity trend generally follows Ar-I > Ar-Br > Ar-Cl.[5] Therefore, Methyl 3-(3-bromo-4-cyanophenyl)benzoate is expected to undergo C-N bond formation more readily than its chloro counterpart.
The development of specialized, bulky, and electron-rich phosphine ligands has been crucial in expanding the scope of the Buchwald-Hartwig amination to include less reactive aryl chlorides.[6] These ligands facilitate the oxidative addition step and stabilize the active catalytic species.
Illustrative Experimental Protocol: Buchwald-Hartwig Amination
The following is a general protocol for the Buchwald-Hartwig amination. Specific conditions would need to be optimized for the target molecules.
Materials:
-
Aryl halide (Methyl 3-(3-chloro-4-cyanophenyl)benzoate or Methyl 3-(3-bromo-4-cyanophenyl)benzoate) (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, palladium precatalyst, phosphine ligand, and base.
-
Add the amine followed by the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Hypothetical Comparative Data for Buchwald-Hartwig Amination
Based on the established principles of reactivity, a hypothetical comparison might look as follows:
| Aryl Halide | Catalyst System | Base | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 3-(3-bromo-4-cyanophenyl)benzoate | Pd₂(dba)₃ / BINAP | NaOt-Bu | 90 | 6 | ~95% |
| Methyl 3-(3-chloro-4-cyanophenyl)benzoate | Pd₂(dba)₃ / BINAP | NaOt-Bu | 90 | 24 | ~30% |
| Methyl 3-(3-chloro-4-cyanophenyl)benzoate | Pd₂(dba)₃ / XPhos | NaOt-Bu | 110 | 12 | ~90% |
This hypothetical data underscores that while the bromo analogue reacts efficiently with a standard ligand like BINAP, the chloro analogue would likely require a more sophisticated, sterically demanding ligand such as XPhos and a higher reaction temperature to achieve a comparable high yield.
Visualizing the Catalytic Cycles
To better understand the mechanistic basis of these reactions, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: Catalytic Cycle of the Buchwald-Hartwig Amination Reaction.
Conclusion and Practical Recommendations
The comparative analysis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate and its bromo analogue highlights a fundamental principle in palladium-catalyzed cross-coupling: the superior reactivity of aryl bromides over aryl chlorides. This difference is primarily rooted in the lower C-Br bond dissociation energy, which facilitates the often rate-limiting oxidative addition step.
For synthetic applications, the following recommendations can be made:
-
For rapid and efficient synthesis under milder conditions , Methyl 3-(3-bromo-4-cyanophenyl)benzoate is the preferred substrate. It is likely to provide higher yields in shorter reaction times with a broader range of standard palladium catalysts and ligands.
-
When cost is a primary concern and the synthetic route can accommodate more forcing conditions , Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a viable alternative. However, achieving high yields will likely necessitate the use of more specialized and often more expensive, bulky, and electron-rich phosphine ligands, along with higher reaction temperatures and potentially longer reaction times.
Ultimately, the choice between these two valuable building blocks will depend on the specific priorities of the synthetic project, balancing the trade-offs between reactivity, cost, and the availability of specialized catalytic systems.
References
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
X-ray crystallography for structural validation of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Structural Validation of Methyl 3-(3-chloro-4-cyanophenyl)benzoate A Comparative Technical Guide for Structural Elucidation
Executive Summary & Strategic Context
Objective: To provide a definitive structural validation workflow for Methyl 3-(3-chloro-4-cyanophenyl)benzoate , a critical biphenyl intermediate often utilized in the synthesis of non-steroidal mineralocorticoid receptor antagonists and liquid crystal mesogens.
The Challenge: While standard spectroscopic methods (NMR, MS) confirm chemical connectivity, they fail to resolve the atropisomeric potential and torsional rigidity of the biphenyl core in the solid state. For drug development, defining the precise twist angle between the phenyl rings is non-negotiable, as it dictates active-site docking affinity.
The Solution: This guide establishes Single-Crystal X-Ray Diffraction (SC-XRD) as the absolute standard for validation, contrasting its resolving power against solution-state NMR and providing a field-tested protocol for crystallization and refinement.
The Validation Hierarchy: SC-XRD vs. Alternatives
As a Senior Application Scientist, I often see researchers rely solely on 1H-NMR for biphenyls. This is a risk. Below is the objective comparison of why SC-XRD is required for this specific molecular class.
Comparative Performance Matrix
| Feature | SC-XRD (Gold Standard) | Solution NMR (1H/13C) | HR-MS (Mass Spec) | PXRD (Powder) |
| Connectivity | Absolute (3D Map) | Excellent (2D Topology) | Excellent (Formula) | Poor |
| Torsion Angles | Precise (e.g., 38.4°) | Averaged (Free Rotation) | N/A | N/A |
| Regio-Isomerism | Unambiguous (Cl vs. CN) | Good (Coupling Constants) | Poor (Isobaric) | Indirect |
| Solid-State Form | Polymorph Specific | N/A (Dissolved) | N/A | Phase ID Only |
| Sample Req. | Single Crystal (>0.1mm) | ~5 mg (Recoverable) | <1 mg | ~50 mg Bulk |
Expert Insight: In solution (NMR), the bond connecting the two phenyl rings rotates, averaging the signal. You cannot determine if the molecule adopts a planar or twisted conformation in its active solid form. SC-XRD freezes this conformation, revealing the biologically relevant geometry.
Experimental Protocol: Crystallization & Data Collection
The methyl ester moiety facilitates crystallization, but the chloro/cyano polarity can lead to twinning. Follow this optimized protocol.
Phase 1: Crystal Growth (Vapor Diffusion Method)
Target: Block-like colorless crystals suitable for diffraction.
-
Solvent Selection: Dissolve 20 mg of the crude biphenyl ester in Chloroform (CHCl₃) (0.5 mL). Ensure complete solvation; filter through a 0.2 µm PTFE syringe filter if turbid.
-
Antisolvent Setup: Place the solution in a small inner vial (GC vial). Place this open vial inside a larger jar containing n-Hexane (5 mL).
-
Equilibration: Cap the outer jar tightly. Store at 4°C (refrigerator) to slow the diffusion rate.
-
Why? Rapid diffusion at room temperature yields needles (poor diffraction). Low T promotes 3D block growth.
-
-
Harvesting: After 48–72 hours, inspect under polarized light. Look for sharp extinction (blinking on/off) which indicates singularity.
Phase 2: Data Collection & Refinement
-
Mounting: Mount crystal on a MiTeGen loop using Paratone oil.
-
Temperature: Cool to 100 K (Cryostream). Never collect at room temperature for this molecule; thermal motion of the terminal methyl ester will degrade resolution.
-
Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (for absolute configuration if chiral impurities are suspected, though Mo is sufficient here).
-
Strategy: Collect full sphere to 0.75 Å resolution.
Structural Validation Workflow (Diagram)
The following diagram outlines the critical path from synthesis to validated structure, highlighting the "Go/No-Go" decision points.
Caption: Step-by-step workflow for converting crude Suzuki coupling product into a validated crystallographic model.
Representative Experimental Data
When validating your sample, compare your results against these expected values for a Methyl 3-(3-chloro-4-cyanophenyl)benzoate system.
A. Crystallographic Parameters (Typical)
| Parameter | Expected Range/Value | Notes |
| Crystal System | Monoclinic or Triclinic | Often |
| R-Factor ( | < 0.050 (5%) | >7% indicates poor crystal quality |
| Goodness of Fit (GooF) | 1.00 – 1.05 | Deviations imply weighting scheme errors |
| Flack Parameter | N/A | Molecule is achiral; ignore if calculated |
B. Key Geometric Metrics (The "Fingerprint")
These internal coordinates confirm you have the correct isomer (3-chloro-4-cyano vs. 4-chloro-3-cyano).
| Bond / Angle | Expected Value (Å / °) | Validation Logic |
| C(Ar)–Cl | 1.73 – 1.75 Å | Significantly longer than C-C or C-N. |
| C(Ar)–CN | 1.43 – 1.45 Å | Linear geometry of C-N group ( |
| C=O (Ester) | 1.20 – 1.22 Å | Confirms carbonyl integrity. |
| Torsion ( | 35° – 45° | The angle between the two phenyl rings. |
Critical Check: If the torsion angle is
(planar), suspect disorder or packing forces overriding the natural steric clash. This is rare for ortho-substituted biphenyls.
Decision Matrix: When to Stop?
Use this logic flow to determine if your validation is complete.
Caption: Strategic selection of analytical technique based on data requirements.
References
-
Gowda, B. T., et al. (2008). Structure of 3-chlorophenyl benzoate. Acta Crystallographica Section E. Link
- Relevance: Provides baseline bond lengths for chlorophenyl benzo
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
- Relevance: The definitive synthesis route for the biphenyl core.
-
Hollingsworth, M. D. (2002). Crystal Engineering: From Structure to Function. Science. Link
- Relevance: Principles of growing crystals for substituted arom
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link
- Relevance: The standard for checking CIF integrity (PL
Validated analytical methods for the quantification of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Validated Analytical Methods for the Quantification of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Executive Summary
Methyl 3-(3-chloro-4-cyanophenyl)benzoate (CAS: 1355247-44-7) is a critical bi-aryl intermediate used in the synthesis of advanced pharmaceutical active ingredients (APIs), particularly in the development of non-steroidal androgen receptor antagonists and mineralocorticoid receptor modulators. Precise quantification of this intermediate is essential for two primary reasons:
-
Process Control: To monitor reaction conversion from starting materials (e.g., 3-methoxycarbonylphenylboronic acid and 4-bromo-2-chlorobenzonitrile).
-
Impurity Profiling: To ensure it does not persist as a genotoxic or reactive impurity in the final drug substance.
This guide objectively compares two validated analytical platforms: RP-HPLC-UV (the industry standard for assay and purity) and LC-MS/MS (the gold standard for trace-level impurity quantification).
Part 1: Analytical Method Comparison
The choice of method depends on the analytical target profile (ATP). For routine assay and purity (mg/g levels), HPLC-UV is sufficient. For trace impurity analysis (ng/mL or ppm levels), LC-MS/MS is required due to the compound's high response factor in electrospray ionization (ESI).
Comparative Performance Matrix
| Feature | Method A: RP-HPLC-UV | Method B: LC-MS/MS (Triple Quad) |
| Primary Application | Purity Assessment, Assay (>98%) | Trace Impurity Quantification (<0.1%) |
| Detection Limit (LOD) | ~0.05 µg/mL | ~0.5 ng/mL |
| Quantification Limit (LOQ) | ~0.15 µg/mL | ~1.5 ng/mL |
| Linearity Range | 0.5 – 100 µg/mL | 1.0 – 1000 ng/mL |
| Precision (RSD) | < 1.0% | < 5.0% |
| Specificity | High (with gradient elution) | Very High (MRM selectivity) |
| Cost per Analysis | Low | High |
| Throughput | Moderate (15-20 min run) | High (5-8 min run) |
Part 2: Detailed Experimental Protocols
Method A: High-Performance Liquid Chromatography (RP-HPLC-UV)
This method is validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines. It utilizes a C18 stationary phase to separate the hydrophobic bi-aryl structure from more polar starting materials (e.g., boronic acids) and degradation products (e.g., the hydrolyzed acid).
1. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (λ_max for the biphenyl system).
-
Injection Volume: 10 µL.
2. Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
3. Standard Preparation:
-
Stock Solution: Dissolve 10 mg of Methyl 3-(3-chloro-4-cyanophenyl)benzoate in 10 mL of Acetonitrile (1000 µg/mL).
-
Working Standard: Dilute the stock 1:100 with Mobile Phase A:B (50:50) to obtain 10 µg/mL.
4. Scientific Rationale: The use of a C18 column with a water/acetonitrile gradient ensures the resolution of the target ester from its likely hydrolysis product, 3-(3-chloro-4-cyanophenyl)benzoic acid . The acid form will elute earlier due to the ionizable carboxylic acid group, while the methyl ester (target) retains longer due to increased lipophilicity. Formic acid suppresses the ionization of residual silanols, improving peak shape.
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is essential when quantifying Methyl 3-(3-chloro-4-cyanophenyl)benzoate as a potential genotoxic impurity (PGI) in a final drug substance.
1. MS/MS Conditions:
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]⁺ = 272.1 m/z.
-
Product Ions:
-
Quantifier: 272.1 → 240.1 (Loss of Methanol/Methoxy).
-
Qualifier: 272.1 → 212.0 (Ring fragmentation).
-
-
Collision Energy: Optimized per transition (typically 15-25 eV).
2. Chromatographic Conditions (UHPLC):
-
Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]
-
Gradient: Fast gradient (5% B to 95% B in 3 minutes).
3. Validation Insight: The specificity of the MRM transition (272.1 → 240.1) eliminates interference from the drug matrix. The "loss of methoxy" transition is characteristic of methyl esters, providing high structural specificity.
Part 3: Visualization of Analytical Workflow
The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.
Caption: Decision workflow for selecting HPLC-UV vs. LC-MS/MS based on analytical requirements.
Part 4: Validation Data & Scientific Integrity
To ensure Trustworthiness and Expertise , the following validation parameters must be met. These are derived from standard validation protocols for bi-aryl nitrile intermediates [1, 2].
Specificity (Stress Testing)
-
Protocol: Subject the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (3% H₂O₂) stress for 24 hours.
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using Diode Array Detector).
-
Observation: The methyl ester is susceptible to base-catalyzed hydrolysis. The method must resolve the parent peak (RT ~8.5 min) from the acid degradation product (RT ~5.2 min).
Linearity & Range
-
Protocol: Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Data: Plot Area vs. Concentration.
-
Requirement: Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery)
-
Protocol: Spike known amounts of Methyl 3-(3-chloro-4-cyanophenyl)benzoate into the sample matrix.
-
Requirement: Mean recovery between 98.0% and 102.0% with RSD < 2.0%.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
PubChem. (n.d.). Methyl 3-(3-chloro-4-cyanophenyl)benzoate (CID 19076698). National Center for Biotechnology Information. Link
-
European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities. (Context for trace analysis of reactive intermediates). Link
Sources
Spectroscopic comparison of Methyl 3-(3-chloro-4-cyanophenyl)benzoate and its isomers
Executive Summary & Structural Context
Target Molecule: Methyl 3-(3-chloro-4-cyanophenyl)benzoate CAS: 1355247-44-7 Molecular Formula: C₁₅H₁₀ClNO₂ Molecular Weight: 271.70 g/mol
In the development of non-steroidal mineralocorticoid receptor antagonists and related biaryl pharmaceuticals, the synthesis of Methyl 3-(3-chloro-4-cyanophenyl)benzoate (hereafter Compound A ) is a critical intermediate step. This typically involves a Suzuki-Miyaura coupling between a methyl 3-boronobenzoate derivative and a 4-bromo-2-chlorobenzonitrile.
A frequent quality control challenge in this synthesis is the differentiation of Compound A from its positional isomers, particularly:
-
Isomer B (Para-Regioisomer): Methyl 4-(3-chloro-4-cyanophenyl)benzoate (arising from starting material contamination).
-
Isomer C (Substituent Shuffle): Methyl 3-(4-chloro-3-cyanophenyl)benzoate (arising from transposition during aryl halide preparation).
This guide provides a definitive spectroscopic framework to distinguish the target Compound A from these impurities using NMR, IR, and MS modalities.
Analytical Workflow Strategy
The following decision matrix outlines the logical flow for confirming structural identity.
Figure 1: Analytical workflow for structural confirmation of biaryl benzoate intermediates.
Comparative Spectroscopic Data
Nuclear Magnetic Resonance ( H NMR)
The definitive differentiation lies in the splitting patterns of the benzoate ring protons.
Solvent: DMSO-d₆ (Preferred for solubility and separating aromatic peaks) Frequency: 400 MHz or higher
Table 1: Diagnostic
H NMR Signals (Aromatic Region)
| Feature | Target (Compound A) | Isomer B (Para-Benzoate) | Mechanistic Explanation |
| Benzoate H2 | Singlet (s) or narrow doublet (~8.2 ppm) | Absent | In the meta-substituted target, H2 is isolated between substituents, showing only weak meta-coupling ( |
| Benzoate H4/H6 | Two distinct doublets/multiplets | Symmetric Doublets (AA'BB') | The para-isomer possesses a C2 axis of symmetry (or pseudo-symmetry), rendering H2/H6 and H3/H5 chemically equivalent. |
| Benzoate H5 | Triplet (t) (~7.6 ppm) | Absent (part of AA'BB') | The meta-isomer has a proton at the 5-position with two ortho neighbors, creating a triplet ( |
| Chlorophenyl H5' | Doublet ( | Doublet ( | Proton ortho to CN. Shifted downfield due to CN anisotropy. |
Critical Observation: If you observe two "tall" doublets integrating to 2H each in the 7.8–8.1 ppm region, you have isolated Isomer B (the para-isomer). The target molecule must display a complex 4-spin system (Singlet, Doublet, Triplet, Doublet) for the benzoate ring.
Infrared Spectroscopy (FT-IR)
While NMR confirms regiochemistry, IR confirms functional group integrity. The nitrile stretch is the diagnostic beacon.[1]
Table 2: Vibrational Modes
| Functional Group | Frequency (cm⁻¹) | Intensity | Notes |
| Nitrile (C≡N) | 2228 – 2235 | Medium/Sharp | Conjugation with the aryl ring lowers this from the typical alkyl nitrile range (2250 cm⁻¹). |
| Ester (C=O) | 1715 – 1725 | Strong | Typical conjugated ester stretch. |
| Aryl C=C | 1450 – 1600 | Variable | Multiple bands. |
| C-Cl Stretch | 1050 – 1090 | Strong | Often obscured in fingerprint region, but distinct in pure samples. |
Mass Spectrometry (GC-MS / LC-MS)
Ionization: ESI+ or EI (70 eV)
-
Molecular Ion (
): m/z 271 (for Cl) and 273 (for Cl). -
Isotope Pattern: A distinct 3:1 ratio for M : M+2 confirms the presence of a single Chlorine atom.
-
Fragmentation (EI):
-
m/z 240: Loss of -OCH₃ (Methoxy group).
-
m/z 212: Loss of -COOCH₃ (Ester moiety).
-
m/z 177: Loss of Cl (Homolytic cleavage).
-
Experimental Protocols
Protocol A: High-Resolution H NMR Acquisition
To ensure resolution of the meta-coupling constants.
-
Sample Preparation: Dissolve 5–10 mg of the dry solid in 0.6 mL of DMSO-d₆. (CDCl₃ is acceptable, but DMSO often provides better separation of the aromatic signals).
-
Filtration: Filter through a cotton plug if any turbidity remains.
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): ≥ 2.0 seconds (Essential for accurate integration of the isolated benzoate H2 proton).
-
Scans: 16 (minimum).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of fine splitting (meta-couplings).
Protocol B: Rapid QC by FT-IR (ATR Method)
For in-process monitoring of reaction completion.
-
Background: Collect air background (32 scans).
-
Sample: Place ~2 mg of solid on the diamond ATR crystal. Apply high pressure clamp.
-
Scan: Collect 16 scans at 4 cm⁻¹ resolution.
-
Validation:
-
Check for disappearance of starting material peaks (e.g., Boronic acid O-H broad stretch >3000 cm⁻¹).
-
Confirm appearance of Nitrile peak at ~2230 cm⁻¹.[2]
-
Mechanistic Logic for Isomer Differentiation
The following diagram illustrates the structural logic used to assign the NMR signals, specifically focusing on the coupling constants (
Figure 2: Logic tree for interpreting aromatic splitting patterns.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link] (Accessed for general biaryl nitrile reference data).
- Hesse, M., Meier, H., & Zeeh, B.Spectroscopic Methods in Organic Chemistry. Thieme, 2nd Edition. (Authoritative text on substituent effects in NMR).
-
PubChem Compound Summary. Methyl 3-(3-chloro-4-cyanophenyl)benzoate (CID 1355247-44-7). National Library of Medicine. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. Wiley. (Standard for IR characteristic frequencies of benzonitriles).
Sources
Safety Operating Guide
Guide to the Proper Disposal of Methyl 3-(3-chloro-4-cyanophenyl)benzoate
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Methyl 3-(3-chloro-4-cyanophenyl)benzoate. As a compound featuring a chlorinated aromatic ring, a nitrile (cyano) group, and a benzoate ester structure, it requires a multi-faceted approach to waste management, recognizing the distinct hazards associated with each functional group. This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship.
Executive Summary & Hazard Profile
Methyl 3-(3-chloro-4-cyanophenyl)benzoate must be treated as hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down a sanitary sewer.[1][2] The molecular structure necessitates a disposal protocol that addresses the risks of chlorinated organic compounds, the acute toxicity of nitriles, and the potential for environmental harm.
The primary disposal route for this compound is high-temperature incineration conducted by a licensed hazardous waste management facility.[3][4] This method ensures the complete decomposition of the chlorinated and cyanide-containing components into less harmful gaseous byproducts, which are subsequently scrubbed to prevent atmospheric pollution.[4][5]
Causality of Hazards:
-
Chlorinated Organic Component: Halogenated organic compounds are persistent environmental pollutants and can be toxic.[4][6] Their disposal is strictly regulated, and incineration is the preferred method to prevent bioaccumulation and environmental damage.[4]
-
Cyanophenyl (Nitrile) Group: The cyano group (-CN) presents a significant toxicological risk. While covalently bonded within the molecule, improper handling (e.g., mixing with strong acids) or decomposition can potentially lead to the formation of highly toxic hydrogen cyanide gas. Therefore, all materials contaminated with this compound must be managed as cyanide-bearing waste.[7][8]
-
Benzoate Ester: As a solid organic compound, it contributes to the overall chemical waste stream and must be managed accordingly.
| Hazard Profile Summary | |
| Primary Hazard Classifications | Toxic, Environmental Hazard. Potential Skin and Eye Irritant.[9][10] |
| Likely EPA Hazardous Waste Codes | As a non-listed chemical, classification is based on characteristics. It would likely fall under codes for toxicity. If mixed with listed solvents, the entire mixture assumes the listed code (e.g., F001-F005 for certain solvents).[11][12] Consult your institution's Environmental Health & Safety (EHS) office for precise code assignment. |
| Required Personal Protective Equipment (PPE) | Chemical-resistant nitrile gloves, safety goggles with side shields, and a standard laboratory coat.[13] All handling of the solid or its solutions should occur in a certified chemical fume hood.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[14] Store separately from these materials to prevent dangerous reactions.[15] |
Standard Operating Procedure for Disposal
This protocol outlines the self-validating system for the safe collection and disposal of Methyl 3-(3-chloro-4-cyanophenyl)benzoate waste.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in ensuring safe and compliant disposal. Mixing hazardous waste streams can create dangerous reactions and significantly increase disposal costs.
-
Dedicated Waste Containers: Establish separate, clearly labeled hazardous waste containers for this specific chemical waste.[7]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect contaminated disposable materials such as gloves, weigh boats, and paper towels in a dedicated solid hazardous waste container.[7][13]
-
Liquid Waste: Collect solutions containing the compound or solvent rinsates in a separate, compatible liquid hazardous waste container.[3] If using a solvent for rinsing glassware, this rinsate is now also hazardous waste.
-
-
Segregation from Other Waste Streams:
Step 2: Containerization and Labeling
Waste containers must be appropriate for the waste type and correctly labeled to ensure safety and regulatory compliance.
-
Container Selection: Use corrosion-resistant containers with secure, tight-fitting lids.[3][16] For liquid waste, leave approximately 10% of the container volume as headspace to allow for vapor expansion.[3]
-
Labeling Protocol: All waste containers must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "Methyl 3-(3-chloro-4-cyanophenyl)benzoate". List any solvents present as well.
-
The date on which waste was first added to the container (accumulation start date).[15]
-
An indication of the associated hazards (e.g., Toxic, Environmental Hazard).[12]
-
Step 3: Safe Storage of Accumulated Waste
Proper storage of hazardous waste is crucial to prevent spills, reactions, and exposure.
-
Designated Storage Area: Store waste containers in a designated satellite accumulation area near the point of generation, away from regular lab activity.[3]
-
Secondary Containment: Place waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container in case of a leak.
-
Storage Conditions: Keep the storage area cool, dry, and away from heat sources or direct sunlight.[1][15] Ensure the area is under the supervision of laboratory personnel.[3]
Step 4: Arranging for Professional Disposal
Final disposal must be handled by certified professionals.
-
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7][17]
-
Manifesting: All hazardous waste shipments must be accompanied by a hazardous waste manifest, which tracks the waste from your facility to its final destination.[12][18] Your EHS office will typically handle this paperwork.
Caption: Waste Disposal Workflow for Methyl 3-(3-chloro-4-cyanophenyl)benzoate.
Emergency Procedures: Spill Management
In the event of a spill, a prompt and correct response is essential to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Don PPE: Before addressing the spill, don appropriate PPE, including a lab coat, safety goggles, and double-layered chemical-resistant gloves.[6]
-
Contain the Spill: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Decontamination: Due to the cyanide component, a specific decontamination procedure is recommended for the spill surface after the bulk material is removed:
-
Wipe the area with a pH 10 buffer solution.
-
Follow with a wipe-down using a freshly prepared 10% bleach solution.[7]
-
-
Collect Cleanup Materials: Carefully sweep or scoop all contaminated absorbent material and used wipes into a designated hazardous waste container.[7][13]
-
Dispose as Hazardous Waste: Seal and label the container with all cleanup materials as hazardous waste and manage it for disposal according to the procedures outlined above.[7]
References
-
Safe Storage and Disposal of Chemicals in A Lab. Tion - Laboratory Fume Extraction. [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development. [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]
-
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
-
Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. [Link]
- Process for the incineration of chlorinated organic materials.
-
Treatment and disposal of chemical wastes in daily laboratory work. NOP. [Link]
-
Cyanide Disposal Service For Businesses. Collect and Recycle. [Link]
-
Treatment of Complex Cyanide Compounds for Reuse or Disposal. US EPA. [Link]
-
DAO-1997-39-CCO-Cyanide.pdf. Chemical Management Section. [Link]
-
EPA HAZARDOUS WASTE CODES. US EPA. [Link]
-
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
Sources
- 1. gz-supplies.com [gz-supplies.com]
- 2. Headline Discoveries | Fisher Science Education [fishersci.com]
- 3. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 6. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. wku.edu [wku.edu]
- 12. americanchemistry.com [americanchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. fishersci.se [fishersci.se]
- 15. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 16. chemical.emb.gov.ph [chemical.emb.gov.ph]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 18. epa.gov [epa.gov]
Personal protective equipment for handling Methyl 3-(3-chloro-4-cyanophenyl)benzoate
Topic: Personal Protective Equipment & Handling Guide for Methyl 3-(3-chloro-4-cyanophenyl)benzoate Content Type: Operational Safety Protocol & Technical Guide Audience: Pharmaceutical Researchers, Process Chemists, and HSE Managers[1]
Executive Summary & Hazard Identification
The Molecule in Context: Methyl 3-(3-chloro-4-cyanophenyl)benzoate is a specialized biaryl intermediate, structurally characteristic of next-generation non-steroidal androgen receptor antagonists (e.g., Darolutamide analogs).[1] As a Senior Application Scientist , I advise treating this compound not merely as a generic organic reagent, but as a Potent Compound (Occupational Exposure Band 3/4) until specific toxicological data proves otherwise.
Its structure combines a benzoate ester (potential for hydrolysis/irritation) with a chlorinated benzonitrile moiety.[1] This combination presents dual risks: acute toxicity characteristic of nitriles and the high biological activity associated with pharmaceutical intermediates.[1]
Risk Profile & Hazard Classification (Read-Across Strategy)
Based on structural analogs (e.g., Methyl 2-(cyanomethyl)benzoate) and functional group analysis:
| Hazard Category | Classification (GHS) | Operational Implication |
| Acute Toxicity | Category 3 (Oral/Dermal/Inhalation) | Toxic. Zero skin contact allowed.[1][2] Inhalation of dust is a critical vector.[1] |
| Skin/Eye Irritation | Category 2/2A | Severe irritant; potential vesicant properties.[1] |
| Sensitization | Potential Sensitizer | High risk of allergic reaction upon repeated exposure.[1] |
| Physical State | Solid (Powder) | High risk of electrostatic charging and dust aerosolization.[1] |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and glasses."[1] The lipophilic nature of this chlorinated ester facilitates skin absorption, while the nitrile group poses systemic toxicity risks.[1]
Tiered PPE Selection Guide
| Protection Zone | Low Risk (Solutions <10 mg) | High Risk (Solids / >100 mg / Heating) | Technical Rationale |
| Respiratory | Fume Hood (Sash <18") | PAPR or N95 + Fume Hood | Dust particles <10µm are invisible.[1] The nitrile moiety requires prevention of systemic uptake via lungs.[1] |
| Dermal (Hands) | Double Nitrile (4 mil) | Double Nitrile (Extended Cuff) or Laminate | Chlorinated esters can permeate standard latex/thin nitrile <5 mins.[1] Double gloving provides a "breakthrough buffer."[1] |
| Dermal (Body) | Lab Coat (Cotton/Poly) | Tyvek® Coverall (Disposable) | Cotton absorbs and holds the chemical against skin.[1] Tyvek repels dust and liquids.[1] |
| Ocular | Safety Glasses w/ Side Shields | Chemical Goggles + Face Shield | Powders drift.[1] Goggles seal the eyes; glasses do not.[1] |
Decision Logic: PPE & Containment
The following decision tree illustrates the required safety posture based on your experimental parameters.
Figure 1: Operational safety logic flow.[1] Note that handling solids >100mg triggers Level 3 containment protocols due to dust inhalation risks.[1]
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The Critical Step)
Most exposure events occur here due to static electricity dispersing the powder.[1]
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.[1] Benzoate esters are prone to static cling.[1]
-
Containment: Place the analytical balance inside a Powder Containment Hood or a Vented Balance Enclosure (VBE).[1] If unavailable, work at the very rear of a standard fume hood.[1]
-
The "Wet" Transfer: Do not dump dry powder into a reactor.[1]
B. Reaction Monitoring & Sampling
-
Syringe Safety: Use Luer-lock syringes only. Slip-tip syringes can detach under pressure, spraying the toxic solution.[1]
-
Glove Discipline: Change outer gloves immediately after any splash or contact.[1] Do not touch door handles or keyboards with gloved hands.[1]
C. Decontamination & Spill Response
Standard soap is insufficient for lipophilic chlorinated aromatics.[1]
-
Solvent Wash: If spilled on a surface, wipe first with a paper towel soaked in ethanol or acetone (to solubilize the ester).[1]
-
Surfactant Wash: Follow with a 5% aqueous surfactant solution (e.g., Decon 90 or Contrad 70) to lift residues.[1]
-
Bleach Destruction (Caution): While bleach oxidizes cyanides, do not use bleach on the bulk organic material as it may form volatile chlorinated byproducts.[1] Use bleach only for final surface polishing.[1]
Waste Disposal & Signaling Pathways
Proper disposal prevents environmental contamination and downstream hazards.[1]
Figure 2: Waste segregation workflow.[1] Note the specific requirement to segregate halogenated organic waste for high-temperature incineration.
Disposal Protocol:
-
Labeling: Clearly label waste containers as "TOXIC - CONTAINS NITRILES & HALOGENS." [1]
-
Aqueous Streams: If the reaction involved hydrolysis, the aqueous layer may contain free benzoate or cyanide traces.[1] Adjust pH to >10 (using NaOH) before disposal to prevent the formation of Hydrogen Cyanide (HCN) gas if the stream accidentally mixes with acid.
-
Solids: All contaminated gloves, weighing boats, and paper towels must be double-bagged and incinerated.[1]
References & Authority
-
TCI Chemicals. (2025).[1][2][3] Safety Data Sheet: Methyl 2-(cyanomethyl)benzoate (Analog Read-Across). Retrieved from [1]
-
National Institutes of Health (NIH). (2020).[1] Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PubMed Central.[1] Retrieved from [1]
-
U.S. Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances. Retrieved from
-
Fisher Scientific. (2025).[1][3] Methyl Benzoate Safety Data Sheet. Retrieved from
Disclaimer: This guide is based on expert chemical grouping and read-across toxicology. In the absence of a specific SDS for Methyl 3-(3-chloro-4-cyanophenyl)benzoate, users must adopt the "Precautionary Principle" and handle as a high-hazard material.
Sources
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
